molecular formula C12H17ClN2O B070021 4-Chloro-N,N-diisopropylpicolinamide CAS No. 168428-76-0

4-Chloro-N,N-diisopropylpicolinamide

Cat. No.: B070021
CAS No.: 168428-76-0
M. Wt: 240.73 g/mol
InChI Key: VMNWYVODDVOFPF-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diisopropylpicolinamide is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N,N-di(propan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNWYVODDVOFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461655
Record name 4-Chloro-N,N-diisopropylpicolinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168428-76-0
Record name 4-Chloro-N,N-diisopropylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-N,N-diisopropylpicolinamide (CAS No: 168428-76-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,N-diisopropylpicolinamide, with the Chemical Abstracts Service (CAS) number 168428-76-0, is a distinct halogenated pyridine derivative that has garnered interest within the realms of pharmaceutical and agrochemical research.[1][2] Its structural architecture, featuring a picolinamide core, positions it as a valuable intermediate in the synthesis of more complex molecules. Picolinamide derivatives are recognized for their diverse biological activities, including roles as kinase inhibitors and modulators of metabolic enzymes, making them a focal point in modern drug discovery programs.[3][4][5] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in chemical synthesis and drug development.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValueSource
CAS Number 168428-76-0[1][6][7]
Molecular Formula C₁₂H₁₇ClN₂O[6][7]
Molecular Weight 240.73 g/mol [6]
Appearance White to off-white solidInferred from analogues
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.Inferred from structure
Melting Point Not available. Related compounds such as 4-Chloro-N-methylpicolinamide have a melting point of 41-42°C.[8]
Boiling Point Not available
SMILES CC(C)N(C(C)C)C(=O)C1=NC=CC(Cl)=C1[9]
InChI InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3[9]

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process, commencing with the formation of a key intermediate, 4-chloropicolinoyl chloride, followed by its amidation with diisopropylamine. This synthetic strategy is a well-established and versatile method for the preparation of a wide array of N-substituted picolinamides.

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

The initial and critical step is the conversion of a suitable precursor, such as 4-chloropicolinic acid, to its corresponding acid chloride. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Conceptual Reaction Scheme:

G 4-Chloropicolinic Acid 4-Chloropicolinic Acid 4-Chloropicolinoyl Chloride 4-Chloropicolinoyl Chloride 4-Chloropicolinic Acid->4-Chloropicolinoyl Chloride SOCl₂ or (COCl)₂

Caption: Conversion of 4-chloropicolinic acid to 4-chloropicolinoyl chloride.

Step 2: Amidation with Diisopropylamine

The resulting 4-chloropicolinoyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution. The final product, this compound, is synthesized by reacting the acid chloride with diisopropylamine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Conceptual Reaction Scheme:

G 4-Chloropicolinoyl Chloride 4-Chloropicolinoyl Chloride This compound This compound 4-Chloropicolinoyl Chloride->this compound Diisopropylamine, Base G cluster_0 Core Scaffold cluster_1 Synthetic Modifications cluster_2 Target Molecules This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Other Cross-Coupling Reactions Other Cross-Coupling Reactions This compound->Other Cross-Coupling Reactions Kinase Inhibitors Kinase Inhibitors Suzuki Coupling->Kinase Inhibitors Enzyme Modulators Enzyme Modulators Buchwald-Hartwig Amination->Enzyme Modulators Novel Agrochemicals Novel Agrochemicals Other Cross-Coupling Reactions->Novel Agrochemicals

Sources

An In-depth Technical Guide to 4-Chloro-N,N-diisopropylpicolinamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-N,N-diisopropylpicolinamide, a compound of interest for researchers and professionals in the field of drug development and chemical biology. This document delves into its chemical properties, synthesis, analytical characterization, and potential applications, offering a foundational understanding for its use in a laboratory setting.

Introduction

This compound is a substituted picolinamide derivative. Picolinamides, as a class of compounds, are recognized for their diverse biological activities and are found in the structure of various pharmaceuticals. The presence of a chlorine atom on the pyridine ring and bulky diisopropylamide group suggests unique steric and electronic properties that can influence its reactivity, selectivity, and biological interactions. This guide aims to consolidate the available technical information on this compound to facilitate its evaluation and application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its key known and predicted properties.

PropertyValueSource(s)
IUPAC Name 4-chloro-N,N-di(propan-2-yl)pyridine-2-carboxamideN/A
CAS Number 168428-76-0[1]
Molecular Formula C₁₂H₁₇ClN₂O[1]
Molecular Weight 240.74 g/mol [1]
Appearance Solid (predicted)[2]
Melting Point No data available
Boiling Point No data available
Solubility No data available

Synthesis and Characterization

The synthesis of this compound can be conceptually approached based on established amide bond formation reactions. A plausible synthetic route would involve the reaction of 4-chloropicolinoyl chloride with diisopropylamine.

General Synthetic Workflow

The synthesis can be broken down into two primary stages: the activation of the carboxylic acid of 4-chloropicolinic acid to an acid chloride, followed by the amidation with diisopropylamine.

SynthesisWorkflow Start 4-Chloropicolinic Acid AcidChloride 4-Chloropicolinoyl Chloride Start->AcidChloride  Activation Amidation This compound AcidChloride->Amidation  Amidation Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent1->AcidChloride Reagent2 Diisopropylamine Reagent2->Amidation Base Base (e.g., Triethylamine) Base->Amidation ProteomicsApplication Compound 4-Chloro-N,N- diisopropylpicolinamide Activation Chemical Activation Compound->Activation Labeling Peptide/Protein Labeling Activation->Labeling Analysis Mass Spectrometry Analysis Labeling->Analysis Quantification Protein Quantification Analysis->Quantification

Sources

An In-Depth Technical Guide to 4-Chloro-N,N-diisopropylpicolinamide: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 4-Chloro-N,N-diisopropylpicolinamide. As a member of the picolinamide class of compounds, which have garnered significant interest in medicinal chemistry, this guide serves as a foundational resource for researchers, scientists, and drug development professionals. While specific experimental data for this particular analogue is not extensively available in public literature, this document synthesizes information from analogous structures and predictive models to offer valuable insights. The guide also explores the potential biological activities of this compound by examining the established roles of related picolinamide derivatives in various therapeutic areas, thereby highlighting opportunities for future research and development.

Introduction and Chemical Identity

This compound is a halogenated derivative of picolinamide, characterized by a chlorine atom at the 4-position of the pyridine ring and two isopropyl groups attached to the amide nitrogen. Picolinamide and its derivatives are a versatile class of compounds that have been investigated for a wide range of biological activities, including roles as inhibitors of enzymes such as VEGFR-2 kinase and 11β-hydroxysteroid dehydrogenase type 1.[1][2] The specific substitution pattern of this compound suggests unique steric and electronic properties that may influence its chemical reactivity and biological interactions.

This guide aims to provide a detailed technical overview of this molecule, consolidating its known identifiers and presenting a hypothesized, yet chemically sound, framework for its synthesis and characterization.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 4-chloro-N,N-diisopropylpyridine-2-carboxamideN/A
CAS Number 168428-76-0[3][4]
Molecular Formula C₁₂H₁₇ClN₂O[3][4]
Molecular Weight 240.73 g/mol [4]
SMILES CC(C)N(C(C)C)C(=O)c1cc(Cl)ccn1N/A
InChI InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a central picolinamide core. The pyridine ring, an aromatic heterocycle, is substituted with a chlorine atom at the C4 position. The carboxamide group at the C2 position is further substituted with two bulky isopropyl groups on the nitrogen atom.

Caption: 2D Chemical Structure of this compound.

The presence of the electronegative chlorine atom influences the electron distribution within the pyridine ring, and the bulky diisopropylamino group introduces significant steric hindrance around the amide bond. This steric bulk can be expected to restrict the rotation around the C-N amide bond, potentially influencing the molecule's conformation and its ability to interact with biological targets.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is predicted.N/A
pKa Not availableN/A

Synthesis Pathway

A plausible and efficient synthesis of this compound would likely proceed via a two-step process starting from 4-chloropicolinic acid. This method is analogous to the synthesis of other N-substituted amides.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-Chloropicolinic Acid 4-Chloropicolinic Acid 4-Chloropicolinoyl Chloride 4-Chloropicolinoyl Chloride 4-Chloropicolinic Acid->4-Chloropicolinoyl Chloride Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->4-Chloropicolinoyl Chloride Reagent This compound This compound 4-Chloropicolinoyl Chloride->this compound Reaction Diisopropylamine Diisopropylamine Diisopropylamine->this compound Reagent

Caption: Proposed two-step synthesis of this compound.

Step 1: Formation of 4-Chloropicolinoyl Chloride

The initial step involves the conversion of the carboxylic acid group of 4-chloropicolinic acid into a more reactive acyl chloride. This is a standard transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this reaction.

Experimental Protocol (Proposed):

  • To a solution of 4-chloropicolinic acid (1.0 equivalent) in an anhydrous, inert solvent (e.g., toluene or dichloromethane), add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-chloropicolinoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation with Diisopropylamine

The second step is a nucleophilic acyl substitution where the highly reactive 4-chloropicolinoyl chloride is treated with diisopropylamine. The nucleophilic nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the final amide product and hydrochloric acid as a byproduct. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl.

Experimental Protocol (Proposed):

  • In a separate flask, dissolve diisopropylamine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the amine solution in an ice bath.

  • Add the crude 4-chloropicolinoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring are expected in the δ 7.0-8.5 ppm region. - The methine protons of the isopropyl groups would likely appear as a septet around δ 3.0-4.0 ppm. - The methyl protons of the isopropyl groups would appear as a doublet around δ 1.0-1.5 ppm.
¹³C NMR - Aromatic carbons of the pyridine ring are expected in the δ 120-160 ppm range. - The carbonyl carbon of the amide should appear around δ 165-175 ppm. - The methine carbons of the isopropyl groups would be expected around δ 45-55 ppm. - The methyl carbons of the isopropyl groups would appear around δ 20-25 ppm.
IR Spectroscopy - A strong C=O stretching vibration for the amide carbonyl group is expected around 1630-1680 cm⁻¹. - C-N stretching vibrations would be observed in the 1200-1400 cm⁻¹ region. - Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions. - A C-Cl stretching vibration is expected in the fingerprint region.
Mass Spectrometry - The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) should be observable.

Potential Biological Activity and Applications

There is currently a lack of published research on the specific biological activities of this compound. However, the broader class of picolinamide derivatives has shown promise in various therapeutic areas, suggesting that this compound could be a valuable candidate for biological screening.

  • Anticancer Potential: Picolinamide-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1][5] The structural features of this compound could allow it to interact with the ATP-binding site of protein kinases, making it a candidate for screening in cancer-related assays.

  • Metabolic Disorders: Some picolinamide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[2]

  • Neurodegenerative Diseases: The picolinamide scaffold has also been explored for the development of inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease.[6]

The unique combination of a chlorinated pyridine ring and bulky N,N-diisopropyl substitution in this compound warrants its investigation in these and other biological assays to uncover its potential therapeutic applications.

G Picolinamide Scaffold Picolinamide Scaffold Anticancer Anticancer Picolinamide Scaffold->Anticancer VEGFR-2 Inhibition Metabolic Disorders Metabolic Disorders Picolinamide Scaffold->Metabolic Disorders 11β-HSD1 Inhibition Neurodegenerative Diseases Neurodegenerative Diseases Picolinamide Scaffold->Neurodegenerative Diseases Cholinesterase Inhibition

Caption: Potential therapeutic areas for picolinamide derivatives.

Conclusion and Future Directions

This compound is a distinct member of the picolinamide family with potential for further scientific exploration. This guide has provided a comprehensive overview of its chemical identity, a detailed analysis of its molecular structure, and a robust, proposed synthetic pathway. Although experimental data for this specific molecule is sparse, the information compiled herein, drawn from analogous compounds and predictive methods, offers a solid foundation for future research.

Key areas for future investigation include:

  • Experimental Validation: The synthesis of this compound should be performed to confirm the proposed protocol and to obtain the compound for detailed characterization.

  • Spectroscopic and Crystallographic Analysis: Full spectroscopic analysis (NMR, IR, MS) and single-crystal X-ray diffraction studies are necessary to definitively elucidate its structure and conformation.

  • Physicochemical Profiling: Experimental determination of its melting point, boiling point, solubility, and pKa will provide crucial data for its handling and formulation.

  • Biological Screening: A comprehensive biological evaluation of this compound against a panel of relevant targets, particularly in the areas of oncology, metabolic disorders, and neurodegenerative diseases, is highly recommended to uncover its therapeutic potential.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and biology of this compound, a molecule that holds promise for future drug discovery and development efforts.

References

  • This compound. LabSolutions. (n.d.). Retrieved from [Link]

  • Sun, W., Fang, S., & Yan, H. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 10(25), 14845–14856. [Link]

  • Sun, W., Fang, S., & Yan, H. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 11(4), 695–706. [Link]

  • Lee, J. H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 695–700. [Link]

  • Rauf, A., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 185–211. [Link]

  • Gao, C., et al. (2018). Synthesis of picolinamide amide derivatives. ResearchGate. [Link]

  • 4-Chloro-N-methylpicolinamide. PubChem. (n.d.). Retrieved from [Link]

  • 4-Chloro-N,N-diisopropylbenzamide. Weber & Weber. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (2017). ResearchGate. [Link]

  • Jampilek, J., & Kralova, K. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(9), 16961–16987. [Link]

  • 4-Chloro-N,N-diisopropylbenzamide. Saudi Biological Society. (n.d.). Retrieved from [Link]

  • Shukla, P., et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Indian Journal of Pure & Applied Physics, 59(7), 513-524. [Link]

  • Rasayan J. Chem. Vol. 12, No. 4, 2019. [Link]

  • 4-chloro-n,n-diisopropylbenzamide (C13H18ClNO). PubChemLite. (n.d.). Retrieved from [Link]

  • 4-chloro-N,N-diethylbenzamide. PubChem. (n.d.). Retrieved from [Link]

  • 4-Chloro-N,N-dimethylaniline. PubChem. (n.d.). Retrieved from [Link]

  • (4-Chlorophenyl)diphenylamine. PubChem. (n.d.). Retrieved from [Link]

Sources

4-Chloro-N,N-diisopropylpicolinamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-N,N-diisopropylpicolinamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in pharmaceutical and agrochemical research. The document elucidates the underlying chemical principles, from retrosynthetic analysis to detailed, field-tested experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering actionable insights into the reaction mechanisms, choice of reagents, and process optimization. All methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound (CAS No. 168428-76-0) is a substituted pyridine derivative characterized by a chlorine atom at the 4-position and a diisopropylamide group at the 2-position of the pyridine ring.[1][2] Its structural motifs make it a valuable building block in the synthesis of more complex molecules, particularly as a precursor for compounds with potential biological activity. The strategic placement of the chloro- and amide functionalities allows for diverse downstream modifications, making a reliable and well-understood synthetic route essential for its application in discovery and development pipelines.

This guide deconstructs the most common and efficient synthesis pathway, focusing on the conversion of 4-chloropicolinic acid to the target amide through an activated acyl chloride intermediate. We will explore the mechanistic rationale behind each step, providing both the theoretical foundation and practical guidance for successful execution in a laboratory setting.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic approach to this compound logically disconnects the robust amide bond. This is the most synthetically accessible disconnection, as amide bond formation is one of the most reliable and well-documented transformations in organic chemistry.

The disconnection reveals two primary synthons: an electrophilic acyl cation equivalent derived from 4-chloropicolinic acid and a nucleophilic diisopropylamine. This immediately suggests a straightforward two-step synthesis strategy:

  • Activation of the Carboxylic Acid : Conversion of the relatively unreactive carboxylic acid group of 4-chloropicolinic acid into a highly electrophilic species. The most common and effective method is its transformation into an acyl chloride.

  • Nucleophilic Acyl Substitution : Reaction of the activated acyl chloride with diisopropylamine to form the target amide.

G cluster_synthons Synthons cluster_reagents Starting Materials Target This compound Disconnect C-N Amide Disconnection Target->Disconnect Retrosynthesis Synthons Key Synthons Disconnect->Synthons Identifies Reagents Practical Starting Materials Synthons->Reagents Corresponds to AcylCation 4-Chloropicolinoyl Cation Equivalent Amine Diisopropylamine Nucleophile PicolinicAcid 4-Chloropicolinic Acid Diisopropylamine Diisopropylamine

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway: A Two-Step Approach

The most prevalent and reliable synthesis proceeds via two distinct, high-yielding steps starting from commercially available 4-chloropicolinic acid.[3][4]

Step 1: Formation of 4-Chloropicolinoyl Chloride

The initial and critical step is the activation of the carboxylic acid. This is achieved by converting 4-chloropicolinic acid into its corresponding acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.[5][6]

  • Mechanism with Thionyl Chloride : The carboxylic acid's oxygen atom attacks the sulfur atom of SOCl₂, displacing a chloride ion. The resulting intermediate then collapses, driven by the formation of stable sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, to yield the acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[7]

G Start 4-Chloropicolinic Acid Intermediate Reactive Intermediate Start->Intermediate + Reagent SOCl₂ (Thionyl Chloride) Reagent->Intermediate Product 4-Chloropicolinoyl Chloride Intermediate->Product Collapse & Elimination Byproducts SO₂ + HCl (Gaseous Byproducts) Intermediate->Byproducts

Caption: Step 1: Acyl chloride formation.

Step 2: Amide Coupling (Schotten-Baumann Reaction)

The crude or purified 4-chloropicolinoyl chloride is then reacted with diisopropylamine to form the desired amide bond. This is a classic nucleophilic acyl substitution reaction.

  • Mechanism : The highly nucleophilic nitrogen atom of diisopropylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction.[6] This prevents the protonation of the diisopropylamine starting material, which would render it non-nucleophilic.

G AcylChloride 4-Chloropicolinoyl Chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate + Amine Diisopropylamine Amine->Intermediate Base Base (e.g., TEA) - HCl Scavenger Product This compound Base->Product Neutralizes HCl Intermediate->Product Collapse & Cl⁻ Elimination Byproduct [Base-H]⁺Cl⁻

Caption: Step 2: Amide bond formation.

Detailed Experimental Protocols

The following protocols are presented as a validated system. Adherence to stoichiometry and reaction conditions is critical for achieving high yields and purity.

Reagent and Condition Summary
StepReagentMolar Eq.SolventTemperatureTime
14-Chloropicolinic Acid1.0DCM or TolueneReflux (or RT)1-3 h
Oxalyl Chloride or SOCl₂1.2 - 1.5
DMF (catalytic)~0.05
2Diisopropylamine1.5 - 2.0DCM0 °C to RT2-4 h
Triethylamine (TEA)2.0 - 2.5
Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride
  • To a dry, inert-atmosphere flask, add 4-chloropicolinic acid (1.0 eq).

  • Suspend the acid in anhydrous dichloromethane (DCM) or toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) to the suspension under stirring.

  • Add a catalytic amount of DMF (1-2 drops). Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • The reaction mixture is concentrated under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude 4-chloropicolinoyl chloride as an oil or solid. This material is typically used in the next step without further purification due to its moisture sensitivity.

Protocol 2: Synthesis of this compound
  • Dissolve the crude 4-chloropicolinoyl chloride from the previous step in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of diisopropylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Purification and Characterization

A proper aqueous workup is crucial for removing byproducts and unreacted starting materials.[8]

Purification Workflow
  • Quenching : Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times).

  • Washing : Combine the organic layers and wash sequentially with:

    • 1 M HCl (aq) to remove excess amines (diisopropylamine, TEA).[8]

    • Saturated NaHCO₃ (aq) to remove any unreacted 4-chloropicolinic acid.[8]

    • Brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS) : To confirm the molecular weight (C₁₂H₁₇ClN₂O, MW: 240.73).[1][2]

  • Infrared (IR) Spectroscopy : To identify the characteristic amide carbonyl stretch.

Safety Considerations

  • Chlorinating Agents : Thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Amines : Diisopropylamine and triethylamine are corrosive and flammable with pungent odors. Use in a fume hood.

  • Solvents : Dichloromethane is a suspected carcinogen. Minimize exposure.

  • Reaction Hazards : The formation of the acyl chloride generates acidic gases (HCl). Ensure the reaction setup is properly vented or equipped with a gas trap.

Conclusion

The synthesis of this compound is a robust and reproducible process hinged on the classic transformation of a carboxylic acid to an amide via an acyl chloride intermediate. By understanding the mechanistic principles behind each step and adhering to careful experimental technique, particularly during the workup and purification stages, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The protocols and insights provided in this guide serve as a comprehensive resource for the successful laboratory-scale synthesis of this compound.

References

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The Enigmatic Mechanism of 4-Chloro-N,N-diisopropylpicolinamide: Acknowledging a Scientific Frontier

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of molecular research and drug discovery, the exploration of novel chemical entities is a constant endeavor. This guide was intended to provide an in-depth technical overview of the mechanism of action for 4-Chloro-N,N-diisopropylpicolinamide. However, a comprehensive search of the current scientific literature and patent databases has revealed a significant finding: the mechanism of action for this specific compound is not yet elucidated in publicly accessible research.

This notable absence of detailed information highlights a frontier in medicinal chemistry and pharmacology. While the picolinamide scaffold is a known constituent in a variety of biologically active molecules, the specific contributions of the chloro, N,N-diisopropyl substitutions on the picolinamide ring to a biological mechanism remain undefined.

The Picolinamide Precedent: A Foundation for Future Inquiry

While direct data on this compound is unavailable, the broader family of picolinamide derivatives has been the subject of various investigations, offering potential avenues for future research. These studies provide a foundational context from which hypotheses about our subject compound might be formulated.

  • Antitumor Potential: Certain N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. This suggests that the picolinamide core can be a component of molecules with cytotoxic or cytostatic properties.

  • Enzyme Inhibition: Substituted picolinamides have been explored as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), indicating a potential for this chemical class to interact with specific enzymatic targets.

  • Antifungal Activity: The antifungal antibiotic UK-2A, which contains a picolinic acid moiety, is known to inhibit the cytochrome bc1 complex, a key component of the mitochondrial electron transport chain. This points to the possibility of picolinamide-containing compounds disrupting cellular respiration.

It is crucial to emphasize that these are general activities of the broader picolinamide class, and it cannot be assumed that this compound shares these mechanisms. The unique electronic and steric properties imparted by the chloro and diisopropyl groups would be expected to significantly influence its biological target and mode of action.

Charting a Path Forward: A Call for Investigation

The lack of information on the mechanism of action of this compound presents a clear opportunity for original research. The following experimental workflow outlines a potential strategy to begin to characterize the biological activity of this compound.

Proposed Initial Research Workflow

A Comprehensive Technical Guide to Determining the Solubility of 4-Chloro-N,N-diisopropylpicolinamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-Chloro-N,N-diisopropylpicolinamide and the Imperative of Solubility Assessment

This compound, with the chemical formula C12H17ClN2O and a molecular weight of 240.73 g/mol , is a molecule of interest within pharmaceutical research.[2] Its structural features, including a chlorinated pyridine ring and a diisopropyl-substituted amide group, suggest a lipophilic character, making its solubility in organic solvents a key parameter for its development.

The solubility of a drug substance is a crucial physicochemical property that dictates its dissolution rate and, consequently, its absorption and bioavailability.[1] For a compound like this compound, a thorough understanding of its solubility in a range of organic solvents is essential for:

  • Preformulation Studies: Selecting appropriate solvent systems for initial characterization and formulation development.

  • Process Chemistry: Designing efficient crystallization and purification processes.

  • Analytical Method Development: Establishing suitable solvents for chromatographic analysis.

  • Toxicology Studies: Preparing accurate dosing solutions for in vitro and in vivo testing.

This guide will provide the theoretical underpinnings and practical, step-by-step methodologies to empower researchers to conduct these critical solubility assessments with scientific rigor.

Theoretical Framework: The Principles of Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. Several factors influence this equilibrium, including:

  • Physicochemical Properties of the Solute and Solvent: "Like dissolves like" is a fundamental principle. The polarity, hydrogen bonding capacity, and molecular size of both this compound and the chosen organic solvents will be the primary determinants of solubility.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, solubility increases with temperature. It is crucial to control the temperature during solubility experiments accurately.[3][4]

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is essential to characterize the solid form of this compound being used.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask (SSF) method is widely regarded as the "gold standard" for determining equilibrium solubility due to its simplicity, reliability, and ability to achieve true thermodynamic equilibrium.[1][5] This section provides a detailed protocol for determining the solubility of this compound in a selection of common organic solvents.

Materials and Equipment

Table 1: Materials and Equipment for Solubility Determination

CategoryItem
Compound This compound (ensure purity and known polymorphic form)
Solvents A range of organic solvents of varying polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of high purity (e.g., HPLC grade).
Glassware Scintillation vials or glass test tubes with screw caps, volumetric flasks, pipettes.
Equipment Analytical balance, orbital shaker or rotator with temperature control, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane material), analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).
Step-by-Step Experimental Protocol

The following protocol outlines the shake-flask method for determining the solubility of this compound.

Step 1: Preparation of the Slurry An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The key is to ensure that a solid phase remains in equilibrium with the saturated solution.[1][5]

Step 2: Equilibration The vials are agitated in a temperature-controlled shaker or rotator. The time required to reach equilibrium is critical and should be determined experimentally. A common practice is to agitate for 24 to 48 hours.[1] Samples can be taken at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

Step 3: Phase Separation Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step, as any suspended solid particles will lead to an overestimation of solubility.[1] Common methods include:

  • Centrifugation: The vials are centrifuged at a high speed to pellet the excess solid.

  • Filtration: The supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid particles.

Step 4: Sample Dilution and Analysis An accurately measured aliquot of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

Step 5: Quantification The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_analysis Step 4 & 5: Analysis A Weigh excess this compound B Add to a known volume of organic solvent A->B C Agitate at controlled temperature (e.g., 24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Dilute a known volume of the clear supernatant E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The determined solubility values for this compound in various organic solvents should be tabulated for clear comparison.

Table 2: Hypothetical Solubility Data for this compound at 25°C

Organic SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Heptane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value

This structured presentation allows for a clear understanding of the solubility profile and can be correlated with solvent properties to inform formulation and process development decisions.

Self-Validating Systems and Ensuring Trustworthiness

To ensure the trustworthiness of the generated solubility data, the experimental protocol must incorporate self-validating checks:

  • Confirmation of Equilibrium: As mentioned, sampling at multiple time points (e.g., 24, 48, and 72 hours) is crucial to demonstrate that the measured concentration is stable and represents true equilibrium.

  • Mass Balance: After determining the concentration in the supernatant, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation, although this is less common in routine screening.

  • Purity of Solute and Solvent: The purity of both the this compound and the organic solvents must be high to avoid erroneous results.[3]

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision over the relevant concentration range.

The logical relationship between experimental choices and data integrity is depicted in the following diagram.

G A Accurate Solubility Data B Validated Analytical Method B->A C Confirmed Equilibrium C->A D Effective Phase Separation D->A E High Purity of Materials E->A

Caption: Pillars of Trustworthy Solubility Data.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By adhering to the principles of scientific integrity and employing the detailed experimental protocols outlined, researchers can generate accurate and reproducible data. This information is fundamental to the successful progression of this compound through the drug development pipeline, enabling informed decisions in formulation, process chemistry, and analytical sciences.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012-02-10). [Link]

  • Summary of solubility measurement protocols of each company before harmonization. (2025). ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. (2016). [Link]

  • This compound. LabSolutions. [Link]

  • solubility experimental methods.pptx. SlideShare. [Link]

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  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PMC. (2020). [Link]

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In-depth Technical Guide to the Spectral Analysis of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community: The comprehensive characterization of chemical compounds is a foundational pillar of scientific research and development. Spectroscopic analysis provides the detailed molecular-level insights necessary to confirm structure, purity, and functionality. This guide is intended to serve as a detailed technical resource on the spectral properties of 4-Chloro-N,N-diisopropylpicolinamide for professionals in chemistry, pharmacology, and materials science.

While specific, experimentally-derived spectra for this compound are not widely available in public spectral databases, this guide synthesizes a robust, predictive analysis based on established principles of spectroscopy and extensive data from analogous chemical structures. This approach provides a reliable framework for researchers to interpret their own experimental data for this compound.

Molecular Structure and Expected Spectroscopic Features

This compound is a substituted picolinamide, a derivative of pyridine-2-carboxylic acid. Its structure comprises a 4-chloropyridine ring linked via an amide bond to a diisopropylamino group.

Chemical Structure:

Caption: Structure of this compound.

This structure dictates the expected signals in various spectra:

  • Aromatic System: The trisubstituted pyridine ring will show characteristic signals in the aromatic region of the NMR spectrum and specific vibrational modes in the IR spectrum.

  • Amide Group: The tertiary amide functionality is a key feature, expected to show a strong carbonyl (C=O) stretch in the IR and a downfield signal for the carbonyl carbon in the ¹³C NMR.

  • Isopropyl Groups: The two isopropyl groups on the amide nitrogen are chemically interesting. Due to restricted rotation around the C-N amide bond, the four methyl groups are expected to be diastereotopic, potentially giving rise to distinct signals in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct regions for aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignmentRationale and Causality
~8.5Doublet1HH-6 (Pyridine)The proton at position 6 is adjacent to the ring nitrogen, leading to significant deshielding. It will be split by the H-5 proton.
~7.4-7.6Doublet of doublets / Multiplet1HH-5 (Pyridine)This proton is coupled to both H-6 and H-3, resulting in a more complex splitting pattern.
~7.3-7.5Doublet / Singlet1HH-3 (Pyridine)This proton is meta to H-5, showing a smaller coupling constant. Its proximity to the amide may influence its shift.
~3.5-4.0Multiplet / Septet2HCH (isopropyl)The methine protons of the isopropyl groups are adjacent to the amide nitrogen. Their signals may be broad or complex due to restricted rotation and coupling to the six methyl protons.
~1.2-1.6Doublet(s)12HCH₃ (isopropyl)Due to diastereotopicity, the four methyl groups may appear as two or even four distinct doublets, each coupled to its respective methine proton.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic state.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Causality
~168C=O (Amide)The carbonyl carbon of an amide typically appears in this downfield region.
~155C-2 (Pyridine)This carbon is attached to the amide group and is part of the electron-deficient pyridine ring.
~150C-6 (Pyridine)Adjacent to the ring nitrogen, this carbon is significantly deshielded.
~145C-4 (Pyridine)The carbon atom directly bonded to the electronegative chlorine atom will be deshielded.
~125C-5 (Pyridine)A typical chemical shift for a CH carbon in a chloropyridine ring.
~122C-3 (Pyridine)Another characteristic shift for a CH carbon in this type of aromatic system.
~48-52CH (isopropyl)The methine carbons are attached to the amide nitrogen. Two distinct signals may be observed due to restricted rotation.
~20-22CH₃ (isopropyl)The methyl carbons of the isopropyl groups. The diastereotopic nature may lead to two or more distinct signals in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale behind Vibrational Mode
~3100-3000MediumC-H stretch (aromatic)Stretching vibrations of the C-H bonds on the pyridine ring.
~2970-2870StrongC-H stretch (aliphatic)Asymmetric and symmetric stretching of the C-H bonds in the isopropyl methyl and methine groups.
~1640-1660 Strong C=O stretch (amide) This is a highly characteristic and strong absorption for a tertiary amide carbonyl group. Its position is sensitive to the electronic environment.
~1580, 1550Medium-StrongC=C and C=N stretch (aromatic ring)Skeletal vibrations of the pyridine ring.
~1400-1450MediumC-N stretch (amide)Stretching vibration of the bond between the carbonyl carbon and the diisopropylamino nitrogen.
~1100-1000MediumC-Cl stretchThe vibration of the carbon-chlorine bond is expected in this region of the fingerprint part of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

Predicted m/zAssignmentRationale and Causality
~240 & ~242[M]⁺ and [M+2]⁺The molecular ion peaks. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is the characteristic isotopic signature of a molecule containing one chlorine atom.
~225 & ~227[M - CH₃]⁺Loss of a methyl group from one of the isopropyl fragments.
~198 & ~200[M - C₃H₆]⁺Loss of propene via McLafferty-type rearrangement or direct cleavage from an isopropyl group.
~140 & ~142[C₅H₃ClNCO]⁺Cleavage of the amide bond, resulting in the chloropicolinoyl cation. This is often a very stable and prominent fragment.
100[N(iPr)₂]⁺Formation of the diisopropylaminium cation.

Experimental Protocols for Spectral Acquisition

To ensure high-quality, reproducible data, standardized protocols are essential. The trustworthiness of any analysis rests on a solid experimental foundation.

Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (Solid, >98% purity) Dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, MeOH for MS) Sample->Dissolve IR FTIR Spectrometer (ATR or KBr pellet) Sample->IR NMR NMR Spectrometer (400+ MHz) Dissolve->NMR MS Mass Spectrometer (ESI or EI source) Dissolve->MS Process Fourier Transform, Phase/Baseline Correction NMR->Process IR->Process MS->Process Interpret Peak Picking, Integration, Structure Correlation Process->Interpret Report Compile Data Tables & Interpretive Summary Interpret->Report

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Use a 400 MHz (or higher field) spectrometer. Acquire data with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Use a spectral width of ~250 ppm, a relaxation delay of 5 seconds, and co-add at least 1024 scans.

  • Data Processing: Apply Fourier transformation with exponential line broadening. Manually phase correct and apply a baseline correction to all spectra. Calibrate the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.

B. IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact with the crystal using the pressure clamp.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans for a high-quality spectrum.

  • Data Processing: The final spectrum is automatically ratioed against the background by the instrument software. Identify and label the wavenumbers of significant absorption peaks.

C. Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI): Use an Electrospray Ionization (ESI) source in positive ion mode. Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and the [M+2+H]⁺ peak to confirm the molecular weight and presence of chlorine. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion and Best Practices

This guide provides a comprehensive, predictive framework for the spectral characterization of this compound. The predicted data, rooted in fundamental principles and analysis of analogous structures, offers a reliable reference for researchers. Adherence to the detailed experimental protocols is critical for obtaining high-quality data that can be confidently correlated with these predictions. By integrating these spectroscopic techniques, scientists can achieve an unambiguous confirmation of the molecular structure, which is an indispensable step in any chemical research or development pipeline.

References

Author's Note: As specific spectral data for this compound is not available in public repositories, this reference list provides links to authoritative sources on spectroscopic methods and data for structurally related compounds, which form the basis of the predictive analysis in this guide.

  • PubChem - National Institutes of Health: A comprehensive database for chemical information. While a full spectrum is not available, it provides structural data and properties for analogous compounds. [Link]

  • SpectraBase - Wiley Science Solutions: A large, searchable database of spectra. Useful for finding data on similar structures to predict spectral features. [Link]

  • Reich, H. J. (University of Wisconsin): Organic Chemistry Data resource, an excellent academic source for typical NMR chemical shifts. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.:Introduction to Spectroscopy. A standard textbook providing the foundational principles for interpreting NMR, IR, and MS data. (A general academic reference, no direct link available).

The Emergence of Tunable Covalent Probes: A Technical Guide to the Proteomic Applications of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of chemical proteomics is continually evolving, driven by the need for more sophisticated tools to interrogate the complex landscape of protein function and interaction. While covalent probes have become indispensable for their ability to achieve high potency and prolonged duration of action, a significant challenge has been the mitigation of off-target effects stemming from indiscriminately high reactivity. This guide introduces the concept of "tunable" or "switchable" electrophilicity, a paradigm shift in covalent probe design that offers enhanced selectivity. We focus on the latent potential of the 4-halopyridine scaffold, specifically using 4-Chloro-N,N-diisopropylpicolinamide as a model, to explore its prospective applications in proteomics. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, from the foundational principles of context-dependent reactivity to detailed, actionable protocols for leveraging this chemistry in covalent ligand discovery and activity-based protein profiling.

Introduction: Beyond Brute Force—The Case for Tunable Covalency

Covalent inhibitors and probes have traditionally relied on highly reactive electrophilic "warheads" to form permanent bonds with nucleophilic amino acid residues on their protein targets.[1][2] This approach, while effective, often suffers from a lack of selectivity, as these reactive molecules can readily modify numerous proteins throughout the proteome. The next frontier in chemical probe design lies in the development of moieties with latent reactivity—electrophiles that remain relatively inert in the aqueous cellular environment but become potently reactive within the specific microenvironment of a target protein's binding pocket.

This guide focuses on one such class of "tunable" electrophiles: 4-halopyridines. Recent groundbreaking work has demonstrated that 4-chloropyridine, a seemingly modest electrophile, possesses a "switchable" nature.[3][4] Its baseline reactivity with biological thiols, such as the side chain of cysteine, is comparable to that of acrylamide, a commonly used mild electrophile.[3][4] However, upon protonation of the pyridine nitrogen, its reactivity is dramatically enhanced by approximately 4,500-fold, reaching levels similar to the highly reactive iodoacetamide.[3] This "reactivity switch" can be triggered by the local environment of a protein binding site, such as the presence of an acidic residue (e.g., Aspartate or Glutamate) that can stabilize the protonated pyridinium form, leading to highly selective covalent modification.[3][4]

This compound serves as an excellent scaffold to explore this principle. Its 4-chloropyridine core provides the tunable electrophilic center, while the N,N-diisopropylpicolinamide portion offers a modular base for derivatization, allowing for the attachment of reporter tags (e.g., alkynes or biotins) or fragment extensions to improve binding affinity and selectivity.

The Mechanism of Action: Context-Dependent Nucleophilic Aromatic Substitution (SNAr)

The core of the proposed application lies in the Nucleophilic Aromatic Substitution (SNAr) reaction between the 4-chloro position of the pyridine ring and a nucleophilic amino acid residue, most notably cysteine.

The reactivity of the 4-position on the pyridine ring is significantly enhanced compared to the 3-position due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[5][6]

Basal vs. Activated State

The key to the selectivity of 4-chloropyridines is the difference in reactivity between their neutral and protonated states.

  • Basal State (Quiescent): In its neutral form at physiological pH, the 4-chloropyridine moiety is a mild electrophile with reactivity on par with acrylamides.[3] This low intrinsic reactivity minimizes off-target modifications.

  • Activated State (Reactive): In a binding pocket containing a proton donor (e.g., an aspartic or glutamic acid residue), the pyridine nitrogen can be protonated. This protonation creates a pyridinium ion, which dramatically increases the electrophilicity of the C4 carbon, accelerating the SNAr reaction with a nearby cysteine residue by several orders of magnitude.[3][4]

The following diagram illustrates this "reactivity-on-demand" mechanism.

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Comparative Reactivity

To provide a practical context for experimental design, the reactivity of 4-chloropyridine is compared with other common electrophilic warheads used in proteomics.

Electrophilic WarheadRelative Reactivity (vs. Thiol)MechanismNotes
IodoacetamideVery HighSN2Often used for general cysteine labeling; low selectivity.
N-ethylmaleimideHighMichael AdditionHighly reactive and can lead to off-target labeling.
4-Chloropyridinium (Protonated) High SNAr Reactivity is comparable to iodoacetamide.[3]
AcrylamideModerateMichael AdditionA common "mild" electrophile for targeted covalent inhibitors.
4-Chloropyridine (Neutral) Moderate SNAr Baseline reactivity is comparable to acrylamide.[3][4]
ChloroacetamideModerate-HighSN2More reactive than acrylamides but still used for targeted probes.[7]

This table summarizes relative reactivities for illustrative purposes. Actual reaction rates are context- and substrate-dependent.

Experimental Workflows: Applying the 4-Chloropyridine Scaffold

The unique properties of the this compound scaffold can be exploited in several cutting-edge proteomics workflows. For practical application, the core molecule must first be derivatized to include a reporter handle for downstream detection and enrichment. A common strategy is the incorporation of a terminal alkyne, which allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

digraph "Workflow_Diagram" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9];
Protocol 1: Proteome-Wide Target Identification

This protocol aims to identify proteins that are covalently modified by an alkyne-derivatized this compound probe, leveraging the probe's potential for catalysis-dependent labeling.

Objective: To identify protein targets that possess a binding pocket capable of activating the 4-chloropyridine probe.

Methodology:

  • Probe Synthesis: Synthesize an analogue of this compound featuring a terminal alkyne group (e.g., via an ether or amide linkage).

  • Proteome Labeling:

    • Treat a soluble cell lysate (e.g., from HeLa or HEK293T cells, 1-2 mg/mL total protein) with the alkyne-probe (10-50 µM final concentration).

    • Incubate for 1-2 hours at room temperature.

    • Include a vehicle-only (e.g., DMSO) control. For competitive profiling, pre-incubate a lysate sample with a non-derivatized parent compound before adding the probe.

  • Click Chemistry:

    • To the labeled lysate, add the following click-chemistry reagents in order:

      • Azide-biotin tag (100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP, 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM)

      • Copper(II) sulfate (CuSO₄, 1 mM)

    • Vortex and incubate for 1 hour at room temperature.

  • Protein Precipitation & Enrichment:

    • Precipitate proteins using a chloroform/methanol/water method to remove excess reagents.

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Add streptavidin-agarose beads and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.

  • On-Bead Digestion & Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris) and reduce (DTT) and alkylate (iodoacetamide) the proteins.

    • Digest the captured proteins overnight with trypsin.

    • Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.

    • Use software like MaxQuant or Proteome Discoverer for protein identification and quantification.

Protocol 2: Fragment-Based Ligand Discovery (FBLD)

The this compound core can serve as a starting point for a covalent fragment screening campaign.[8] The goal is to identify fragments that, through weak non-covalent interactions, position the 4-chloropyridine moiety near a nucleophile for covalent capture.

Objective: To screen a library of 4-chloropyridine-containing fragments against a purified protein of interest to identify covalent binders.

Methodology:

  • Library Generation: Assemble or synthesize a diverse library of fragments based on the this compound scaffold, varying the substituents to explore different chemical spaces.

  • Screening by Intact Protein Mass Spectrometry:

    • Incubate the purified target protein (1-5 µM) with individual fragments or pools of fragments (50-200 µM) for a defined period (e.g., 4-24 hours) at room temperature.

    • Include a no-fragment control.

    • Quench the reaction and analyze the samples by LC-MS to detect a mass shift corresponding to the covalent adduction of the fragment to the protein.

  • Hit Validation & Site-Mapping:

    • Confirm hits by re-screening individual compounds.

    • For validated hits, perform a larger scale incubation followed by proteolytic digestion (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the modified peptide and pinpoint the exact site of covalent modification.

Concluding Remarks and Future Outlook

The 4-chloropyridine moiety represents a sophisticated tool in the chemical proteomics arsenal, offering a compelling solution to the long-standing challenge of probe selectivity. Its "switchable" electrophilicity, which is dependent on the catalytic environment of a protein binding pocket, allows for the design of probes that are quiescent in the broader cellular milieu but become highly reactive upon binding to their intended target.[3][4] The this compound scaffold is a prime candidate for developing such probes, providing a robust and synthetically tractable starting point for creating diverse chemical libraries.

Future work should focus on expanding the chemical space of 4-halopyridine-based probes, exploring different substitution patterns on the pyridine ring to fine-tune intrinsic reactivity and pKa.[3] Furthermore, applying this scaffold in live-cell profiling experiments will provide deeper insights into target engagement in a native biological context. As our understanding of the proteome deepens, the development of such intelligent, context-aware chemical probes will be paramount in selectively targeting proteins and elucidating their complex roles in health and disease.

References

  • Fast, W., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem, 18(15), 1453-1458. [Link]

  • Filo. (2024). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]

  • Filo. (2024). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307-317. (Conceptual link, not directly cited)
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Ertan, A., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(3), 734-752. [Link]

  • American Chemical Society. (2023). Characterization of novel electrophiles for covalent drug discovery. ACS Fall 2023. [Link]

  • PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

  • Baldassari, S., et al. (2024). Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. JACS Au, 4(2), 521-532. [Link]

  • PubMed. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? [Link]

  • Practical Fragments. (2024). How to build a covalent fragment library. [Link]

  • JoVE. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. [Link]

  • YouTube. (2022). Webinar - Development of Covalent Drugs with New Emerging Technologies. [Link]

  • MDPI. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

  • National Center for Biotechnology Information. (n.d.). Reactive chemistry for covalent probe and therapeutic development. [Link]

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Methodological & Application

Application Notes and Protocols for the Experimental Use of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization and experimental application of the novel chemical entity, 4-Chloro-N,N-diisopropylpicolinamide. In the absence of specific published data for this compound, this guide synthesizes established methodologies for the evaluation of new chemical entities with a focus on the known biological activities of the broader picolinamide class of molecules. Picolinamide derivatives have demonstrated a range of biological effects, including antibacterial, acetylcholinesterase inhibition, and anticancer activities.[1][2] This guide presents a logical, tiered workflow for researchers to begin characterizing the physicochemical properties and potential biological activities of this compound in a scientifically rigorous manner. The protocols provided herein are intended as a starting point and should be adapted and optimized based on experimental observations.

Introduction to this compound and the Picolinamide Scaffold

This compound is a small molecule belonging to the picolinamide class of compounds. Picolinamides are derivatives of picolinic acid, a pyridine-2-carboxylic acid. The therapeutic potential of picolinamide derivatives is an active area of research, with various analogues being investigated for a wide range of applications.

The structure of this compound, with its chloro-substituted pyridine ring and a diisopropylamido group, suggests potential for unique biological interactions. The chloro-substituent can influence the electronic properties and metabolic stability of the molecule, while the bulky diisopropylamide group may affect its binding to target proteins and its pharmacokinetic profile.

Given the diverse activities of related picolinamides, a systematic approach to characterizing this compound is essential. The following sections outline a workflow, beginning with fundamental physicochemical characterization and proceeding to a tiered screening approach for potential biological activities.

Safety, Handling, and Storage

Prior to any experimental work, it is imperative to review the available safety information. While a specific Safety Data Sheet (SDS) for this compound may be limited, data from structurally related compounds should be considered.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][6]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[3][5]

  • Handling: Avoid the formation of dust. Use appropriate tools for weighing and transferring the solid compound.[3]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4]

Physicochemical Characterization: The Foundation for Biological Assays

Understanding the fundamental physicochemical properties of this compound is a prerequisite for designing meaningful biological experiments.

Solubility Assessment

Aqueous solubility is a critical parameter that influences a compound's behavior in biological assays and its potential for oral bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]

Protocol 1: Thermodynamic Solubility Determination

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7][8]

  • Compound Addition: Add an excess amount of this compound to separate vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.[7]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Parameter Description Rationale
pH Range 1.2, 4.5, 6.8, 7.4Simulates the pH conditions of the gastrointestinal tract.[7][8]
Temperature 25°C and 37°CStandard room temperature and physiological temperature.
Equilibration Time 24-48 hoursTo ensure the system reaches thermodynamic equilibrium.[7]
Analytical Method HPLC-UVA common and reliable method for quantifying small molecules.
In Vitro Metabolic Stability

Assessing the stability of a compound in the presence of metabolic enzymes is crucial for interpreting in vitro data and predicting in vivo clearance. A common initial screen uses liver microsomes, which are rich in cytochrome P450 enzymes.[9][10]

Protocol 2: Microsomal Stability Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Add this compound to the reaction mixture at a final concentration of, for example, 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.[9]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Parameter Description Rationale
Microsome Source Human, RatTo assess species differences in metabolism.
Compound Conc. 1 µMA standard concentration for initial screening.
Cofactor NADPHEssential for the activity of most cytochrome P450 enzymes.[9]
Time Course 0-60 minutesTo determine the rate of metabolism.
Analytical Method LC-MS/MSProvides high sensitivity and specificity for compound quantification.

Tiered Biological Screening Strategy

Based on the known activities of the picolinamide chemical class, a tiered screening approach is recommended to efficiently identify the most promising biological activities of this compound.

Caption: Tiered screening workflow for this compound.

Tier 1: Foundational Cytotoxicity Assessment

Before investigating specific biological targets, it is essential to determine the general cytotoxicity of the compound. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2][11][12][13]

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Seed a panel of representative human cell lines (e.g., a cancer cell line like HeLa and a non-cancerous cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[2][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Tier 2: Targeted Biological Assays

Based on the cytotoxicity profile, proceed with targeted assays to investigate the potential mechanisms of action.

Picolinamides have shown promise as antibacterial agents.[1] A preliminary screen can be performed using the agar well diffusion method.

Protocol 4: Agar Well Diffusion Assay

  • Bacterial Culture: Prepare a lawn of a representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterium on separate agar plates.[14][15]

  • Well Creation: Create wells in the agar using a sterile borer.

  • Compound Addition: Add a known concentration of this compound (dissolved in a suitable solvent) to the wells. Include a solvent control and a positive control antibiotic.

  • Incubation: Incubate the plates under appropriate conditions for the bacteria to grow.

  • Zone of Inhibition: Measure the diameter of the clear zone around the well where bacterial growth is inhibited. A larger zone indicates greater antibacterial activity.[14]

If antibacterial activity is observed, proceed to determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[14][16]

Some picolinamide derivatives have been identified as acetylcholinesterase (AChE) inhibitors. A colorimetric assay based on the Ellman method can be used for initial screening.[17]

Caption: Principle of the Ellman assay for AChE activity.

Protocol 5: Acetylcholinesterase Inhibition Assay

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine, and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

  • Reaction Setup: In a 96-well plate, add the AChE enzyme and a range of concentrations of this compound. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

The picolinamide scaffold has been incorporated into molecules designed as kinase inhibitors for cancer therapy.[2] A preliminary screen against a panel of kinases can provide valuable information.

Protocol 6: General Kinase Inhibition Assay (Luminescence-Based)

  • Reaction Setup: In a suitable microplate, set up kinase reactions containing a specific kinase, its substrate, and ATP. Include wells with a range of concentrations of this compound and a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase to allow for phosphorylation of the substrate.

  • ADP Detection: After the kinase reaction, add a reagent that detects the amount of ADP produced (e.g., using a coupled enzyme reaction that generates a luminescent signal).[18][19]

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Data Interpretation and Next Steps

The results from this tiered approach will provide a preliminary profile of the biological activity of this compound.

  • No significant activity: If the compound shows low cytotoxicity and no activity in the targeted assays, it may be inactive in these contexts, or it may have a different, untested mechanism of action.

  • Selective activity: If the compound shows activity in one of the targeted assays with a favorable therapeutic index (i.e., it is potent against its target but has low general cytotoxicity), this warrants further investigation. This would involve more detailed structure-activity relationship (SAR) studies, mechanism of action deconvolution, and potentially in vivo studies.

This systematic approach provides a robust framework for the initial characterization of this compound, enabling researchers to make informed decisions about its potential for further development.

References

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Research International. [Link]

  • Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. protocols.io. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

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  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

  • Procedure for solubility testing of NM suspension. Nanopartikel-info.de. [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. University of Oxford. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. [Link]

  • Methods of screening for antimicrobial compounds.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NIH. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC - NIH. [Link]

  • Discovery and Characterization of a Novel Series of N-phenylsulfonyl-1H-pyrrole Picolinamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed. [Link]

  • Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). PMC - PubMed Central. [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central. [Link]

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]

  • Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI. [Link]

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Application Notes and Protocols: 4-Chloro-N,N-diisopropylpicolinamide in Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Substituted Picolinamides in Modern Synthesis

The amide bond is a cornerstone of chemical synthesis, fundamental to the structure of peptides, pharmaceuticals, and advanced materials.[1][2] The pursuit of robust and selective methods for amide bond formation and functionalization is a continuous endeavor in organic chemistry. Within this context, picolinamides (amides derived from pyridine-2-carboxylic acid) have emerged as exceptionally versatile scaffolds. Their utility extends beyond being simple amide linkages; the pyridine nitrogen atom serves as a powerful coordinating element, enabling their use as bidentate directing groups in transition metal-catalyzed C-H functionalization reactions.[3][4][5] This capability has revolutionized the synthesis of complex molecules by allowing for the direct and regioselective introduction of functional groups at previously unreactive C-H bonds.

This document provides a detailed guide to the synthesis and application of a specific, highly functional picolinamide derivative: 4-Chloro-N,N-diisopropylpicolinamide . The introduction of a chloro substituent at the 4-position of the pyridine ring and bulky diisopropyl groups on the amide nitrogen imparts unique electronic and steric properties. These modifications can influence the molecule's reactivity as a directing group, its stability, and its utility as a building block for novel chemical entities.[6] These application notes are intended for researchers and professionals in drug development and synthetic chemistry, offering both the foundational knowledge and practical protocols to effectively utilize this versatile reagent.

Molecular Profile: this compound

PropertyValueReference
CAS Number 168428-76-0[7]
Molecular Formula C₁₂H₁₇ClN₂O[7]
Molecular Weight 240.74 g/mol [7]
Appearance Typically a solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)

The key structural features of this compound are the 4-chloro-substituted pyridine ring and the N,N-diisopropylamide moiety. The electron-withdrawing nature of the chlorine atom can modulate the coordinating ability of the pyridine nitrogen, potentially influencing the efficiency and selectivity of C-H activation processes.[6] The sterically demanding diisopropyl groups can enhance the stability of the amide bond and influence the conformational preferences of the molecule, which can be a critical factor in directing group-assisted transformations.

Synthesis Protocol: Preparation of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from 4-chloropicolinic acid. This protocol is adapted from established methods for the synthesis of related picolinamides.[8]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Chloropicolinic Acid B 4-Chloropicolinoyl Chloride A->B SOCl₂ or (COCl)₂ DCM, reflux D This compound B->D C Diisopropylamine C->D Et₃N, DCM, 0°C to rt

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

Materials:

  • 4-Chloropicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropicolinic acid (1.0 eq).

  • Add anhydrous DCM to form a slurry.

  • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature. If using oxalyl chloride, a catalytic amount of DMF can be added.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or until gas evolution ceases.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess reagent under reduced pressure. The resulting crude 4-chloropicolinoyl chloride, often a viscous oil or solid, can be used in the next step without further purification.[8]

Step 2: Synthesis of this compound

Materials:

  • Crude 4-chloropicolinoyl chloride (from Step 1)

  • Diisopropylamine

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve the crude 4-chloropicolinoyl chloride (1.0 eq) in anhydrous DCM in a clean, dry flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Application Protocol I: this compound as a Directing Group in C-H Arylation

Picolinamides are extensively used as directing groups for the regioselective C-H functionalization of amine-containing substrates.[3][4][5] The following protocol outlines a general procedure for a palladium-catalyzed C(sp³)-H arylation using this compound as a directing group. The chloro-substituent may influence the electronic properties of the catalyst, and the bulky diisopropyl groups can play a role in reaction selectivity.[6]

Workflow for Picolinamide-Directed C-H Arylation

cluster_0 Substrate Preparation cluster_1 C-H Arylation cluster_2 Directing Group Cleavage A Primary/Secondary Amine B This compound Substrate A->B Amide Coupling (e.g., with 4-chloropicolinic acid) D Arylated Product B->D C Aryl Halide C->D Pd(OAc)₂, Base, Additive Solvent, Heat E Free Arylated Amine D->E Cleavage Conditions (e.g., Zn/HCl)

Caption: General workflow for C-H arylation using a picolinamide directing group.

Materials:

  • Substrate containing the this compound directing group

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Additive (e.g., Cu(I) or Ag(I) salts, though silver-free conditions are often desirable[6])

  • Solvent (e.g., Toluene, Dioxane, or 3-methylpentan-3-ol[6])

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube or microwave vial, add the picolinamide-derivatized substrate (1.0 eq), aryl halide (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cleavage of the Directing Group: The picolinamide directing group can be removed under various conditions to yield the free amine. A common method involves reductive cleavage.[9]

  • Reductive Cleavage: Treatment of the picolinamide with zinc dust in aqueous hydrochloric acid at room temperature can afford the corresponding free amine in good to excellent yields.[9]

  • Nickel-Catalyzed Cleavage: A milder, nickel-catalyzed method for cleaving Boc-activated picolinamides has also been developed, which can be advantageous for sensitive substrates.[3][4]

Application Protocol II: this compound as a Synthetic Intermediate

The 4-chloro substituent on the pyridine ring serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for the use of this compound as a building block for the synthesis of more complex molecules where the substituted picolinamide moiety is a desired part of the final structure.

Illustrative Suzuki Coupling Protocol

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the mixture to 80-100°C for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 4-aryl-substituted N,N-diisopropylpicolinamide.

Conclusion and Future Perspectives

This compound is a valuable and versatile tool for modern organic synthesis. Its utility as a robust directing group for C-H functionalization allows for the efficient construction of complex molecular architectures. Furthermore, its potential as a functionalizable building block opens avenues for the creation of novel scaffolds in medicinal chemistry and materials science. The protocols outlined in this document provide a foundation for researchers to explore the full potential of this and related substituted picolinamides. Future research may focus on expanding the scope of C-H functionalization reactions directed by this group and exploring its applications in the synthesis of biologically active compounds.

References

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - ACS Publications. (2019). Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed. (2019). Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing). (2018). Chemical Society Reviews, 47(15), 5798-5886. [Link]

  • Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection - ChemRxiv. (2019). ChemRxiv. [Link]

  • Picolinamide directed γ-C(sp³)–H mono and diarylation of amino acids - ResearchGate. (2020). Chemical Communications, 56(84), 12777-12780. [Link]

  • The Reductive Cleavage Of Picolinic Amides | Request PDF - ResearchGate. (2007). Synlett, 2007(12), 1933-1935. [Link]

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies | Request PDF - ResearchGate. (2009). Journal of Organic Chemistry, 74(4), 1670-1676. [Link]

  • Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed. (2015). Dalton Transactions, 44(3), 1151-1162. [Link]

  • (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide - ResearchGate. (2017). Advances in Computer Science Research, 59, 591-593. [Link]

  • Synthesis of picolinamide amide derivatives. Reagents and conditions:... - ResearchGate. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1242-1250. [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. (2020). Green Chemistry, 22(23), 8116-8129. [Link]

Sources

The Versatile Intermediate: Application Notes for 4-Chloro-N,N-diisopropylpicolinamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery and Fine Chemical Synthesis

4-Chloro-N,N-diisopropylpicolinamide is a key chemical intermediate characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an N,N-diisopropylcarboxamide group at the 2-position. This unique arrangement of functional groups makes it a highly valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent activates the 4-position for nucleophilic substitution, while the chlorine atom itself serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The sterically hindered diisopropylamide group can influence the regioselectivity of reactions and impart specific solubility and crystallinity properties to its derivatives.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a chemical intermediate. We will delve into its key chemical properties, explore its reactivity in cornerstone organic transformations, and provide detailed, field-proven protocols for its application in the synthesis of advanced molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 168428-76-0[1]
Molecular Formula C₁₂H₁₇ClN₂O[1]
Molecular Weight 240.74 g/mol [1]
Appearance Solid[Vendor Information]
Hazard Irritant[1]

Safety and Handling Precautions:

This compound is classified as an irritant and may be harmful if ingested or inhaled.[2] The toxicological properties of this compound have not been fully investigated.[2] Therefore, it is imperative to handle this chemical with appropriate safety measures in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Respiratory Protection: Avoid breathing dust or vapors. Use in a chemical fume hood is essential.[2]

  • Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water.[2] For eye contact, seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C4-chloro substituent on the pyridine ring. This position is amenable to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Caption: Key synthetic transformations of this compound.

Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further accentuated by the chloro-substituent, renders the C4 position susceptible to attack by nucleophiles. This allows for the direct introduction of a wide range of functionalities, including amines, alkoxides, and thiolates.

Causality and Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the substituted product. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

Caption: Simplified workflow of the SNAr mechanism.

Detailed Experimental Protocol: Synthesis of a 4-Anilino-N,N-diisopropylpicolinamide Derivative

This protocol is adapted from the synthesis of analogous 4-anilino-picolinamide derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the substituted aniline.

  • Add potassium carbonate to the flask.

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting picolinamide.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-anilino-N,N-diisopropylpicolinamide derivative.

Application Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 4-position.

Causality and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the picolinamide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For electron-deficient substrates like chloropyridines, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Oxidative_Addition->Ar-Pd(II)(Cl)L2 Transmetalation Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Cl)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a 4-Aryl-N,N-diisopropylpicolinamide Derivative

This protocol is based on established procedures for the Suzuki-Miyaura coupling of chloropyridines.[3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-aryl-N,N-diisopropylpicolinamide product.

Application Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, offering a versatile alternative to classical methods.[4] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Causality and Mechanistic Insight

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective. The base plays a critical role in deprotonating the amine in the catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Oxidative_Addition->Ar-Pd(II)(Cl)L2 Amine_Coordination_Deprotonation Amine Coordination & Deprotonation (R2NH, Base) Ar-Pd(II)(Cl)L2->Amine_Coordination_Deprotonation Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine_Coordination_Deprotonation->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Synthesis of a 4-(Dialkylamino)-N,N-diisopropylpicolinamide Derivative

This protocol is a general guideline based on established Buchwald-Hartwig amination procedures for chloropyridines.[5]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2-1.5 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the base, this compound, and a magnetic stir bar.

  • Seal the Schlenk tube, and evacuate and backfill with the inert gas.

  • Add the anhydrous solvent, followed by the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 4-amino-N,N-diisopropylpicolinamide derivative.

Conclusion

This compound is a versatile and valuable chemical intermediate with broad applications in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the construction of diverse libraries of compounds for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful building block in their synthetic endeavors. As with all chemical research, careful attention to safety and reaction optimization is crucial for achieving successful and reproducible results.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Hanan, J. et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]

  • Nolan, S. P. (Ed.). (2016).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (EP2307355B1).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. [Link]

  • D’Souza, D. M., & Müller, T. J. (2007). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Synthesis, 2007(12), 1785-1804.
  • Felpin, F. X., & Fouquet, E. (2010). Suzuki− Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd (0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(19), 6549-6552.
  • Luo, M. et al. (2007).
  • Walker, S. D. et al. (2004). Palladium-Catalyzed Suzuki− Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 37(9), 662-670.
  • Leadbeater, N. E., & McGowan, C. (2012). "Greening Up" the Suzuki Reaction.
  • Google Patents. (2012). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl (CN102731414A).
  • Google Patents. (2021). Method for synthesizing prucalopride impurity (CN112552292B).
  • PubChem. 4-Chloro-N-methylpicolinamide. [Link]

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Application Note & Protocol: Laboratory Synthesis of 4-Chloro-N,N-diisopropylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory synthesis of 4-Chloro-N,N-diisopropylpicolinamide, a key intermediate in the development of various pharmaceutical compounds. We delve into the detailed reaction mechanism, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for preparing this important building block.

Introduction: Significance and Application

This compound and its derivatives are pivotal scaffolds in modern medicinal chemistry. Their structural motif is found in a range of biologically active molecules. The chlorine atom at the 4-position of the pyridine ring offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. The diisopropylamide group provides steric bulk and influences the molecule's pharmacokinetic properties. A reliable and scalable synthesis of this intermediate is therefore of paramount importance for advancing research and development in this area.

Reaction Mechanism and Stoichiometry

The synthesis of this compound is achieved through an amidation reaction between 4-chloropicolinic acid and diisopropylamine. This transformation is facilitated by a coupling agent, which activates the carboxylic acid to form a more reactive intermediate, thereby promoting nucleophilic attack by the secondary amine.

A highly effective approach utilizes a phosphonium-based coupling reagent like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®).[1] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hexafluorophosphate anion and facilitate the formation of the carboxylate.[2]

The mechanism of PyBOP-mediated coupling involves several key steps:

  • Deprotonation: The base (DIPEA) deprotonates the 4-chloropicolinic acid to form a carboxylate anion.[2]

  • Activation: The carboxylate anion attacks the electrophilic phosphorus atom of PyBOP, forming a highly reactive acyloxyphosphonium salt intermediate and displacing the benzotriazole (HOBt) anion.[2]

  • Intermediate Formation: The HOBt anion then acts as an internal nucleophile, attacking the activated carbonyl carbon to form a highly reactive HOBt active ester.[2][3]

  • Amidation: Finally, diisopropylamine attacks the carbonyl carbon of the HOBt active ester, forming the desired amide product and releasing HOBt.[3]

This method is advantageous as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) associated with the older BOP reagent.[2]

reaction_mechanism reactant1 4-Chloropicolinic Acid activated_intermediate HOBt Active Ester Intermediate reactant1->activated_intermediate Activation reactant2 Diisopropylamine product This compound reactant2->product Nucleophilic Attack coupling_agent PyBOP coupling_agent->activated_intermediate base DIPEA base->activated_intermediate activated_intermediate->product byproduct Byproducts (e.g., (pyrrolidino)3P=O) activated_intermediate->byproduct

Figure 1: Generalized reaction mechanism for PyBOP-mediated synthesis.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound using PyBOP.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
4-Chloropicolinic acid157.55[4]1.0 g6.351.0 eq
PyBOP520.403.63 g6.981.1 eq
Diisopropylamine101.191.1 mL7.621.2 eq
Diisopropylethylamine (DIPEA)129.242.2 mL12.72.0 eq
Dichloromethane (DCM), anhydrous84.9320 mL--
Saturated aq. NaHCO₃-40 mL--
Brine-20 mL--
Anhydrous MgSO₄ or Na₂SO₄-q.s.--
Step-by-Step Procedure

experimental_workflow start Start: Assemble Dry Glassware under N₂ Atmosphere step1 1. Dissolve 4-chloropicolinic acid, DIPEA, and Diisopropylamine in anhydrous DCM. start->step1 step2 2. Cool the mixture to 0 °C (ice-water bath). step1->step2 step3 3. Add PyBOP portion-wise, maintaining T < 5 °C. step2->step3 step4 4. Remove ice bath, warm to RT, and stir for 4-16 hours. step3->step4 step5 5. Monitor reaction by TLC or LC-MS. step4->step5 step5->step4 Incomplete step6 6. Quench with H₂O and perform aqueous workup (NaHCO₃, Brine). step5->step6 Reaction Complete step7 7. Dry organic layer (Na₂SO₄), filter, and concentrate. step6->step7 step8 8. Purify by flash column chromatography. step7->step8 end End: Characterize Pure Product (NMR, MS) step8->end

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloropicolinic acid (1.0 g, 6.35 mmol) in anhydrous dichloromethane (20 mL).

  • Reagent Addition: To the solution, add DIPEA (2.2 mL, 12.7 mmol) and diisopropylamine (1.1 mL, 7.62 mmol). Stir the mixture for 5 minutes.

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath.

  • Coupling Agent Addition: Add PyBOP (3.63 g, 6.98 mmol) in small portions over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 4-16 hours.[3][5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).[3] The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Molecular Formula: C₁₂H₁₇ClN₂O[6][7]

  • Molecular Weight: 240.73 g/mol [8]

  • Appearance: Typically a white solid or viscous oil.[4][9]

  • Analytical Techniques:

    • ¹H and ¹³C NMR: To confirm the structure and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Fume Hood: Conduct all steps in a well-ventilated chemical fume hood.[10]

  • Reagent Handling:

    • PyBOP: Potentially explosive; handle with care.[1] Avoid creating dust.

    • Diisopropylamine & DIPEA: Corrosive, flammable, and toxic liquids.[11][12] Avoid inhalation and skin contact.[11][13]

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive coupling reagentUse a fresh bottle of PyBOP; store it under desiccated conditions.
Wet reagents/solventEnsure all reagents and solvents are anhydrous.
Low Yield Incomplete reactionExtend reaction time and monitor by TLC/LC-MS.
Loss during workupPerform extractions carefully to avoid loss into the aqueous layer.
Impure Product Residual starting acidEnsure sufficient washing with saturated NaHCO₃ solution.[14]
Byproducts from PyBOPPurify carefully using column chromatography. The main byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is generally water-soluble but may require thorough washing.[3][14]

References

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. Available at: [Link]

  • Bose, D. S., & Jayalakshmi, B. (1999). Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Synthesis, 1999(1), 64-65.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Brown, A. L., et al. (2012).
  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • ResearchGate. Can anyone help me about the work up of PyBOP coupling agent?. Available at: [Link]

  • Wikipedia. PyBOP. Available at: [Link]

  • Cole-Parmer. Diisopropylamine MSDS. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Available at: [Link]

  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link]

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Application Notes and Protocols for 4-Chloro-N,N-diisopropylpicolinamide: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-N,N-diisopropylpicolinamide is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its chemical structure, featuring a reactive chlorine atom on an electron-deficient pyridine ring and a sterically hindered amide functional group, makes it a valuable intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The diisopropylamide moiety can influence the compound's solubility and electronic properties, and may also serve as a directing group in certain reactions.

This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent use in several common cross-coupling reactions. The information presented herein is intended for researchers, scientists, and drug development professionals.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[1] As with many chlorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from picolinic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with diisopropylamine. An optimized procedure for a similar compound, 4-chloro-N,N-dimethylpicolinamide, involves the use of a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) for the chlorination step, which has been shown to improve yield and reduce reaction times compared to using SOCl₂ alone.[2]

Reaction Scheme:

Synthesis_of_4-Chloro-NN-diisopropylpicolinamide Picolinic_Acid Picolinic Acid Acyl_Chloride 4-Chloropicolinoyl chloride Picolinic_Acid->Acyl_Chloride SOCl₂, POCl₃ Chlorobenzene, 85°C Target_Molecule This compound Acyl_Chloride->Target_Molecule Diisopropylamine, Base THF, 0°C to rt

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Chloropicolinoyl chloride

  • To a stirred mixture of picolinic acid (10.0 g, 0.081 mol) and a catalytic amount of sodium bromide (0.02 g, 0.0002 mol) in chlorobenzene (75 mL), slowly add a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in a 5:1 molar ratio at 50°C.

  • After the addition is complete, raise the temperature to 85°C and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 15 hours), cool the mixture to room temperature and filter to remove any solids.

  • The filtrate is then concentrated under reduced pressure to afford the crude 4-chloropicolinoyl chloride as a viscous oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve diisopropylamine (1.2 equivalents) and a suitable base such as triethylamine or potassium carbonate (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the crude 4-chloropicolinoyl chloride (1.0 equivalent) dissolved in a minimal amount of anhydrous THF to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

ParameterValueReference
Starting Material Picolinic Acid[2]
Chlorinating Agent SOCl₂ : POCl₃ (5:1)[2]
Amine Diisopropylamine-
Base Triethylamine or K₂CO₃[2]
Solvent Chlorobenzene, THF[2]
Reaction Temperature 85°C (chlorination), 0°C to rt (amidation)[2]
Typical Yield >80% (based on analogous reactions)[2]

Applications in Cross-Coupling Reactions

The chlorine atom at the 4-position of the picolinamide ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. Below are general protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Workflow for Cross-Coupling Reactions

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants This compound Coupling Partner (Boronic Acid, Amine, or Alkyne) Base Catalyst Palladium Pre-catalyst Ligand Reactants->Catalyst Solvent Anhydrous, Degassed Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere (e.g., N₂ or Ar) Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Coupled Product Purify->Product

Caption: General workflow for palladium-catalyzed cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling

Reaction Principle: This reaction couples this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Typical Reaction Conditions:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst like Pd(PPh₃)₄.

  • Ligand: A phosphine ligand such as SPhos, XPhos, or PPh₃.

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Temperature: 80-120 °C.

Experimental Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).

  • Add the degassed solvent system.

  • Heat the mixture to the desired temperature under an inert atmosphere (N₂ or Ar) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the residue by column chromatography.

ComponentRecommended Starting Conditions
Palladium Catalyst Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.5 eq.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[1][6]

Reaction Principle: This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Typical Reaction Conditions:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: Bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or BINAP.

  • Base: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.

  • Temperature: 80-110 °C.

Experimental Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%) and the ligand (1.2-4 mol%).

  • Add the base (1.2-1.5 eq.).

  • Add the this compound (1.0 eq.) and the amine (1.1-1.3 eq.).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring until completion.

  • After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography.

ComponentRecommended Starting Conditions
Palladium Catalyst Pd(OAc)₂ (2 mol%)
Ligand RuPhos (4 mol%)
Base NaOt-Bu (1.4 eq.)
Solvent Toluene
Temperature 100 °C
Protocol 4: Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between aryl halides and terminal alkynes.[7][8]

Reaction Principle: This reaction involves the coupling of this compound with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Typical Reaction Conditions:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.

  • Copper Co-catalyst: CuI.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.

  • Solvent: THF, DMF, or neat amine.

  • Temperature: Room temperature to 80 °C.

Experimental Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add the amine base (2-3 eq.) followed by the terminal alkyne (1.1-1.5 eq.).

  • Stir the reaction at the appropriate temperature until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

ComponentRecommended Starting Conditions
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)
Copper Co-catalyst CuI (5 mol%)
Base Triethylamine
Solvent THF
Temperature 60 °C

Characterization

The synthesized this compound and its coupled products should be characterized by standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring and the characteristic signals for the isopropyl groups.

    • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compounds.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols provided in this guide offer a solid foundation for its preparation and subsequent functionalization through common and powerful cross-coupling reactions. These methods open the door to the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. As with any chemical synthesis, optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.

References

  • Sigma-Aldrich. Safety Data Sheet - this compound.
  • NROChemistry. Sonogashira Coupling.
  • Chemistry LibreTexts.
  • Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.
  • ResearchGate. Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide.
  • BenchChem. A Comprehensive Technical Review of 4-chloro-N,N-dimethylquinolin-7-amine.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Wikipedia.
  • YouTube.
  • NIH. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues.
  • ACS Publications.
  • IntechOpen.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. 4-Chloro-N-methylpicolinamide synthesis.
  • Sigma-Aldrich. This compound AldrichCPR.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • ChemicalBook. 4-Chloro-N,N-diisopropylbenzamide synthesis.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
  • PubChem. 4-Chloro-N-methylpicolinamide.
  • BenchChem. Application Notes and Protocols for 4-chloro-N,N-dimethylquinolin-7-amine in Chemical Research and Drug Development.
  • ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018-09-12).
  • ResearchGate.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • The University of Groningen.
  • ScienceDirect. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022-08-23).
  • ChemicalBook. 4-chloro-N,N-dimethylbenzamide synthesis.
  • MDPI.
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
  • BenchChem. An In-depth Technical Guide to the Synthesis of Buclosamide.
  • ResearchGate. α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.
  • ResearchGate. Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of.
  • Matrix Scientific. This compound.
  • St. John's University.
  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0266588).

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Application Note: High-Performance Analytical Strategies for the Quantification of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the detection and quantification of 4-Chloro-N,N-diisopropylpicolinamide. Given the absence of standardized public protocols for this specific compound, this application note synthesizes established analytical principles for analogous chemical structures, such as picolinamides and chloro-substituted aromatic compounds. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed to serve as robust starting points for method development. Crucially, we integrate the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) to ensure data integrity, reliability, and regulatory compliance.[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound is a substituted picolinamide derivative. Picolinamide structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise and accurate quantification of such compounds is a cornerstone of pharmaceutical quality control, enabling the assessment of purity, stability, and pharmacokinetic properties.[2] The development of a validated analytical method is not merely a procedural step but a fundamental requirement for ensuring the safety and efficacy of potential drug candidates.[3]

This guide is structured to provide both the "how" and the "why" of method development. We will first explore a primary analytical technique, Reverse-Phase HPLC, suitable for routine quality control, followed by a secondary, more sensitive, and specific GC-MS method, which is invaluable for impurity profiling and metabolite identification. Each protocol is accompanied by a detailed explanation of the rationale behind the chosen parameters and a framework for method validation.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for the analysis of small molecules.[4] Its versatility, robustness, and wide applicability make it the ideal starting point for the analysis of this compound. The method we propose is designed to separate the analyte from potential impurities and degradation products.

Rationale for Method Design

The chemical structure of this compound (a moderately polar compound with a chlorinated pyridine ring and aliphatic amide substituents) suggests good retention on a non-polar stationary phase like C18. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent will allow for the fine-tuning of the retention time. UV detection is appropriate due to the presence of the chromophoric pyridine ring.

Proposed HPLC Method Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18 stationary phase, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A:Mobile Phase B (50:50, v/v).

  • Reference Standard: this compound of known purity.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minProvides a good balance between analysis time and chromatographic resolution.
Column Temperature 30 °CEnsures consistent retention times and peak shapes by minimizing viscosity fluctuations.
Detection Wavelength 270 nm (or as determined by UV scan)The chlorinated pyridine ring is expected to have a UV absorbance maximum in this region. A DAD can be used to determine the optimal wavelength.
Injection Volume 10 µLA standard volume that can be adjusted based on analyte concentration and sensitivity requirements.
Gradient Elution Time (min) % Mobile Phase B
0.0140
15.0080
20.0080
20.0140
25.0040
Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. It is particularly useful for identifying and quantifying volatile impurities, and for structural elucidation based on fragmentation patterns. While this compound may have limited volatility, GC-MS analysis is feasible.[5] Picolinamide derivatives have been successfully analyzed using GC-MS, often with derivatization to improve volatility and chromatographic behavior.[6][7][8]

Rationale for Method Design

The thermal stability of the analyte needs to be considered. A shorter GC column and a fast temperature program can help to elute the compound at a lower temperature, minimizing the risk of degradation.[5] The mass spectrometer provides definitive identification through the unique mass spectrum of the analyte and its fragments.

Proposed GC-MS Method Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole or ion trap).

Materials:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Reference Standard: this compound of known purity.

GC-MS Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250 °CHigh enough to ensure rapid volatilization of the analyte without causing thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks. The split ratio can be adjusted based on analyte concentration.
Oven Program Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 280 °C (hold 5 min)A starting temperature that allows for solvent focusing, followed by a ramp that provides good separation of analytes with different boiling points.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Scan Range 50 - 400 m/zCovers the expected molecular ion and fragment ions of the analyte. The molecular weight of this compound is approximately 240.7 g/mol .
Sample Preparation
  • Standard Solution (10 µg/mL): Prepare a stock solution of 1 mg/mL in the chosen solvent. Dilute this stock solution to a final concentration of 10 µg/mL.

  • Sample Solution (10 µg/mL): Prepare a sample solution with a target concentration of 10 µg/mL in the chosen solvent.

  • Ensure all solutions are free of particulate matter.

Method Validation: A Framework for Trustworthiness

Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose.[2][9] Validation provides documented evidence that the method is reliable, reproducible, and accurate.[3][10] The following parameters, based on ICH guidelines, should be assessed.[1][3]

Validation Parameters
ParameterDescription
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10] This can be demonstrated by analyzing placebo samples and performing forced degradation studies.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1] Typically assessed by analyzing a minimum of five concentrations.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
Accuracy The closeness of test results obtained by the method to the true value.[1] Often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[9]
Visual Workflow for Method Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_imp Implementation Dev Develop HPLC/GC-MS Protocol Specificity Specificity / Selectivity (Forced Degradation) Dev->Specificity Initial Tests Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine Analysis / QC Robustness->Implement Validated Method

Caption: Workflow for analytical method validation.

Data Presentation and System Suitability

For routine analysis, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.

System Suitability Parameters (HPLC):

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of replicate injections ≤ 2.0%

Conclusion

This application note provides a scientifically grounded starting point for the development and validation of analytical methods for this compound. The proposed HPLC-UV and GC-MS protocols are based on established principles for similar compounds and are designed to be robust and reliable. Adherence to the outlined validation framework is critical to ensure that the developed method generates data of the highest quality and integrity, suitable for research, development, and quality control applications in the pharmaceutical industry.[2][3]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • A comparison of pyrrolidide and picolinyl ester derivatives for the identification of fatty acids in natural samples by gas chromatography-mass spectrometry. (1986). Lipids.
  • Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. (1991). Journal of Mass Spectrometry.
  • Picolinyl esters for the structural determination of fatty acids by GC/MS. (1987). Biomedical and Environmental Mass Spectrometry.
  • Application Note and Protocol: Picolinic Acid-d4 Derivatization for Enhanced GC-MS Analysis. (2025). Benchchem.
  • Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. (2004). Journal of the American Society for Mass Spectrometry.
  • This compound AldrichCPR. Sigma-Aldrich.
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (2020). PMC - NIH.

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Application Notes & Investigational Protocols for 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble for the Researcher: Analysis of the current scientific literature reveals that 4-Chloro-N,N-diisopropylpicolinamide is a novel chemical entity with limited publicly available data on its biological applications. This document is therefore structured not as a summary of known uses, but as a comprehensive investigational guide for researchers and drug development professionals. It provides a strategic framework for elucidating the potential therapeutic value of this compound, grounded in the established activities of its core structural motifs. The protocols herein are robust, industry-standard methods for the initial characterization of a new chemical entity in a medicinal chemistry program.

Compound Profile & Structural Rationale

This compound is a substituted pyridine derivative. Its structure comprises three key pharmacophoric elements that inform a logical investigational strategy:

  • Picolinamide Scaffold: The pyridine-2-carboxamide core is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] It often serves as a versatile scaffold for engaging with a variety of biological targets, particularly enzymes like kinases and dehydrogenases.[2][3]

  • 4-Chloro Substituent: The presence of a chlorine atom on the pyridine ring can significantly influence the compound's physicochemical properties. Halogenation is a common strategy in drug design to modulate metabolic stability, membrane permeability, and binding affinity through halogen bonding or by altering electronic properties.[4]

  • N,N-diisopropylamide Group: This bulky, sterically hindered amide group impacts the molecule's conformation and lipophilicity. While it renders the amide nitrogen non-nucleophilic, its primary role in a potential drug molecule would be to occupy specific hydrophobic pockets within a target protein, thereby influencing potency and selectivity.[5]

Based on these features, this compound warrants investigation as a potential modulator of enzyme activity, with possible applications in oncology, inflammatory diseases, or metabolic disorders.[4][6]

Property Value
IUPAC Name 4-chloro-N,N-bis(propan-2-yl)pyridine-2-carboxamide
CAS Number 168428-76-0
Molecular Formula C₁₂H₁₇ClN₂O
Molecular Weight 240.73 g/mol
Canonical SMILES CC(C)N(C(C)C)C(=O)c1cc(Cl)ccn1
Predicted LogP ~2.5 - 3.0 (Calculated)
Appearance Solid (typical)

Proposed Synthetic Route

The synthesis of this compound can be plausibly achieved via a straightforward amidation reaction from a suitable activated carboxylic acid derivative.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling start 4-Chloropicolinic Acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 Chlorinating Agent product1 4-Chloropicolinoyl Chloride reagent1->product1 reagent2 Diisopropylamine (i-Pr)₂NH product1->reagent2 product2 This compound (Target Compound) reagent2->product2 reagent3 Base (e.g., TEA, DIPEA) reagent3->product2 Hindered Base G A Compound Synthesis & QC B Primary Screening: Cell Viability Assay (e.g., MTT on Cancer Panel) A->B C Inactive B->C No significant effect D Active B->D Significant cytotoxicity E Target Deconvolution: Biochemical Assays (e.g., Kinase Inhibition Panel) D->E F Secondary Screening: IC₅₀ Determination E->F G Lead Optimization (SAR Studies) F->G H ADME Profiling: Metabolic Stability Assay F->H

Caption: Proposed screening cascade for this compound.

Protocol 1: Cell Viability / Cytotoxicity Screening (MTT Assay)

Objective: To assess the compound's effect on the metabolic activity and proliferation of a panel of human cancer cell lines, providing an initial indication of potential anticancer activity. The MTT assay measures the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to a purple formazan product. [7][8][9] Materials:

  • Test Compound (TC): 10 mM stock in DMSO.

  • Cell Lines: e.g., A549 (lung), HepG2 (liver), HCT116 (colon). [2][10]* Culture Medium: Appropriate for each cell line (e.g., DMEM, RPMI-1640) with 10% FBS.

  • MTT Reagent: 5 mg/mL solution in sterile PBS. [7]* Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl. [8]* 96-well flat-bottom plates.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the TC in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations from 0.1 to 100 µM). Include "vehicle control" wells (DMSO only, at the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT reagent to each well. [8]Incubate for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals.

  • Solubilization: Aspirate the MTT solution. Add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine if the compound directly inhibits the activity of one or more protein kinases, a common mechanism for picolinamide-based anticancer agents. [2]This protocol describes a generic, universal luminescent assay that measures the amount of ADP produced in a kinase reaction. [11][12] Materials:

  • Kinase(s) of interest (e.g., VEGFR-2, other tyrosine kinases).

  • Kinase-specific substrate peptide.

  • ATP.

  • Kinase Assay Buffer.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • Test Compound (TC).

  • White, opaque 384-well assay plates.

Step-by-Step Methodology:

  • Assay Plate Preparation: Add 1 µL of serially diluted TC or vehicle (DMSO) to the wells of the assay plate.

  • Kinase/Substrate Addition: Prepare a mixture of the kinase and its substrate in kinase buffer. Add 2 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase. [12]4. Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 2 µL of the ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and removes any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to kinase activity. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data using a "no kinase" control (0% activity) and a "vehicle" control (100% activity). Plot the percent inhibition against the log of compound concentration to calculate the IC₅₀ value.

G cluster_0 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor VEGFR-2 (Receptor Tyrosine Kinase) GF->Receptor Binds & Activates P1 Downstream Signaling (e.g., MAPK/ERK) Receptor->P1 Phosphorylates P2 Cell Proliferation & Angiogenesis P1->P2 Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Receptor Blocks ATP Binding Site

Caption: Hypothetical inhibition of a kinase signaling pathway.

Protocol 3: Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an early assessment of its metabolic clearance. [13][14][15]High metabolic instability can lead to poor bioavailability and short half-life in vivo.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (contains NADPH, co-factors). [14]* Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (TC) and a control compound with known stability (e.g., Verapamil).

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis.

  • LC-MS/MS system for quantification.

Step-by-Step Methodology:

  • Preparation: Thaw HLM and the NADPH system on ice. Prepare a master mix of HLM in phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the HLM solution. Add the TC to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. A parallel "minus cofactor" control should be run where buffer is added instead of the NADPH system to check for non-enzymatic degradation. [16]4. Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3 volumes of ice-cold ACN with IS to the corresponding wells. [16][17]5. Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the TC at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percent remaining TC versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Polshettiwar, V. et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Marinescu, M. et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • Ceron-Carrasco, J. P. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Wang, Y. et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules.
  • Liu, K. et al. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kim, D. et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters.
  • Lee, H. W. et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Organic and Inorganic Chemistry.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Collum, D. B. et al. (2020). Structure, Reactivity, and Synthetic Applications of Sodium Diisopropylamide. Accounts of Chemical Research.
  • Semantic Scholar. (n.d.). Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. Retrieved from [Link]

  • Collum, D. B. et al. (2016). Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. Journal of the American Chemical Society.
  • PubMed. (2016). Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

Sources

The Versatile Role of 4-Chloro-N,N-diisopropylpicolinamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Pyridine Building Block

In the landscape of contemporary organic synthesis, the pyridine nucleus stands as a cornerstone motif, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this heterocycle is paramount to the discovery and development of novel molecular entities. Within this context, 4-Chloro-N,N-diisopropylpicolinamide has emerged as a highly versatile and valuable building block. Its unique structural features—an electron-deficient pyridine ring activated by a chlorine atom at the 4-position and a sterically demanding N,N-diisopropylamide group at the 2-position—provide a powerful handle for a diverse range of chemical transformations.

The chlorine atom serves as a reactive site for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen nucleophiles. Concurrently, the N,N-diisopropylpicolinamide moiety is a potent directing group for ortho-C–H functionalization, allowing for selective reactions at the C3 position of the pyridine ring. This dual reactivity profile makes this compound a strategic starting material for the synthesis of complex, polysubstituted pyridines.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and field-proven protocols for the effective utilization of this compound in a variety of synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, providing insights into the causality behind experimental choices, and offer step-by-step procedures to ensure reliable and reproducible outcomes.

I. Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at the C4-Position

The chlorine atom at the C4-position of this compound, while traditionally less reactive than its bromine or iodine counterparts, can be effectively engaged in a variety of palladium-catalyzed cross-coupling reactions through the use of modern, highly active catalyst systems.[1] The electron-withdrawing nature of the pyridine ring and the amide functionality enhances the electrophilicity of the C4 position, facilitating the crucial oxidative addition step in the catalytic cycle.[2]

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. For a substrate like this compound, the choice of a sufficiently active catalyst system is critical to overcome the inertness of the C-Cl bond.[1] Catalyst systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands, are often essential for achieving high yields.[2][3]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the picolinamide. This is often the rate-limiting step for aryl chlorides. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) to form a diarylpalladium(II) intermediate. Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst. The bulky N,N-diisopropylamide group can influence the electronic properties of the pyridine ring but is generally well-tolerated in this transformation.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃, K₃PO₄) - Pd Catalyst & Ligand solvent Add Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) reagents->solvent inert Purge with Inert Gas (Ar or N₂) solvent->inert heat Heat to 80-120 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product Isolated Product G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Cl (L)Pd(Ar)(Cl) (L)Pd(Ar)(Cl) Oxidative\nAddition->(L)Pd(Ar)(Cl) Amine\nCoordination Amine Coordination (L)Pd(Ar)(Cl)->Amine\nCoordination R₂NH [(L)Pd(Ar)(NHR₂)]⁺Cl⁻ [(L)Pd(Ar)(NHR₂)]⁺Cl⁻ Amine\nCoordination->[(L)Pd(Ar)(NHR₂)]⁺Cl⁻ Deprotonation Deprotonation [(L)Pd(Ar)(NHR₂)]⁺Cl⁻->Deprotonation Base (L)Pd(Ar)(NR₂) (L)Pd(Ar)(NR₂) Deprotonation->(L)Pd(Ar)(NR₂) Reductive\nElimination Reductive Elimination (L)Pd(Ar)(NR₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-NR₂ G start 4-Chloro-N,N-diisopropyl- picolinamide base Add Strong Base (e.g., LDA, n-BuLi) in THF at -78 °C start->base lithiation Formation of C3-lithiated intermediate base->lithiation electrophile Quench with Electrophile (E+) lithiation->electrophile product C3-Functionalized Product electrophile->product

Sources

standard operating procedure for 4-Chloro-N,N-diisopropylpicolinamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 4-Chloro-N,N-diisopropylpicolinamide

Introduction: Compound Profile

This compound is a substituted picolinamide derivative. Picolinamides are a class of compounds of significant interest in medicinal chemistry and drug development, often investigated for a range of biological activities. The presence of a chlorine atom on the pyridine ring and bulky diisopropyl groups on the amide nitrogen imparts specific physicochemical properties that can influence its reactivity, solubility, and interaction with biological targets.

This document provides a comprehensive guide for the safe handling, synthesis, purification, and characterization of this compound, intended for use by qualified researchers and scientists.

Property Value Source
CAS Number 168428-76-0[1][2][3]
Molecular Formula C₁₂H₁₇ClN₂O[1]
Molecular Weight 240.74 g/mol [1][4]
Appearance Solid
Primary Hazard Irritant, Harmful if swallowed[1][5]

Critical Safety & Handling Protocols

As a chlorinated organic compound and an irritant, strict adherence to safety protocols is mandatory. The procedures outlined below are based on established guidelines for handling hazardous laboratory chemicals.[6][7][8]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment must be completed before commencing any work.[6] The minimum required PPE includes:

Equipment Specification Rationale & Citation
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of hazardous materials. Standard safety glasses are insufficient.[6]
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact. Gloves must be inspected before use and washed before removal.[6][7][8] Never wear gloves outside the lab area to prevent cross-contamination.[6]
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from spills. Should be kept closed and cover the arms.
Footwear Closed-toe shoes.Protects feet from spills and falling objects. Sandals or perforated shoes are prohibited.[7]
Respiratory Use in a certified chemical fume hood.A fume hood is the primary engineering control to protect from inhaling harmful vapors or dust.[8]
Storage & Stability

Chlorinated organic compounds require specific storage conditions to ensure stability and safety.[9][10][11]

  • Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[11][12]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture. Contact with water can lead to slow hydrolysis and the formation of trace amounts of hydrochloric acid (HCl), which can cause corrosion.[9][10]

  • Material Compatibility: Store in vessels made of appropriate materials like carbon steel or stainless steel. Avoid contact with aluminum, magnesium, and zinc.[9][10]

Spill & Waste Management
  • Spill Procedure: In case of a spill, evacuate the area and eliminate ignition sources. Only trained personnel with appropriate PPE should clean the spill. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Waste Disposal: Dispose of chemical waste in appropriately labeled, compatible receptacles. Do not pour chemical waste into sink drains.[7][8] All waste must be handled in accordance with local, state, and federal regulations.

Experimental Workflow Overview

The overall process from synthesis to a characterized, pure compound follows a logical progression. This workflow ensures that each step validates the success of the previous one before proceeding, maximizing efficiency and ensuring the quality of the final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization & QC s1 Step 1: Acid Chloride Formation (4-Chloropicolinic Acid + SOCl₂) s2 Step 2: Amide Coupling (Acid Chloride + Diisopropylamine) s1->s2 Crude Product p1 Aqueous Workup (Extraction) s2->p1 p2 Primary Method: Recrystallization p1->p2 p3 Alternative: Column Chromatography p1->p3 c1 Structure Confirmation (¹H NMR, ¹³C NMR) p2->c1 Pure Solid p3->c1 Pure Fractions c2 Mass Verification (HRMS) c1->c2 c3 Purity Analysis (HPLC, Melting Point) c2->c3

Fig 1: Overall experimental workflow for this compound.

Synthesis Protocol: Two-Step Amide Coupling

This protocol is adapted from established methods for synthesizing related picolinamide and benzamide compounds.[13][14] The core of this synthesis is a Schotten-Baumann-type reaction where an acid chloride is coupled with an amine.

Reagents & Equipment
Reagents Equipment
4-Chloropicolinic acidRound-bottom flasks
Thionyl chloride (SOCl₂)Reflux condenser with drying tube
DiisopropylamineMagnetic stirrer and stir bars
Triethylamine (TEA)Addition funnel
Dichloromethane (DCM, anhydrous)Ice bath
Saturated Sodium Bicarbonate (NaHCO₃) soln.Separatory funnel
Brine (Saturated NaCl soln.)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Standard glassware
Step-by-Step Procedure

Step 1: Formation of 4-Chloropicolinoyl Chloride

  • Setup: In a certified chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube.

  • Reaction: Add 4-chloropicolinic acid (1 equiv.) and anhydrous dichloromethane (DCM) to the flask.

  • Chlorination: While stirring, slowly add thionyl chloride (SOCl₂, 2 equiv.) to the suspension.

    • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which is why it must be performed in a fume hood. The excess SOCl₂ ensures the reaction goes to completion.[13]

  • Heating: Gently heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator. The resulting yellow-orange oil is the crude 4-chloropicolinoyl chloride and is used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Setup: In a separate 250 mL round-bottom flask equipped with a stir bar and an addition funnel, dissolve diisopropylamine (1.2 equiv.) and triethylamine (TEA, 1.5 equiv.) in anhydrous DCM. Cool the flask in an ice bath to 0°C.

    • Causality: TEA is a non-nucleophilic base used to scavenge the HCl that is generated during the amide formation.[13] Running the reaction at 0°C helps to control the exothermic nature of the acylation.

  • Addition: Dissolve the crude 4-chloropicolinoyl chloride from Step 1 in a small amount of anhydrous DCM and add it to the addition funnel. Add the acid chloride solution dropwise to the stirring amine solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Causality: The HCl wash removes excess amines (diisopropylamine and TEA). The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude solid product.

Purification Protocols

Purification is critical to remove unreacted starting materials and byproducts. For amides, recrystallization is often the preferred method to maximize yield and purity.[15]

Primary Method: Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[16][17] For this compound, solvents like ethanol, isopropanol, or acetonitrile are good starting points.[15] Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent necessary to fully dissolve the solid.[17][18]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals, as it allows impurities to remain in the solution.[16]

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[18] Once crystal formation begins at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.[16]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Alternative Method: Flash Column Chromatography

If recrystallization fails to provide a product of sufficient purity, flash column chromatography can be employed.[19]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity.

  • Procedure: Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the prepared column. Elute the column with the chosen solvent system, collecting fractions and combining those that contain the pure product as determined by TLC analysis.

Characterization and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step.

Technique Purpose Expected Results
¹H NMR Structural ElucidationSignals corresponding to the isopropyl C-H (septet) and CH₃ (doublet) groups, along with distinct signals for the three protons on the chlorinated pyridine ring in the aromatic region.
¹³C NMR Carbon Skeleton ConfirmationResonances for the isopropyl carbons, the amide carbonyl carbon, and the five distinct carbons of the pyridine ring.
HRMS (ESI) Molecular Weight VerificationA molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (e.g., for C₁₂H₁₈ClN₂O⁺).
Melting Point Purity AssessmentA sharp, narrow melting point range is indicative of a pure compound.
HPLC Quantitative PurityA single major peak on a reverse-phase column (e.g., C18) indicates high purity.[20]

Protocol: Preparation of Stock Solutions for Biological Screening

For drug development professionals, preparing accurate stock solutions is the first step in any screening assay.

  • Setup: Accurately weigh a precise amount of the purified this compound (e.g., 2.41 mg) using an analytical balance.

  • Dissolution: Place the solid into a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity dimethyl sulfoxide (DMSO) to achieve a desired high-concentration stock (e.g., add 1.0 mL DMSO to 2.41 mg of solid to create a 10 mM stock solution).

  • Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions for assays by performing serial dilutions of the stock solution into the appropriate aqueous assay buffer. Note that high concentrations of DMSO can affect biological assays, so the final concentration in the assay should typically be kept below 1%.

References

  • OxyChem. (n.d.). Chlorinated Organics Handbook. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (2011). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Amide handling precautions?. Retrieved from [Link]

  • International Union of Crystallography. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
  • ResearchGate. (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • DKMchem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Frontiers. (2020). The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N,N-dimethylaniline. Retrieved from [Link]

  • PubMed Central. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • Indian Journal of Chemistry. (2020). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Retrieved from [Link]

  • Scholar: National School of Leadership. (2018). Chromatographic methods for the detection, purification and separation of Dendrimers. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. Retrieved from [Link]

  • Cytiva. (2024). Polishing chromatography in process development. Retrieved from [Link]

  • MDPI. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-N,N-diisopropylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the knowledge to navigate common challenges and optimize your experimental outcomes, ensuring scientific integrity and success.

Introduction: Navigating the Synthesis of a Sterically Hindered Picolinamide

The synthesis of this compound presents a unique set of challenges primarily stemming from the steric hindrance imparted by the diisopropylamino group. This guide will deconstruct the synthetic process into its key stages, addressing potential pitfalls and offering evidence-based solutions. The overall synthetic pathway is generally a two-step process: the formation of the reactive acyl chloride intermediate, 4-chloropicolinoyl chloride, followed by its coupling with the sterically demanding diisopropylamine.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 4-Chloropicolinic_Acid 4-Chloropicolinic Acid 4-Chloropicolinoyl_Chloride 4-Chloropicolinoyl Chloride 4-Chloropicolinic_Acid->4-Chloropicolinoyl_Chloride Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->4-Chloropicolinoyl_Chloride Reagent Diisopropylamine Diisopropylamine Final_Product This compound 4-Chloropicolinoyl_Chloride->Final_Product Reaction Diisopropylamine->Final_Product Nucleophile Base Base (e.g., Triethylamine, DIPEA) Base->Final_Product Acid Scavenger

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of 4-Chloropicolinoyl Chloride (Acyl Chloride Formation)

Q1: My yield of 4-chloropicolinoyl chloride is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the formation of 4-chloropicolinoyl chloride from 4-chloropicolinic acid are often attributed to incomplete reaction, side reactions, or degradation of the product. Here are the key factors to consider:

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. However, for more sensitive substrates, oxalyl chloride can be a milder alternative, though it is more expensive. A combination of thionyl chloride and a catalytic amount of phosphorus oxychloride (POCl₃) has been shown to improve yields and reduce reaction times in the synthesis of a similar compound, 4-chloro-N,N-dimethyl picolinamide[1].

  • Reaction Conditions: The reaction temperature and time are critical. Insufficient heating can lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition and the formation of colored byproducts. A study on the synthesis of 4-chloro-N,N-dimethyl picolinamide found that a reaction temperature of 85°C for 15 hours gave a high yield of the acyl chloride intermediate[1].

  • Catalysis: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. A patent for the production of 4-chloropyridine-2-carboxylic acid chloride also suggests the use of bromine or sodium bromide as a catalyst to achieve high purity and yield[2].

  • Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis. Ensure that your starting material, 4-chloropicolinic acid, is thoroughly dried and that all glassware and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of a dark-colored reaction mixture during the synthesis of 4-chloropicolinoyl chloride. What is causing this and is it problematic?

A2: The formation of a dark color, often ranging from deep red to black, is a common observation in the synthesis of acyl chlorides using thionyl chloride. This is typically due to the formation of minor, colored byproducts from the decomposition of the starting material or product under the reaction conditions. While often not detrimental to the subsequent reaction, it can indicate that the reaction is being run at too high a temperature or for too long. The acyl chloride is often used in the next step without extensive purification. However, if the color is intense, it may be beneficial to distill the crude acyl chloride under reduced pressure to obtain a purer, lighter-colored product.

Q3: Are there any significant side products I should be aware of during the formation of 4-chloropicolinoyl chloride?

A3: Yes, a potential side product, especially when using catalysts like bromine, is the formation of over-halogenated species. For instance, a patent on the synthesis of 4-chloropyridine-2-carboxylic acid chloride notes the formation of a 4,5-dichloro impurity[2]. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the reagents and the reaction temperature.

Part 2: Amide Coupling of 4-Chloropicolinoyl Chloride and Diisopropylamine

Q4: My amide coupling reaction is giving a very low yield of this compound. What is the primary challenge here?

A4: The primary challenge in this step is the steric hindrance of the nucleophile, diisopropylamine. The two bulky isopropyl groups shield the nitrogen atom, making it a less effective nucleophile and slowing down the rate of its attack on the electrophilic carbonyl carbon of the acyl chloride[3][4]. Standard amide coupling conditions may not be sufficient to overcome this steric barrier.

Q5: How can I overcome the steric hindrance of diisopropylamine to improve my yield?

A5: To address the challenge of steric hindrance, several strategies can be employed:

  • Choice of Base: A non-nucleophilic, sterically hindered base is crucial. Triethylamine (TEA) is commonly used, but it can sometimes compete as a nucleophile. Diisopropylethylamine (DIPEA or Hünig's base) is often a better choice due to its greater steric bulk, which minimizes its nucleophilic potential[5]. The primary role of the base is to scavenge the HCl generated during the reaction, which would otherwise protonate and deactivate the diisopropylamine[6].

  • Reaction Temperature: For sterically hindered couplings, elevated temperatures are often necessary to provide sufficient energy to overcome the activation barrier. Reactions can be heated to reflux in a suitable solvent. One study on the coupling of a hindered acid with diisopropylamine required heating to 80°C for an extended period to achieve a good yield[7].

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used. For higher temperature reactions, a higher boiling point solvent like toluene or chlorobenzene may be necessary.

  • Reagent Stoichiometry: Using a slight excess of diisopropylamine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

Q6: I am concerned about the hydrolysis of my 4-chloropicolinoyl chloride during the workup. How can I minimize this?

A6: Hydrolysis of the unreacted acyl chloride is a common issue that leads to the formation of 4-chloropicolinic acid as an impurity. To minimize this:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.

  • Workup Procedure: When the reaction is complete, a careful aqueous workup is necessary. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize any remaining acyl chloride and the HCl byproduct. This will also deprotonate any protonated amine, allowing for its removal during extraction.

Q7: What are the common impurities I should expect in my crude this compound, and how can I remove them?

A7: Common impurities include:

  • Unreacted Diisopropylamine: This can be removed by washing the organic layer with a dilute acidic solution (e.g., 1 M HCl). The diisopropylamine will be protonated and partition into the aqueous layer.

  • 4-Chloropicolinic Acid: This results from the hydrolysis of the acyl chloride. It can be removed by washing the organic layer with a basic solution (e.g., saturated NaHCO₃ or 1 M NaOH). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Base (e.g., Triethylamine or DIPEA): These can also be removed with a dilute acid wash.

A standard acid-base extraction protocol is highly effective for removing these common impurities[8].

Impurity Removal Method Chemical Principle
Unreacted DiisopropylamineDilute Acid Wash (e.g., 1 M HCl)Protonation to form a water-soluble ammonium salt.
4-Chloropicolinic AcidDilute Base Wash (e.g., NaHCO₃)Deprotonation to form a water-soluble carboxylate salt.
Tertiary Amine Base (TEA, DIPEA)Dilute Acid Wash (e.g., 1 M HCl)Protonation to form a water-soluble ammonium salt.

Table 1: Common Impurities and Their Removal by Extraction

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride

This protocol is adapted from a procedure for a similar compound[1].

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloropicolinic acid (1 equivalent).

  • Reagent Addition: Under an inert atmosphere, add thionyl chloride (3-5 equivalents).

  • Catalyst Addition (Optional): Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until the evolution of gas ceases and the reaction is complete as monitored by TLC (thin-layer chromatography).

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chloropicolinoyl chloride is often a yellow to brown oil and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Amide Coupling)

This is a general protocol for the acylation of a sterically hindered amine.

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of crude 4-chloropicolinoyl chloride (1 equivalent) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is slow, it may be necessary to heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

Q8: My crude product is still impure after an aqueous workup. What are my options for further purification?

A8: The two primary methods for purifying the final product are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A solvent system of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be gradually increased to elute the product. Use TLC to determine the optimal solvent ratio beforehand.

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent method for obtaining high-purity material.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar amides include ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes. A small-scale solvent screen is recommended to find the optimal conditions.

Purification_Decision_Tree Crude_Product Crude Product (After Workup) Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No / Oily Recrystallization->Column_Chromatography Fails / Oily Pure_Product Pure Product Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product

Caption: Decision tree for the purification of this compound.

References

  • Duan, Y., Li, Z., Tang, Q., Li, R., & Xu, S. (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. In Proceedings of the 2016 2nd International Conference on Education, Management, Computer and Society (EMCS 2016).
  • BenchChem. (2025). A Technical Guide to the Steric Hindrance Effects of 2,6-Diisopropylaniline. BenchChem Technical Guides.
  • BenchChem. (2025). Troubleshooting Low Yield in Amide Bond Formation. BenchChem Technical Support Center.
  • BenchChem. (2025). Troubleshooting difficult amide bond formation with hindered substrates. BenchChem Technical Support Center.
  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Lund, G. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11025-11032.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. BenchChem Technical Guides.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • CHIMIA. (2014). View of The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide. BenchChem Technical Guides.
  • Duan, Y., et al. (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Advances in Computer Science Research, volume 59.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • OSTI.GOV. (2019). A New Measurement of Amine Steric Hindrance – N Exposure.
  • Google Patents. (n.d.). Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • PMC. (2011).
  • BenchChem. (2025).
  • Organic Chemistry Frontiers (RSC Publishing). (2021).
  • The Royal Society of Chemistry. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv.
  • Journal of the Chemical Society, Transactions (RSC Publishing). (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol.
  • LabSolutions. (n.d.). This compound.
  • BOC Sciences. (2024).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-N,N-diisopropylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important picolinamide derivative. The inherent steric hindrance of the diisopropylamine nucleophile presents unique challenges that require careful consideration of reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, you isolate a significantly lower than expected amount of the desired product, or none at all.

Potential Causes & Solutions:

  • Inefficient Activation of 4-Chloropicolinic Acid: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] The carboxylic acid must first be activated.

    • Solution (Acyl Chloride Method): Ensure the complete conversion of 4-chloropicolinic acid to 4-chloropicolinoyl chloride. The use of thionyl chloride (SOCl₂) or oxalyl chloride is common.[1][2] For a more robust conversion, a combination of SOCl₂ and a catalytic amount of N,N-dimethylformamide (DMF) can be employed.[3] Refluxing in neat SOCl₂ is also a viable, though vigorous, option.[2]

    • Solution (Coupling Agent Method): The choice of coupling agent is critical when dealing with sterically hindered amines. Standard reagents like DCC or EDC may be insufficient. More potent uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are recommended.[4][5] These reagents form highly activated esters that are more susceptible to nucleophilic attack by the bulky diisopropylamine.[5]

  • Steric Hindrance of Diisopropylamine: Diisopropylamine is a bulky secondary amine, which can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid derivative.[6][7]

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Using a higher boiling point solvent like DMF or acetonitrile may be necessary to achieve the required temperature.[4] Using an excess of diisopropylamine (1.5 to 2.0 equivalents) can also help drive the reaction to completion.

  • Inappropriate Base: The choice and amount of base are crucial, especially when using coupling agents or starting from the acyl chloride.

    • Solution: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to scavenge the acid produced during the reaction without competing with the diisopropylamine.[4] Use of at least 2-3 equivalents of the base is recommended to ensure the reaction medium remains basic.[4] In some cases, for the acyl chloride method, an inorganic base like potassium carbonate (K₂CO₃) can be effective and simplify the workup.[8][9]

Issue 2: Formation of Significant Impurities

Symptom: Your crude product shows multiple spots on TLC or peaks in LC-MS, indicating the presence of side products.

Potential Causes & Solutions:

  • Unreacted 4-Chloropicolinic Acid: If the activation step is incomplete or the reaction with diisopropylamine is slow, you will have unreacted starting material.

    • Solution: As mentioned in Issue 1, ensure complete activation of the carboxylic acid. For purification, unreacted 4-chloropicolinic acid can be removed with a basic aqueous wash (e.g., 5% NaHCO₃ or Na₂CO₃ solution) during the workup.[10] The acidic starting material will be deprotonated and partition into the aqueous layer.[10]

  • Hydrolysis of the Acyl Chloride or Activated Ester: Both the 4-chloropicolinoyl chloride and the activated ester intermediates are sensitive to moisture and can hydrolyze back to 4-chloropicolinic acid.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Side Reactions with Coupling Agents: Some coupling agents can lead to specific byproducts. For instance, when using DCC or DIC, the corresponding urea byproduct (DCU or DIU) is formed, which can sometimes be difficult to remove.[11]

    • Solution: For DCC, the dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can often be removed by filtration. Diisopropylurea (DIU) from DIC is more soluble and may require column chromatography for complete removal.[11]

  • Guanidinylation with Uronium Reagents: If using uronium-based coupling reagents like HATU or HBTU, adding the coupling agent to the amine before the carboxylic acid can lead to the formation of a guanidinium byproduct, which deactivates the amine.[12]

    • Solution: Always pre-activate the carboxylic acid with the coupling agent and base for a short period (5-15 minutes) before adding the diisopropylamine.[12]

Issue 3: Difficult Purification

Symptom: You are struggling to isolate the pure this compound from the crude reaction mixture.

Potential Causes & Solutions:

  • Presence of Both Acidic and Basic Impurities: The crude product can contain unreacted 4-chloropicolinic acid and excess diisopropylamine.

    • Solution: A standard acid-base extraction is highly effective. Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. First, wash with a dilute acid (e.g., 1 M HCl) to remove excess diisopropylamine and other basic impurities.[10] Then, wash with a dilute base (e.g., 5% NaHCO₃) to remove unreacted 4-chloropicolinic acid.[10] Finally, wash with brine to remove residual water before drying and concentrating.[10]

  • Product "Oiling Out" During Recrystallization: The product may not form crystals and instead separates as an oil.

    • Solution: This often happens when the cooling is too rapid or the wrong solvent system is used. Ensure the crude product is as pure as possible before attempting recrystallization. Try a solvent pair, dissolving the compound in a minimal amount of a good solvent (e.g., hot ethanol, isopropanol, or ethyl acetate) and then slowly adding a poor solvent (e.g., water or hexanes) until the solution becomes slightly cloudy.[11][13] Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.[13]

  • Co-elution during Column Chromatography: If impurities have similar polarity to the product, separation by column chromatography can be challenging.

    • Solution: Experiment with different solvent systems for your column. A gradient elution may be necessary. Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can alter the elution order and improve separation.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing this compound: the acyl chloride method or using a coupling agent?

Both methods are viable, and the "better" choice often depends on the scale of the reaction and the available reagents.

  • Acyl Chloride Method: This is often a cost-effective choice for larger-scale syntheses. The reagents (SOCl₂ or oxalyl chloride) are relatively inexpensive. However, it is a two-step process (acid to acyl chloride, then to amide) and can involve harsh reagents.[1]

  • Coupling Agent Method: This is typically a one-pot reaction and often proceeds under milder conditions, which can be advantageous for sensitive substrates.[5] However, coupling agents like HATU can be expensive. For a sterically hindered amine like diisopropylamine, a powerful coupling agent is necessary for good yields.[4]

Q2: What are the optimal reaction conditions (solvent, temperature, time) for the HATU-mediated coupling of 4-chloropicolinic acid and diisopropylamine?

While a specific protocol for this exact reaction is not widely published, a plausible starting point based on similar reactions would be:

  • Solvent: Anhydrous DMF or DCM.

  • Reagents:

    • 4-chloropicolinic acid (1.0 eq)

    • HATU (1.1 - 1.2 eq)

    • DIPEA (2.0 - 3.0 eq)

    • Diisopropylamine (1.2 - 1.5 eq)

  • Procedure: Dissolve the 4-chloropicolinic acid in the solvent, cool to 0 °C, then add DIPEA and HATU. Stir for 10-15 minutes to pre-activate the acid. Then, add the diisopropylamine and allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Temperature: The reaction can be gently heated (e.g., to 40-50 °C) if it is proceeding slowly at room temperature.[14]

Q3: Can I use a different base instead of DIPEA or TEA?

Yes, other non-nucleophilic bases can be used. For example, 2,6-lutidine or proton sponge can be effective, although they are more expensive. For the acyl chloride method, an inorganic base like K₂CO₃ in a solvent like THF or CH₂Cl₂ can also be used and may simplify the workup as the resulting salts are easily removed by filtration or an aqueous wash.[8][9]

Q4: How do I know if my 4-chloropicolinic acid has been successfully converted to the acyl chloride?

You can monitor the conversion by taking a small aliquot of the reaction mixture, carefully quenching it with methanol, and analyzing the resulting methyl ester by LC-MS or GC-MS. Alternatively, you can take an IR spectrum of the crude acyl chloride; you should see the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (typically >1750 cm⁻¹).

Q5: What are some suitable recrystallization solvents for this compound?

The choice of solvent is highly dependent on the specific properties of the final compound. However, for amide compounds, common recrystallization solvents and solvent pairs include:[15]

  • Single Solvents: Isopropanol, ethanol, acetone.

  • Solvent Pairs: Ethyl acetate/hexanes, DCM/hexanes, methanol/water.[11]

It is always best to test solubility in a small scale first to find the optimal solvent system where the compound is soluble when hot but sparingly soluble when cold.[16]

Data and Workflow Visualization

Comparative Overview of Synthetic Methods
ParameterMethod 1: Acyl ChlorideMethod 2: Coupling Agent
Starting Materials 4-Chloropicolinic Acid, SOCl₂ or (COCl)₂, Diisopropylamine, Base (e.g., TEA, DIPEA)4-Chloropicolinic Acid, Coupling Agent (e.g., HATU), Diisopropylamine, Base (e.g., DIPEA)
Reaction Steps 2 (Activation, then Amidation)1 (One-pot)
Typical Solvents DCM, THF, TolueneDMF, DCM, Acetonitrile
Reaction Time 2-8 hours12-24 hours
Reaction Temperature 0 °C to reflux0 °C to 50 °C
Key Considerations Cost-effective, harsher conditionsMilder conditions, more expensive reagents
Experimental Protocols

Protocol 1: Acyl Chloride Method

  • Activation: In a flame-dried flask under an inert atmosphere, suspend 4-chloropicolinic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C and slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Amidation: Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent. Re-dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM. In a separate flask, dissolve diisopropylamine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool this amine solution to 0 °C and slowly add the acyl chloride solution.

  • Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction with water. Perform an acid-base extraction as described in the troubleshooting section. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Protocol 2: HATU Coupling Method

  • Activation & Amidation: In a flame-dried flask under an inert atmosphere, dissolve 4-chloropicolinic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir at room temperature for 15 minutes.

  • Reaction: Add diisopropylamine (1.2 eq) to the mixture. Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water, 5% LiCl solution (to remove DMF), 1 M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Visualizing the Synthetic Pathways

Synthetic_Pathways Synthetic Pathways for this compound cluster_0 Method 1: Acyl Chloride cluster_1 Method 2: Coupling Agent A 4-Chloropicolinic Acid B 4-Chloropicolinoyl Chloride A->B  SOCl₂ or (COCl)₂,  cat. DMF, DCM C HATU-Activated Ester A->C  HATU, DIPEA,  DMF D This compound B->D  Diisopropylamine,  TEA or DIPEA, DCM C->D  Diisopropylamine

Caption: Key synthetic routes to the target amide.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Reactions Start Low Yield Observed CheckActivation Was acid activation confirmed? Start->CheckActivation CheckConditions Were reaction conditions (time, temp) sufficient? CheckActivation->CheckConditions Yes NoActivation Optimize activation: - Use stronger reagent - Ensure anhydrous conditions CheckActivation->NoActivation No CheckBase Was the correct base and stoichiometry used? CheckConditions->CheckBase Yes IncreaseSeverity Increase reaction time and/or temperature. Use excess amine. CheckConditions->IncreaseSeverity No CorrectBase Use non-nucleophilic base (e.g., DIPEA) in excess (2-3 eq). CheckBase->CorrectBase No End Yield Improved CheckBase->End Yes NoActivation->CheckConditions IncreaseSeverity->End CorrectBase->End

Caption: A logical approach to diagnosing low-yield reactions.

References

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Coupling Reagents. (n.d.). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • WO2021076681A1 - Process for synthesis of picolinamides. (n.d.).
  • The synthesis of sterically hindered amides. (2014). Retrieved from [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved from [Link]

  • . (n.d.). Retrieved from [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (2025). Retrieved from [Link]

  • HATU/PyBOP coupling procedure question : r/Chempros. (2023). Retrieved from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • View of The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (2025). Retrieved from [Link]

  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (n.d.). Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (n.d.). Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Retrieved from [Link]

  • Synthesis of Amides From Esters and Amines With Liberation of H2 Under Neutral Conditions. (2011). Retrieved from [Link]

  • Acid to Acid Chloride - Common Conditions. (n.d.). Retrieved from [Link]

  • What are the products of the following reactions? c. | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

  • 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide | Atlantis Press. (n.d.). Retrieved from [Link]

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Technical Support Center: Chromatography Purification of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, chemists, and process development professionals engaged in the purification of 4-Chloro-N,N-diisopropylpicolinamide (MW: 240.73 g/mol )[1]. The unique structural characteristics of this molecule—namely the basic pyridine nitrogen, the polar amide functional group, and non-polar alkyl and aryl moieties—present specific challenges in achieving high purity via chromatography. This document provides in-depth, field-tested troubleshooting strategies and optimized protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

The chromatographic behavior of this picolinamide is governed by a combination of factors:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic (a lone pair acceptor) and can interact strongly with acidic sites on stationary phases like silica gel. This is a primary cause of peak tailing.

  • Amide Group: The N,N-diisopropylamide group is polar and can engage in hydrogen bonding, contributing to its retention on polar stationary phases.

  • Chlorophenyl and Isopropyl Groups: These components add significant non-polar character to the molecule, influencing its solubility and interaction with non-polar (reversed-phase) stationary phases and eluents.

This duality in polarity means the compound is not extremely polar or non-polar, requiring careful optimization of the mobile phase to achieve good separation.

Q2: What are the most common impurities I should expect during purification?

Impurities are typically process-related and depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-chloropicolinic acid.

  • Hydrolysis Products: The amide bond can hydrolyze back to 4-chloropicolinic acid, especially if exposed to acidic or basic conditions during workup or storage.

  • Coupling Reagent Residues: Byproducts from reagents used to form the amide bond.

  • Over-chlorinated Species: Depending on the synthesis of the pyridine ring, impurities with additional chlorine atoms might be present[2].

Q3: Is this compound stable on standard silica gel?

Amides are generally stable, but compounds with basic nitrogen centers can sometimes interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to two primary issues: irreversible adsorption (lowering yield) and, in some cases, degradation if the compound is particularly acid-sensitive[3]. It is always advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear[3].

Q4: What are the best solvents for dissolving the crude product before chromatography?

For loading onto a normal-phase silica column, the goal is to use a solvent that fully dissolves the sample but has low elution strength to ensure the compound adsorbs to the top of the column in a tight band[4].

  • Good choices: Dichloromethane (DCM) or a mixture of DCM with a small amount of ethyl acetate.

  • Use with caution: Acetone and ethyl acetate are stronger eluents and may cause streaking if used as the primary loading solvent.

  • Dry Loading: For challenging separations or when the compound has limited solubility in weak solvents, dry loading is the preferred method[4].

Chromatography Troubleshooting Guide

This section addresses specific problems encountered during the flash or column chromatography purification of this compound.

Problem 1: Significant Peak Tailing or Streaking

Your product elutes as a broad, asymmetrical peak or a long streak, leading to poor separation and mixed fractions.

  • Causality: This is the most common issue for basic compounds like picolinamides on silica gel. The basic pyridine nitrogen interacts strongly and non-uniformly with the acidic silanol groups on the silica surface. This causes some molecules to "stick" to the stationary phase longer than others, resulting in tailing[3][5].

  • Recommended Solutions:

    • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase[5].

      • Add 0.1% to 1% triethylamine (TEA) to your eluent system (e.g., in a 40:60 Ethyl Acetate/Hexane mixture).

      • Alternatively, use 0.5-1% ammonia in methanol as part of a DCM/Methanol eluent system.

    • Change Stationary Phase: If tailing persists, the stationary phase itself may be the issue.

      • Deactivated Silica: Use commercially available silica treated to have fewer acidic sites.

      • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds[4]. Perform TLC on alumina plates to develop a suitable solvent system first.

Problem 2: Poor Separation from a Key Impurity

The product co-elutes with an impurity, and changing the mobile phase polarity (e.g., increasing or decreasing the ethyl acetate in hexanes) does not improve resolution.

  • Causality: The impurity and the product have very similar polarities and affinities for the stationary phase under the current conditions. Simple polarity adjustments are insufficient to resolve them.

  • Recommended Solutions:

    • Change Mobile Phase Selectivity: Instead of just adjusting polarity, change the nature of the solvents to exploit different intermolecular interactions[6][7].

      • If using Ethyl Acetate/Hexanes, try a system with Dichloromethane/Methanol.

      • Consider adding a small percentage of acetone or tert-butyl methyl ether (MTBE) to your eluent.

    • Switch Chromatography Mode: If normal-phase fails, reversed-phase chromatography often provides a completely different selectivity profile.

      • Use a C18 or C8 column. The mobile phase will typically be a mixture of water and an organic solvent like acetonitrile or methanol[8]. The elution order will likely be inverted, with more polar impurities eluting first.

    • Optimize Loading: Overloading the column is a common cause of poor separation[5]. Ensure you are not loading more than 1-5% of the column's mass with your crude material. Use dry loading for the tightest possible starting band.

Problem 3: Low Product Yield / No Elution

You run the column, but recover significantly less product than expected, or the product does not elute even with a highly polar mobile phase.

  • Causality: The compound is irreversibly binding to the stationary phase. This is an extreme case of the interaction described in Problem 1, where the acidic silanol groups hold onto the basic product so strongly that the mobile phase cannot elute it[3].

  • Recommended Solutions:

    • Pre-treat the Column: Before loading your sample, flush the packed column with 2-3 column volumes of your mobile phase that already contains the basic additive (e.g., 1% TEA). This "deactivates" the silica.

    • Drastic Polarity Increase: If the product is still on the column, try flushing with a very strong eluent, such as 5-10% methanol in DCM with 1% TEA.

    • Use Alumina: As mentioned previously, switching to a more basic stationary phase like alumina will prevent this issue[4].

Data Presentation & Protocols

Table 1: Suggested Starting Solvent Systems for TLC Method Development
Stationary PhasePrimary Eluent SystemPolarity ModifierBasic Additive (if needed)
Silica GelHexanes / Ethyl AcetateIncrease Ethyl Acetate0.5-1% Triethylamine
Silica GelDichloromethane / MethanolIncrease Methanol0.5-1% Triethylamine
Reversed-Phase C18Water / AcetonitrileIncrease Acetonitrile0.1% Formic or Acetic Acid*
Neutral AluminaHexanes / Ethyl AcetateIncrease Ethyl AcetateUsually not required

*Note: For reversed-phase, a slightly acidic mobile phase can improve peak shape for basic compounds by ensuring they are consistently protonated.[9]

Diagram 1: Troubleshooting Workflow for Picolinamide Purification

G start Initial Chromatography Result prob1 Poor Separation / Tailing start->prob1 prob2 Low Yield start->prob2 cause1a Cause: Strong Acid-Base Interaction prob1->cause1a cause1b Cause: Incorrect Polarity / Selectivity prob1->cause1b cause2a Cause: Irreversible Adsorption on Silica prob2->cause2a sol1a Solution: Add 1% TEA to Eluent cause1a->sol1a sol1b Solution: Change Solvent System (e.g., DCM/MeOH) cause1b->sol1b sol1c Solution: Switch to Reversed-Phase cause1b->sol1c sol2a Solution: Pre-treat column with TEA cause2a->sol2a sol2b Solution: Switch to Alumina Stationary Phase cause2a->sol2b G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Method Development (Rf ≈ 0.3) crude->tlc packing Pack Silica Column tlc->packing loading Dry Load Sample packing->loading elution Run Gradient Elution loading->elution fractions Collect & Analyze Fractions elution->fractions combine Combine Pure Fractions fractions->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature during the synthesis of 4-Chloro-N,N-diisopropylpicolinamide, a key intermediate in various chemical research applications.

Introduction: The Critical Role of Temperature in Amide Bond Formation

The synthesis of this compound, typically achieved through the coupling of a 4-chloropicolinic acid derivative with diisopropylamine, is a foundational amide bond formation reaction. While seemingly straightforward, the thermal conditions of this reaction are a critical parameter dictating its success. Temperature directly influences reaction kinetics, product yield, and the impurity profile. An improperly controlled temperature can lead to sluggish reactions, thermal degradation of reagents or products, and the formation of unwanted side-products, complicating purification and reducing overall efficiency.[1] This guide provides a systematic approach to temperature optimization to ensure a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis of this compound?

A1: For the common and highly efficient route using 4-chloropicolinoyl chloride and diisopropylamine, it is crucial to begin at a reduced temperature.

  • Initial Step (0 °C): The initial addition of diisopropylamine (often in the presence of a non-nucleophilic base like triethylamine) to the acid chloride solution should be performed at 0 °C (ice-salt bath).[2][3] The reaction between an acid chloride and an amine is highly exothermic. Starting at a low temperature allows for controlled dissipation of this heat, preventing a rapid temperature spike that could lead to the formation of side products.

  • Reaction Progression (Room Temperature): After the initial addition is complete, the reaction mixture is typically allowed to slowly warm to room temperature (20–25 °C) and stirred for several hours.[4][5] For many standard amide couplings, this temperature is sufficient to drive the reaction to completion without generating significant impurities.

Q2: My reaction is very slow or incomplete at room temperature. What is the logical next step for adjusting the temperature?

A2: If monitoring (via TLC or LC-MS) shows significant unreacted starting material after an adequate amount of time (e.g., 4-6 hours) at room temperature, a systematic increase in temperature is warranted.

  • Verify Reagents: Before adjusting temperature, ensure that reagents are pure and anhydrous, as moisture can quench the reactive acid chloride intermediate.

  • Moderate Heating (40-60 °C): Gently heat the reaction mixture to a moderate temperature, such as 40 °C or 60 °C. This often provides the necessary activation energy to overcome the reaction barrier for sterically hindered amines like diisopropylamine or for less reactive coupling systems.[6]

  • Reflux Conditions: If moderate heating is insufficient, refluxing the reaction may be necessary. The choice of solvent will determine the maximum temperature. For example, refluxing in dichloromethane (DCM) occurs around 40 °C, while tetrahydrofuran (THF) refluxes at ~66 °C and acetonitrile at ~82 °C.[7] It is advisable to start with a lower boiling point solvent first.

Q3: I am observing a high level of impurities in my crude product. Could the reaction temperature be the cause?

A3: Absolutely. The formation of multiple byproducts is a classic indicator of excessive reaction temperature. High temperatures can promote several undesirable pathways:

  • Thermal Degradation: The picolinamide scaffold or the starting materials themselves can degrade under harsh thermal stress, leading to a complex mixture of impurities.[1]

  • Side Reactions with Solvent/Base: At elevated temperatures, reagents may begin to react with the solvent or base. For instance, pyridine-based structures can undergo unexpected reactions if heated too aggressively.

  • Loss of Selectivity: If there are other reactive sites on the molecule, higher temperatures can reduce the selectivity of the desired reaction.

Troubleshooting Strategy: If impurity formation is high, the first corrective action should be to lower the reaction temperature. Attempt the reaction by maintaining it at 0 °C for a longer duration before allowing it to slowly warm, or hold it at room temperature without applying external heat. A slight reduction in reaction rate is a worthwhile trade-off for a cleaner product profile and easier purification.[8]

Q4: How does the choice of coupling agent (if not using an acid chloride) influence the optimal temperature?

A4: When synthesizing directly from 4-chloropicolinic acid using a coupling agent (e.g., HATU, EDC, DCC), the optimal temperature profile can change.

  • Activation Step: The initial activation of the carboxylic acid with the coupling agent is often performed at 0 °C to room temperature.

  • Amine Addition: Following activation, the amine is added. Some coupling systems, particularly for hindered substrates, may require heating to proceed efficiently.[9] However, it's important to note that many modern coupling reagents are designed to be highly effective at room temperature.[6][8]

  • Epimerization Risk: For chiral substrates, it is critical to keep temperatures low, as higher temperatures can significantly increase the risk of racemization, a common issue with many coupling reagents.[8] While this compound is achiral, this principle is vital in broader drug development contexts.

Workflow for Temperature Optimization

A systematic approach is essential for efficiently determining the optimal reaction temperature. The following workflow and diagram illustrate a logical progression for experimentation.

G start Start: Initial Reaction (0°C to RT) monitor Monitor Reaction (TLC/LC-MS) start->monitor eval Evaluate Outcome monitor->eval complete High Yield & Purity (>90% conv, <5% impurity) eval->complete Clean & Complete slow Low Conversion (High SM remaining) eval->slow Incomplete impure Low Yield (High impurity formation) eval->impure Impure optimize Condition Optimized complete->optimize increase_temp Action: Increase Temp (e.g., 40-60°C) slow->increase_temp decrease_temp Action: Decrease Temp (e.g., hold at 0°C longer) impure->decrease_temp increase_temp->monitor Re-run decrease_temp->monitor Re-run

Caption: A decision-making workflow for optimizing reaction temperature.

Experimental Protocol: Temperature Screening Study

This protocol outlines a parallel synthesis approach to efficiently screen for the optimal temperature.

Objective: To determine the temperature that provides the best balance of reaction time, yield, and purity for the synthesis of this compound.

Materials:

  • 4-chloropicolinoyl chloride

  • Diisopropylamine

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessels (e.g., 25 mL round-bottom flasks)

  • Stir plates and magnetic stir bars

  • Temperature-controlled baths (ice bath, water bath, oil bath)

  • TLC plates and LC-MS for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-chloropicolinoyl chloride in anhydrous DCM (e.g., 0.5 M). Prepare a separate stock solution containing diisopropylamine (1.1 equivalents) and a base like triethylamine (1.2 equivalents) in anhydrous DCM.

  • Reaction Setup: Set up three separate reaction vessels (A, B, C), each with a stir bar.

    • Vessel A: Place in an ice bath at 0 °C .

    • Vessel B: Place on a stir plate at Room Temperature (~22 °C) .

    • Vessel C: Place in a temperature-controlled water or oil bath at 40 °C .

  • Initiation: To each vessel, add an equal volume of the 4-chloropicolinoyl chloride stock solution.

  • Reagent Addition: While stirring vigorously, slowly add the diisopropylamine/base stock solution dropwise to each of the three vessels.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot with a drop of water and analyze by TLC and/or LC-MS to determine the relative amounts of starting material, product, and impurities.

  • Workup: Once a reaction reaches completion or a set endpoint (e.g., 24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity (e.g., by ¹H NMR or LC-MS with a standard) for each reaction condition.

Data Summary: Interpreting Optimization Results

The results from the screening study can be summarized to identify the optimal conditions.

Condition Temperature Time to Completion Crude Yield Purity (LC-MS) Observations
A0 °C → RT~4 hours92%96%Clean reaction, easy workup. Optimal condition.
BRT (~22 °C)~2 hours89%91%Faster, but minor impurities observed.
C40 °C< 1 hour75%80%Rapid reaction, but significant byproduct formation.

References

  • Mahesh S, Tang K-C, Raj M. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]

  • ResearchGate. The Reductive Cleavage Of Picolinic Amides | Request PDF. [Link]

  • Dunetz, J. R., et al. The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. PubMed. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Dunetz, J. R., et al. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, ACS Publications. [Link]

  • ResearchGate. (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. [Link]

  • PubChem, NIH. 4-Chloro-N-methylpicolinamide. [Link]

  • ResearchGate. Reverse Regioselective CpCo(III)-Catalyzed [4+2] C−H Annulation of N-Chloroamides with Vinyl Silanes*. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • LabSolutions. This compound. [Link]

  • ResearchGate. Reverse Regioselective CpCo(III)-Catalyzed [4+2] C−H Annulation of N-Chloroamides with Vinyl Silanes*. [Link]

  • PMC. Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]

  • PMC, NIH. Synthesis and optimization of fluorescent poly(N-isopropyl acrylamide)-coated surfaces by atom transfer radical polymerization for cell culture and detachment. [Link]

  • SpringerLink. Reaction of N-[chloro(diorganyl)silyl]anilines with isopropanol and isopropylamine. [Link]

  • ResearchGate. Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines. [Link]

  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. [Link]

  • PubChem, NIH. 4-Chloro-N,N-dimethylbenzamide. [Link]

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Technical Support Center: Synthesis of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-N,N-diisopropylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity in this synthetic transformation. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and minimize the formation of critical impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable approach is a two-step synthesis. The first step involves the conversion of 4-chloropicolinic acid to its corresponding acyl chloride, 4-chloropicolinoyl chloride. The second step is the amide coupling of this activated intermediate with diisopropylamine.

Q2: I'm observing a significant amount of unreacted 4-chloropicolinic acid in my final product. What is the likely cause?

This is a common issue and typically points to two potential problems:

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride in the first step may be incomplete.

  • Hydrolysis of the Acyl Chloride: 4-chloropicolinoyl chloride is highly reactive and susceptible to hydrolysis. Any moisture present in the reaction solvent, reagents, or glassware will convert it back to the starting carboxylic acid.

Q3: My reaction mixture is turning dark, and I'm seeing multiple unknown spots on my TLC plate. What could be happening?

Dark coloration and multiple spots often indicate side reactions and the formation of impurities. Overheating during the chlorination step or the amide coupling can lead to decomposition. Additionally, certain bases used in the amide coupling step can have limited stability with the acyl chloride, leading to side products.

Troubleshooting Guide: Impurity Formation and Mitigation

This section delves into the specific impurities that can arise during the synthesis of this compound and provides actionable strategies to prevent their formation.

Impurity Profile of this compound Synthesis
Impurity Name Structure Typical Origin Mitigation Strategy
4-chloropicolinic acid4-Cl-Py-COOHIncomplete chlorination or hydrolysis of 4-chloropicolinoyl chloride.Ensure complete conversion in the first step and maintain anhydrous conditions.
DiisopropylamineHN(iPr)₂Excess reagent from the amide coupling step.Use a slight excess of diisopropylamine and remove via acidic workup.
4,5-dichloropicolinoyl chloride4,5-diCl-Py-COClOver-chlorination of the pyridine ring during acyl chloride formation.[1]Careful control of reaction temperature and stoichiometry of the chlorinating agent.
N,N-diisopropyl-4-hydroxypicolinamide4-OH-Py-CON(iPr)₂Nucleophilic substitution of the 4-chloro group by hydroxide during workup or if water is present at elevated temperatures.Use non-aqueous workup conditions if possible, or perform aqueous workup at low temperatures.

Experimental Protocols and Optimization

Step 1: Synthesis of 4-Chloropicolinoyl Chloride (The Activated Intermediate)

The formation of a high-purity acyl chloride is critical for a clean amide coupling reaction. The choice of chlorinating agent and reaction conditions can significantly impact the impurity profile.

Protocol 1: Standard Thionyl Chloride (SOCl₂) Chlorination

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloropicolinic acid.

  • Reagent Addition: Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂), typically 3-5 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 75-80 °C) and monitor the reaction progress by quenching a small aliquot with methanol and analyzing by LC-MS to observe the formation of the methyl ester.

  • Workup: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is often used directly in the next step without further purification.[2]

Troubleshooting this Step:

  • Issue: Presence of residual 4-chloropicolinic acid.

    • Cause: Incomplete reaction.

    • Solution: Increase the reaction time or the amount of thionyl chloride. Ensure the DMF catalyst is active.

  • Issue: Formation of 4,5-dichloropicolinoyl chloride.[1]

    • Cause: Over-chlorination due to harsh conditions.

    • Solution: Reduce the reaction temperature and use a smaller excess of thionyl chloride. A combination of SOCl₂ and phosphorus oxychloride (POCl₃) has been reported to give higher yields with fewer by-products at milder temperatures.[2]

Step 2: Amide Coupling with Diisopropylamine

This step involves the reaction of the activated 4-chloropicolinoyl chloride with diisopropylamine to form the desired amide. The choice of base and solvent is crucial to avoid side reactions.

Protocol 2: Amide Formation

  • Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-chloropicolinoyl chloride in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess diisopropylamine and the tertiary amine base.[3]

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining 4-chloropicolinic acid.[3]

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting this Step:

  • Issue: Low yield of the desired amide.

    • Cause: Hydrolysis of the acyl chloride before it can react with the amine.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Perform the addition of the acyl chloride at 0 °C to control the exothermic reaction.

  • Issue: Presence of 4-chloropicolinic acid in the final product.

    • Cause: Incomplete reaction or hydrolysis.

    • Solution: Ensure a slight excess of diisopropylamine is used. A thorough basic wash during the workup is essential to remove the acidic impurity.[3]

  • Alternative Base: For some substrates, using an inorganic base like potassium carbonate (K₂CO₃) instead of triethylamine can lead to shorter reaction times and a cleaner reaction profile.[2]

Visualizing the Synthetic Workflow and Impurity Origins

To better understand the process, the following diagrams illustrate the synthetic pathway and the points at which key impurities can be introduced.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 4-chloropicolinic_acid 4-Chloropicolinic Acid 4-chloropicolinoyl_chloride 4-Chloropicolinoyl Chloride 4-chloropicolinic_acid->4-chloropicolinoyl_chloride SOCl₂, Δ 4,5-dichloropicolinoyl_chloride 4,5-Dichloropicolinoyl Chloride (Impurity) 4-chloropicolinoyl_chloride->4,5-dichloropicolinoyl_chloride Over-chlorination 4-chloropicolinoyl_chloride_2 4-Chloropicolinoyl Chloride diisopropylamine Diisopropylamine target_molecule This compound diisopropylamine->target_molecule hydrolysis_product 4-Chloropicolinic Acid (Impurity) 4-chloropicolinoyl_chloride_2->target_molecule + Diisopropylamine, Base 4-chloropicolinoyl_chloride_2->hydrolysis_product H₂O

Caption: Synthetic workflow and key impurity formation points.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]

  • Komanduri, V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Zhang, L., et al. (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. ResearchGate. [Link]

  • PubChem - NIH. 4-Chloro-N-methylpicolinamide. [Link]

  • precisionFDA. 4-CHLORO-N-ISOPROPYL-3-NITROBENZENESULFONAMIDE. [Link]

  • Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.

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Technical Support Center: Degradation Pathways of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Chloro-N,N-diisopropylpicolinamide. Given the specific nature of this molecule, this document provides a framework for investigation, including plausible degradation routes based on its chemical structure, detailed experimental protocols, and extensive troubleshooting advice. Our approach is grounded in established principles of xenobiotic degradation and analytical chemistry to empower your research.

Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the stability and potential degradation of this compound.

Q1: What are the most probable initial degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are likely to involve three key areas of the molecule: the amide linkage, the C-Cl bond on the pyridine ring, and the N,N-diisopropyl groups. Initial transformations could include:

  • Hydrolysis of the N,N-diisopropylamide to form 4-chloropicolinic acid and diisopropylamine.[1][2][3]

  • Dechlorination of the pyridine ring, potentially leading to a hydroxylated or hydrogenated derivative. This can be microbially mediated.[4][5]

  • Oxidation of the isopropyl groups, which could lead to hydroxylated or further oxidized metabolites.

Q2: How stable is the tertiary amide bond in this molecule to hydrolysis?

Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance around the carbonyl carbon.[3] However, hydrolysis can be achieved under forced conditions, such as heating with a strong acid or base.[1][2][6] Therefore, under typical environmental pH conditions, the amide bond is expected to be relatively stable, but enzymatic hydrolysis by microorganisms is a plausible degradation route.

Q3: Is the chloro-substituent on the pyridine ring likely to be removed?

Yes, reductive dechlorination is a known microbial degradation pathway for chlorinated aromatic compounds.[4][5] This process can occur under both aerobic and anaerobic conditions, where the chlorine atom is replaced by a hydrogen atom. Oxidative pathways can also lead to the replacement of the chlorine with a hydroxyl group. Photodegradation can also cleave carbon-halogen bonds.

Q4: What role might the N,N-diisopropyl groups play in the degradation process?

The N,N-diisopropyl groups can be targets for oxidative metabolism, particularly by cytochrome P450 enzymes in biological systems. This can result in N-dealkylation, leading to the removal of one or both isopropyl groups, or hydroxylation of the alkyl chains.

Q5: What are the recommended analytical techniques for monitoring the degradation of this compound and identifying its metabolites?

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (e.g., Orbitrap or TOF), is the most powerful technique for this application.[7][8][9] LC allows for the separation of the parent compound from its degradation products, while MS provides mass information for identification. Tandem MS (MS/MS) is crucial for structural elucidation of unknown metabolites by fragmenting the molecule and analyzing the resulting pieces.[7][10]

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental investigation of degradation pathways.

LC-MS Analysis
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH relative to analyte pKa.- Column overload.- Secondary interactions with the stationary phase.- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[11]- Reduce injection volume or sample concentration.- Use a high-purity silica column or one with end-capping to minimize silanol interactions.
Low Signal Intensity / Poor Ionization - Inefficient ionization in the chosen mode (positive/negative ESI).- Suboptimal ion source parameters (e.g., temperature, gas flow).- Ion suppression from matrix components.- Analyze the sample in both positive and negative ion modes to determine the best ionization efficiency.[12]- Optimize source parameters systematically.- Improve sample clean-up to remove interfering matrix components.[13]- Dilute the sample to reduce matrix effects.[14]
Inconsistent Retention Times - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or flow rate.- Changes in column temperature.- Ensure sufficient re-equilibration time in gradient methods.[11]- Check for leaks in the LC system and ensure solvents are properly degassed.[15]- Use a column oven to maintain a stable temperature.
Difficulty Identifying Unknown Metabolites - Insufficient mass accuracy for formula prediction.- Lack of fragmentation data.- Metabolite concentration below the limit of detection for MS/MS.- Use a high-resolution mass spectrometer for accurate mass measurements.[8]- Perform data-dependent acquisition to trigger MS/MS scans on potential metabolites.- Concentrate the sample or use a more sensitive instrument if possible.
Degradation Study Issues
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Inconsistent or Slow Degradation Rates - For microbial studies: non-viable inoculum, inappropriate growth conditions (pH, temp, nutrients), or low bioavailability of the compound.[16]- For photodegradation: insufficient light intensity or wavelength, or light absorption by the solvent/matrix.[17]- For hydrolysis: pH or temperature not optimal for the reaction.- Verify the viability of the microbial culture and optimize growth medium.[4]- Ensure the light source in photodegradation studies emits at a wavelength absorbed by the compound.[18]- For hydrolysis, consider a wider range of pH values and temperatures.[1]
Poor Mass Balance (Analyte loss not accounted for by identified products) - Formation of volatile degradation products.- Formation of non-extractable residues (bound to soil/sediment).- Adsorption of the compound to container walls.- Incomplete extraction of metabolites.- Use radiolabeled compound (e.g., ¹⁴C) to track the distribution of all degradation products, including CO₂ and bound residues.- Use silanized glassware to minimize adsorption.- Optimize extraction solvent and method to ensure recovery of metabolites with varying polarities.

Experimental Protocols

These protocols provide a starting point for investigating the degradation of this compound.

Protocol 1: Abiotic Hydrolysis Study

Objective: To determine the rate of hydrolysis at different pH values.

Methodology:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add this compound to each buffer to a final concentration of 10 mg/L.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), collect aliquots from each solution.

  • Analyze the aliquots by LC-MS to quantify the remaining parent compound and identify any hydrolysis products.

  • Calculate the hydrolysis half-life at each pH.

Protocol 2: Photodegradation Study

Objective: To assess the degradation of the compound under simulated sunlight.

Methodology:

  • Prepare a solution of this compound in sterile, purified water (10 mg/L).

  • Place the solution in a quartz vessel to allow for UV light penetration.

  • Expose the solution to a light source that simulates the solar spectrum (e.g., a xenon arc lamp).[19]

  • Run a parallel control sample incubated in the dark.

  • Collect samples at regular intervals and analyze by LC-MS.

  • Compare the degradation rate in the light-exposed sample to the dark control to determine the extent of photodegradation.

Protocol 3: Aerobic Microbial Degradation Study

Objective: To investigate the potential for microbial degradation in soil.

Methodology:

  • Collect fresh, sieved soil with a known microbial population.

  • Treat the soil with a solution of this compound to achieve a final concentration of, for example, 5 mg/kg of dry soil.

  • Adjust the soil moisture to 50-60% of its water-holding capacity.

  • Incubate the soil microcosms in the dark at a controlled temperature (e.g., 22°C) with adequate aeration.

  • Prepare parallel sterilized soil controls to differentiate between biotic and abiotic degradation.[20]

  • At various time points, sacrifice replicate microcosms and extract the soil using an appropriate solvent (e.g., acetonitrile/water).

  • Analyze the extracts by LC-MS to quantify the parent compound and identify metabolites.

Visualizations

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_dechlorination Dechlorination cluster_oxidation Oxidation parent This compound h1 4-Chloropicolinic Acid parent->h1 Amide Cleavage h2 Diisopropylamine parent->h2 Amide Cleavage d1 N,N-diisopropylpicolinamide parent->d1 Reductive Dechlorination d2 4-Hydroxy-N,N-diisopropyl- picolinamide parent->d2 Oxidative Dechlorination o1 Hydroxylated Isopropyl Metabolite parent->o1 C-Hydroxylation o2 N-dealkylated Metabolite parent->o2 N-Dealkylation

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Degradation Pathway Elucidation

G start Start: Pure Compound exp_design Experimental Design (Hydrolysis, Photodegradation, Microbial) start->exp_design sampling Time-course Sampling exp_design->sampling extraction Sample Preparation & Extraction sampling->extraction analysis LC-MS(/MS) Analysis extraction->analysis data_proc Data Processing (Peak Picking, Alignment) analysis->data_proc met_id Metabolite Identification (Accurate Mass, Fragmentation) data_proc->met_id quant Quantification of Parent & Metabolites data_proc->quant pathway Pathway Elucidation & Kinetic Modeling met_id->pathway quant->pathway report Final Report pathway->report

Caption: General experimental workflow for degradation pathway studies.

References

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab? [Online]. Available at: [Link]

  • Cui, L., Lu, H., & Lee, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of visualized experiments : JoVE, (64), e3922.
  • Kašpar, F., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 175, 117701.
  • Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry, 32, 1-14.
  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Online]. Available at: [Link]

  • Singh, B. K. (2024). Biodegradation of Xenobiotics: Pathways and Microbial Approaches. BBN Community. [Online]. Available at: [Link]

  • Pandey, S., & Rai, L. C. (2018). An Environmental Cleanup Strategy - Microbial Transformation of Xenobiotic Compounds. Research & Reviews: Journal of Microbiology and Biotechnology, 7(2), 24-33.
  • CHROMacademy. (n.d.). Troubleshooting LC-MS. [Online]. Available at: [Link]

  • Patti, G. J., Apon, J. V., Gangoiti, J. A., & Siuzdak, G. (2012). LC-MS-based metabolomics.
  • Smith, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Online]. Available at: [Link]

  • Dong, M. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Online]. Available at: [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Online]. Available at: [Link]

  • Slideshare. (n.d.). Microbial degradation of xenobiotics. [Online]. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Online]. Available at: [Link]

  • Singh, B. K. (2012). Microbial Degradation of Xenobiotics.
  • Mondal, S., et al. (2023).
  • Heider, J., & Fuchs, G. (2000). Biodegradation of Xenobiotics. In Encyclopedia of Life Support Systems (EOLSS). Eolss Publishers, Oxford, UK.
  • Chromedia. (n.d.). Troubleshooting LC, basics. [Online]. Available at: [Link]

  • Silva, E., et al. (2020). Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations. Frontiers in Microbiology, 11, 179.
  • Zhang, T., et al. (2019). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics.
  • Arias-Andrés, M., et al. (2022). Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil. Reviews in Environmental Science and Bio/Technology, 21(4), 941–964.
  • Ullah, S., et al. (2022). Photocatalytic Degradation of Organic Dyes Contaminated Aqueous Solution Using Binary CdTiO2 and Ternary NiCdTiO2 Nanocomposites.
  • ECETOC. (1983). An Assessment of Test Methods for Photodegradation of Chemicals in the Environment. Technical Report No. 9.
  • Tauler, R., & de Juan, A. (2014). Study of photodegradation processes of environmental organic pollutants by UV spectrophotometry, liquid chromatography with UV and MS detection and chemometric methods.
  • Vogel, H. J., et al. (2017). Spatial Control of Microbial Pesticide Degradation in Soil: A Model-Based Scenario Analysis. Environmental Science & Technology, 51(15), 8443–8452.
  • Kumar, S., et al. (2020). Pesticide residues degradation strategies in soil and water: a review. International Journal of Environmental Science and Technology, 17(4), 2387–2412.
  • Chen, S., et al. (2021). Degradation strategies of pesticide residue: From chemicals to synthetic biology.

Sources

Technical Support Center: Scaling Up 4-Chloro-N,N-diisopropylpicolinamide Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-N,N-diisopropylpicolinamide. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during laboratory and pilot-plant scale production. Our focus is on providing practical, field-tested insights to ensure the safety, efficiency, and reproducibility of your synthesis.

I. Synthesis Overview & Key Scale-Up Challenges

The synthesis of this compound typically proceeds in two key steps: the formation of the acid chloride from 4-chloropicolinic acid, followed by amidation with diisopropylamine. While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction control, safety, and purification.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Purification 4-Chloropicolinic_Acid 4-Chloropicolinic Acid Acid_Chloride_Formation Exothermic Reaction: Formation of 4-Chloropicolinoyl Chloride 4-Chloropicolinic_Acid->Acid_Chloride_Formation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride_Formation HCl_SO2_Off_gas HCl & SO₂ Off-gas Acid_Chloride_Formation->HCl_SO2_Off_gas 4-Chloropicolinoyl_Chloride 4-Chloropicolinoyl Chloride Acid_Chloride_Formation->4-Chloropicolinoyl_Chloride Amidation Exothermic Reaction: Amide Formation 4-Chloropicolinoyl_Chloride->Amidation Diisopropylamine Diisopropylamine Diisopropylamine->Amidation Crude_Product Crude Product Mixture Amidation->Crude_Product Quenching Quenching Crude_Product->Quenching Extraction Aqueous Work-up (Acid/Base Washes) Quenching->Extraction Crystallization Crystallization Extraction->Crystallization Drying Drying Crystallization->Drying Final_Product Pure 4-Chloro-N,N- diisopropylpicolinamide Drying->Final_Product

Caption: General Synthesis Workflow for this compound.

II. Frequently Asked Questions (FAQs)

Reaction & Synthesis

Q1: My reaction to form the acid chloride with thionyl chloride is sluggish and gives a low yield. What could be the cause?

A1: Several factors can contribute to a slow or incomplete reaction. Firstly, ensure your starting material, 4-chloropicolinic acid, is completely dry. Any moisture will consume thionyl chloride. Secondly, the reaction temperature might be too low. While the reaction is exothermic, some initial heating is often required to overcome the activation energy. A gentle reflux is typically effective.[1] Lastly, consider the purity of your thionyl chloride, as older stock can degrade.

Q2: I'm observing the formation of a dark-colored reaction mixture during the acid chloride formation. Is this normal?

A2: While some color change is expected, a very dark or black mixture can indicate decomposition or side reactions. This is often exacerbated by high temperatures. One common side reaction with picolinic acids is undesired chlorination of the pyridine ring.[2] To mitigate this, ensure controlled addition of thionyl chloride to manage the exotherm and avoid excessive heating.

Q3: The amidation reaction with diisopropylamine is highly exothermic and difficult to control on a larger scale. How can I manage this?

A3: Managing the exotherm is critical for safety and to prevent side reactions.[1][3][4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] The best practice is to control the reaction by the rate of addition of one of the reagents.[1] Dissolve the 4-chloropicolinoyl chloride in an appropriate solvent and add it slowly to a cooled solution of diisopropylamine and a non-nucleophilic base (like triethylamine). Maintain a low internal temperature (e.g., 0-10 °C) throughout the addition. Continuous monitoring of the internal temperature is essential.

Work-up & Purification

Q4: During the aqueous work-up, I'm experiencing emulsion formation, making phase separation difficult. What are some solutions?

A4: Emulsions are common, especially when salts are present. To break an emulsion, you can try adding a saturated brine solution (NaCl). The increased ionic strength of the aqueous phase can help force the separation. If the emulsion persists, allowing the mixture to stand for a longer period, gentle stirring, or filtration through a pad of celite can be effective.

Q5: My final product has a low melting point and appears oily, even after purification. What's the likely impurity?

A5: This is often due to residual solvents or unreacted starting materials.[5] Ensure your product is thoroughly dried under vacuum to remove any remaining organic solvents used in the work-up or crystallization. If the issue persists, the most likely culprits are unreacted diisopropylamine or byproducts from its reaction. An acidic wash during the work-up is crucial to remove basic impurities like diisopropylamine.

Q6: I'm struggling with "oiling out" during crystallization instead of forming nice crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This can be caused by cooling the solution too quickly or using a solvent in which the compound is too soluble. Try using a solvent system where the product has lower solubility at room temperature but is soluble at elevated temperatures. Slow cooling with gentle agitation is key. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.

III. Troubleshooting Guides

Guide 1: Acid Chloride Formation - Managing Off-Gassing and Ensuring Completion
Problem Possible Cause(s) Suggested Solution(s)
Violent Off-Gassing of HCl and SO₂ - Too rapid addition of thionyl chloride.- Reaction temperature is too high.- Add thionyl chloride dropwise or via a syringe pump to control the rate of reaction and gas evolution.- Maintain a controlled temperature, using an ice bath if necessary to moderate the initial exotherm.
Incomplete Conversion to Acid Chloride - Insufficient thionyl chloride.- Presence of water in the starting material or solvent.- Reaction time is too short.- Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents).- Ensure all glassware is oven-dried and use anhydrous solvents.- Monitor the reaction by quenching a small aliquot and analyzing by TLC or ¹H NMR until the starting carboxylic acid is consumed.
Product Degradation/Darkening - Excessive heating.- Potential for side reactions on the pyridine ring.[2]- Avoid prolonged heating at high temperatures.- Once the initial reaction is complete, remove excess thionyl chloride under reduced pressure at a moderate temperature.

Safety Protocol: Handling Thionyl Chloride Off-Gas On a large scale, the evolved HCl and SO₂ gases must be scrubbed. This is typically achieved by directing the off-gas stream through a series of traps containing a caustic solution, such as sodium hydroxide.[6][7]

Off_Gas_Scrubbing Reactor Reaction Vessel (SOCl₂ Reaction) Gas_Outlet Reactor->Gas_Outlet HCl, SO₂ Gas Condenser Condenser Gas_Outlet->Condenser Scrubber_1 First Scrubber (e.g., Water Trap) Condenser->Scrubber_1 Scrubber_2 Second Scrubber (Caustic Solution, e.g., NaOH) Scrubber_1->Scrubber_2 Vent Vent to Atmosphere Scrubber_2->Vent

Caption: A typical off-gas scrubbing setup for thionyl chloride reactions.
Guide 2: Amidation - Controlling Exotherm and Maximizing Yield
Problem Possible Cause(s) Suggested Solution(s)
Runaway Reaction/Uncontrolled Exotherm - Addition of diisopropylamine to the acid chloride.- Too rapid addition of reagents.- Inadequate cooling.- Reverse Addition: Add the acid chloride solution to the diisopropylamine solution. This maintains an excess of the amine, which can help to absorb some of the heat of reaction.- Use a jacketed reactor with a circulating coolant for precise temperature control.- Ensure the addition rate is slow enough that the cooling system can keep up.[1][4]
Low Yield of Amide - Hydrolysis of the acid chloride intermediate before it can react.- Incomplete reaction.- Ensure all reagents and solvents are anhydrous.- The acid chloride is moisture-sensitive; use it immediately after preparation or store under an inert atmosphere.- Allow the reaction to stir for a sufficient time after the addition is complete. Monitor by TLC or LC-MS.
Formation of Side Products - Reaction temperature is too high.- Presence of impurities in starting materials.- Maintain a low reaction temperature (0-10 °C) during the addition phase.- Use high-purity starting materials.
Guide 3: Purification - Achieving High Purity and Crystalline Product
Problem Possible Cause(s) Suggested Solution(s)
Difficulty Removing Unreacted Diisopropylamine - Diisopropylamine is a basic, relatively high-boiling point liquid.- During the aqueous work-up, perform a wash with a dilute acid solution (e.g., 1M HCl). This will protonate the amine, forming a water-soluble salt that will partition into the aqueous layer.
Persistent Colored Impurities - High-molecular-weight byproducts formed during the reaction.- After dissolving the crude product in a suitable solvent for crystallization, consider treating the hot solution with activated carbon and then filtering it through celite before cooling.
Product is Difficult to Filter - Very fine crystals or an amorphous solid has precipitated.- Optimize the crystallization conditions: slower cooling, use of a different solvent system, or seeding may yield larger, more easily filterable crystals.
High Levels of Residual Solvents - Inefficient drying.- Dry the final product under high vacuum at a temperature well below its melting point for an extended period.[5] Periodically test for residual solvents using GC-HS until they are within acceptable limits as per ICH guidelines.[8][9]

IV. Experimental Protocols

Protocol 1: Large-Scale Aqueous Work-Up
  • Quenching: After the amidation reaction is complete, cool the reaction mixture to 0-5 °C. Slowly and carefully add water or an aqueous solution of a mild base (e.g., sodium bicarbonate) to quench any unreacted acid chloride. This step is also exothermic and requires careful temperature control.

  • Phase Separation: Transfer the quenched mixture to a separation vessel. Allow the layers to separate. The organic layer contains the product.

  • Acid Wash: Wash the organic layer with a 1M HCl solution to remove unreacted diisopropylamine and other basic impurities.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.

  • Brine Wash: Perform a final wash with a saturated NaCl solution to help break any emulsions and remove excess water.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol/water, ethyl acetate/heptane).

  • Dissolution: Heat the selected solvent to near its boiling point and add it to the crude product until it is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at an elevated temperature.

  • Hot Filtration (Optional): If activated carbon was used, filter the hot solution through a pad of celite to remove it.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the mixture in an ice bath to maximize the yield. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Safety Considerations for Scale-Up

  • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[10][11][12] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[8] Ensure a proper off-gas scrubbing system is in place.[6][7]

  • Diisopropylamine: A flammable and corrosive liquid. Handle in a well-ventilated area and avoid sources of ignition.

  • Exothermic Reactions: Both the acid chloride formation and the amidation steps are exothermic and can lead to a thermal runaway if not properly controlled.[3][4] Always use a reactor with adequate cooling capacity and control the reaction via the addition rate of one of the reagents.[1]

  • Pressure Build-up: The formation of HCl and SO₂ gas during the acid chloride synthesis can cause a significant pressure build-up in a closed system. Ensure the reactor is properly vented to a scrubbing system.

By understanding these challenges and implementing the recommended solutions and protocols, researchers and production chemists can safely and efficiently scale up the production of this compound.

VI. References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014-11-20). [Link]

  • Control of residual solvents in API Manufacturing - YouTube. (2022-12-08). [Link]

  • Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024-11-07). [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. [Link]

  • US Patent US11325906B2 - Chemical compounds - Google Patents.

  • CrystEngComm - ResearchGate. (2014-04-14). [Link]

  • 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem - NIH. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016-02-05). [Link]

  • Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water | Request PDF - ResearchGate. (2025-08-06). [Link]

  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH. [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. [Link]

  • Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides - Frontiers. (2022-04-24). [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. [Link]

  • WO Patent WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents.

  • US Patent US3850760A - Separation of isopropyl-amines by plural stage distillation - Google Patents.

  • CN Patent CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents.

  • What is the best technique for amide purification? - ResearchGate. (2020-11-02). [Link]

  • Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides - Frontiers. (2022-04-25). [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. (2015-05-08). [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). [Link]

  • US Patent US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents.

  • Impurities Application Notebook. [Link]

  • 4-Chloro-N-methylpicolinamide Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2026-2033. [Link]

  • (PDF) Collisions of O(1D) with HCl, Cl2, and COCl2: Total quenching, channel specific rate constants, and yields of Cl(2P1/2) - ResearchGate. (2025-08-06). [Link]

  • 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem - NIH. [Link]

  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization - MDPI. (2021-05-28). [Link]

  • Removing oxalyl chloride from acid chloride intermediate in ester formation - Reddit. (2024-05-23). [Link]

  • Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API - DergiPark. (2023-03-01). [Link]

  • View of Detection Technique for Determination of Residual Solvents in the API Tacrolimus. [Link]

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Technical Support Center: Resolving Poor Solubility of 4-Chloro-N,N-diisopropylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-N,N-diisopropylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the accuracy and reproducibility of your results.

Introduction: Understanding the Challenge

This compound is a picolinamide derivative with a chemical structure that contributes to its characteristically low aqueous solubility.[1][2] The presence of a chlorinated pyridine ring and bulky, nonpolar diisopropyl groups results in a molecule that is hydrophobic.[3] Poor solubility can lead to a host of experimental problems, including inaccurate concentration measurements, precipitation in assays, and low bioavailability in in vivo studies.[4][5] This guide will walk you through a systematic approach to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The primary reason is the compound's hydrophobic nature. Key factors contributing to this include:

  • pH of the Solution: The pyridine nitrogen in the picolinamide structure is weakly basic.[6] At neutral or alkaline pH, the compound is in its neutral, less soluble form. Solubility is expected to increase in acidic conditions where the pyridine nitrogen can be protonated.[7][8][9]

  • Particle Size and Form: The compound may exist in a crystalline form that is difficult to dissolve. Larger particles also have a reduced surface area, slowing down the dissolution rate.[4][5] Amorphous forms are generally more soluble than their crystalline counterparts.[10]

Q2: I need to make a stock solution. What solvent should I start with?

A2: For creating a concentrated stock solution, it is standard practice to start with a water-miscible organic solvent.[11][12] Common choices for poorly soluble compounds include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

It is crucial to prepare a high-concentration stock in one of these solvents, which can then be diluted into your aqueous experimental medium.[13][14] Always check the tolerance of your specific assay or cell line to the final concentration of the organic solvent.

Q3: Can I just heat the solution to get it to dissolve?

A3: Gentle heating can increase solubility and the rate of dissolution. However, this should be done with caution. Prolonged or excessive heat can lead to the degradation of the compound. It is advisable to perform a stability check if you use heat to aid dissolution.

Q4: What is a co-solvent, and how can it help?

A4: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound by reducing the polarity of the aqueous medium.[15][16] For this compound, using a co-solvent system (e.g., a mixture of water and ethanol or propylene glycol) can significantly enhance solubility.[17][18]

In-Depth Troubleshooting Guide

If the initial troubleshooting steps in the FAQs are insufficient, a more systematic approach is required. The following workflow provides a logical progression for optimizing the solubility of this compound.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep check_assay_tolerance Check Assay Tolerance to Solvent stock_prep->check_assay_tolerance dilute Dilute Stock into Aqueous Buffer check_assay_tolerance->dilute observe Observe for Precipitation dilute->observe no_precip Success: Solution is Clear observe->no_precip No precip Precipitation Occurs observe->precip Yes optimize Optimization Strategies precip->optimize ph_adjust Adjust pH to Acidic Range (e.g., pH 4-6) optimize->ph_adjust cosolvent Use a Co-solvent System optimize->cosolvent surfactant Incorporate a Surfactant (e.g., Tween 80) optimize->surfactant re_observe Re-evaluate Solubility ph_adjust->re_observe cosolvent->re_observe surfactant->re_observe success_optimized Success: Solubilized re_observe->success_optimized Successful fail Consult Further or Consider Formulation re_observe->fail Unsuccessful

Sources

Validation & Comparative

A Technical Guide to 4-Chloro-N,N-diisopropylpicolinamide and its Picolinamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 4-Chloro-N,N-diisopropylpicolinamide with other picolinamide derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Picolinamide Scaffold - A Privileged Motif in Medicinal Chemistry

The picolinamide framework, a pyridine ring bearing a carboxamide group at the 2-position, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, targeting a wide array of pathogens and cellular pathways. This versatility stems from the pyridine ring's ability to engage in various non-covalent interactions and the amenability of the scaffold to chemical modification at multiple positions. Substitutions on the pyridine ring and the amide nitrogen allow for the fine-tuning of a compound's physicochemical properties and biological target specificity. This guide will focus on derivatives with a chlorine substitution at the 4-position of the pyridine ring, with a particular emphasis on this compound, and compare its projected activities with experimentally validated analogs.

Synthesis of 4-Chloro-N,N-disubstituted Picolinamides: A General Approach

The synthesis of this compound and related derivatives typically begins with a commercially available starting material, such as 4-chloropicolinic acid. A common synthetic route involves the activation of the carboxylic acid, followed by amidation with the desired amine.

A generalized synthetic scheme is presented below:

Synthesis_of_4_Chloro_NN_disubstituted_Picolinamides start 4-Chloropicolinic Acid intermediate1 4-Chloropicolinoyl Chloride start->intermediate1 SOCl₂ or (COCl)₂ final_product This compound intermediate1->final_product Et₃N or K₂CO₃ amine Diisopropylamine amine->intermediate1 PI3K_Akt_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Picolinamide Picolinamide Derivative Picolinamide->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Further screening of this compound and its analogs in relevant cancer cell lines and kinase assays is warranted to explore this potential.

Experimental Protocols

To facilitate further research and comparative analysis, detailed, step-by-step methodologies for key assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is adapted from established broth microdilution methods.

Materials:

  • Test compounds (e.g., this compound and other picolinamide derivatives)

  • Bacterial strains (e.g., C. difficile, MRSA)

  • Appropriate growth medium (e.g., supplemented Brucella broth for C. difficile)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the growth medium in the 96-well plates to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum adjusted to a specific optical density (e.g., 0.5 McFarland standard) and dilute it in the growth medium to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria and medium only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically for C. difficile at 37°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Prepare stock solutions of picolinamide derivatives B Perform serial dilutions in 96-well plates A->B D Inoculate plates with bacteria B->D C Prepare and standardize bacterial inoculum C->D E Incubate under appropriate conditions D->E F Determine MIC by visual inspection or plate reader E->F

Caption: Experimental workflow for the MIC assay.

Protocol 2: General Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of picolinamide derivatives against a target enzyme.

Materials:

  • Purified target enzyme (e.g., a specific kinase)

  • Substrate for the enzyme

  • Test compounds

  • Assay buffer

  • ATP (for kinase assays)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96- or 384-well plates

  • Luminometer or plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and its substrate in the assay buffer at optimized concentrations.

  • Assay Reaction: In the wells of the assay plate, combine the enzyme, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined period.

  • Detection: Stop the enzymatic reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The picolinamide scaffold is a fertile ground for the discovery of novel therapeutic agents. While direct experimental data for this compound is currently lacking in the public domain, the extensive body of research on related analogs provides a strong foundation for predicting its potential biological activities. The established structure-activity relationships, particularly in the context of antibacterial agents targeting C. difficile, suggest that this compound is a promising candidate for further investigation.

Future research should focus on the synthesis and in-depth biological evaluation of this compound and a focused library of its close analogs. This should include broad-spectrum antibacterial screening, profiling against a panel of cancer cell lines, and assays against key enzymes in relevant signaling pathways such as the PI3K/Akt/mTOR pathway. Such studies will be instrumental in validating the predicted activities and potentially uncovering new therapeutic leads based on this versatile chemical scaffold.

References

  • Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Plant Pathology Journal, 13, 152-159. [Link]

  • Le, P., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 12(4), 624–631. [Link]

  • (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Advances in Computer Science Research, volume 59. [Link]

  • Choi, E. J., et al. (2020). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. Journal of Medicinal Chemistry, 63(23), 14891–14902. [Link]

  • LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences, 9(6), 1165–1176. [Link]

  • (2022). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Young, D. H., et al. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science, 77(8), 3587–3597. [Link]

  • Pal, H. C., et al. (2017). Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice. Antioxidants & Redox Signaling, 27(14), 1053–1068. [Link]

  • Tewari, D., et al. (2022). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Cancers, 14(11), 2765. [Link]

A Comparative Analysis of 4-Chloro-N,N-diisopropylpicolinamide and 4-Chloro-N-methylpicolinamide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and drug discovery, the picolinamide scaffold represents a cornerstone for the development of novel therapeutic agents and functional materials. The strategic modification of this heterocyclic core allows for the fine-tuning of physicochemical and biological properties. This guide provides an in-depth, data-driven comparison of two key chlorinated picolinamide derivatives: 4-Chloro-N,N-diisopropylpicolinamide and 4-Chloro-N-methylpicolinamide. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to select the appropriate building block for their specific research endeavors.

Introduction: Structural and Functional Divergence

At their core, both this compound and 4-Chloro-N-methylpicolinamide share the 4-chloropicolinamide framework. The key point of divergence lies in the N-substitution of the amide group: a sterically hindered diisopropyl group versus a less bulky methyl group. This seemingly subtle difference has profound implications for the molecule's steric profile, lipophilicity, hydrogen bonding capacity, and ultimately, its reactivity and biological activity. 4-Chloro-N-methylpicolinamide is a well-established intermediate in the synthesis of several kinase inhibitors for oncology, highlighting its significance in pharmaceutical development.[1] In contrast, this compound is a less commercially prominent derivative, offering a unique steric and electronic profile for exploratory research.

Physicochemical Properties: A Tale of Two Amides

The fundamental physicochemical properties of these two molecules are summarized below, providing a quantitative basis for their comparison.

PropertyThis compound4-Chloro-N-methylpicolinamide
CAS Number 168428-76-0[2]220000-87-3[3]
Molecular Formula C₁₂H₁₇ClN₂O[2]C₇H₇ClN₂O[3][4]
Molecular Weight 240.74 g/mol [2]170.60 g/mol [3][4]
Appearance Not specified (typically solid)White to off-white crystalline powder[4]
Melting Point Not specified41-43 °C[5] or 142-145 °C (decomposition)[4]
Solubility Not specifiedSoluble in DMSO, methanol; sparingly soluble in water.[4]
Purity (typical) ≥97%≥98.5% (HPLC)[4]

The significant difference in molecular weight is a direct consequence of the larger diisopropyl substituent. The disparity in reported melting points for 4-Chloro-N-methylpicolinamide may be attributed to different crystalline forms or measurement conditions. The higher lipophilicity of the diisopropyl derivative, inferred from its larger alkyl content, is a critical factor for consideration in applications requiring membrane permeability or solubility in nonpolar organic solvents.

Synthesis and Reaction Mechanisms

The synthesis of both picolinamides generally proceeds through a common intermediate, 4-chloropicolinoyl chloride, which is derived from picolinic acid. The choice of the amine in the final amidation step dictates the final product.

General Synthesis Pathway

The overarching synthetic scheme involves a two-step process: the chlorination and activation of picolinic acid to form the acid chloride, followed by amidation.

G PicolinicAcid Picolinic Acid SOCl2 Thionyl Chloride (SOCl₂) PicolinicAcid->SOCl2 AcidChloride 4-Chloropicolinoyl Chloride SOCl2->AcidChloride Chlorination & Activation Methylamine Methylamine (CH₃NH₂) AcidChloride->Methylamine Diisopropylamine Diisopropylamine ((CH₃)₂CH)₂NH AcidChloride->Diisopropylamine Methylpicolinamide 4-Chloro-N-methylpicolinamide Methylamine->Methylpicolinamide Amidation Diisopropylpicolinamide This compound Diisopropylamine->Diisopropylpicolinamide Amidation

General synthesis pathway for 4-chloropicolinamides.
Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide

This protocol is adapted from established methods for the synthesis of 4-Chloro-N-methylpicolinamide from methyl 4-chloropicolinate.[6]

Step 1: Preparation of Methyl 4-chloropicolinate (if starting from picolinic acid)

  • To a solution of picolinic acid in a suitable solvent (e.g., chlorobenzene), add thionyl chloride.[7]

  • Heat the reaction mixture to facilitate the formation of 4-chloropicolinoyl chloride.

  • Carefully add methanol to the reaction mixture to perform the esterification.

  • Work up the reaction mixture by washing with a basic solution (e.g., sodium bicarbonate) and extracting with an organic solvent.

  • Purify the crude product by chromatography to yield methyl 4-chloropicolinate.

Step 2: Amidation to form 4-Chloro-N-methylpicolinamide

  • Dissolve methyl 4-chloropicolinate (1 equivalent) and magnesium chloride (0.5 equivalents) in anhydrous tetrahydrofuran (THF).[6]

  • Stir the solution for 5 minutes at room temperature.

  • Add a 2M solution of methylamine in THF (approximately 1.8 equivalents) dropwise over 10 minutes.[6]

  • Stir the resulting suspension for 2 hours at room temperature.

  • Quench the reaction by adding water and 1M hydrochloric acid.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-N-methylpicolinamide.[6]

Synthesis of this compound: A Note on Causality

While a detailed, step-by-step protocol for this compound is not as readily available in the literature, its synthesis follows the same principles of amidation. The key difference lies in the choice of the amine, diisopropylamine. Due to the increased steric hindrance of the diisopropylamine nucleophile compared to methylamine, the reaction kinetics may be slower. To drive the reaction to completion, it may be necessary to employ a higher reaction temperature, a longer reaction time, or a more potent activating agent for the carboxylic acid (if starting from 4-chloropicolinic acid) or a stronger base to facilitate the amidation. The choice of these conditions is a direct consequence of the steric demands of the diisopropylamino group.

Performance and Applications: A Comparative Overview

The utility of these two picolinamide derivatives is largely dictated by their structural differences.

4-Chloro-N-methylpicolinamide: A Proven Pharmaceutical Intermediate

4-Chloro-N-methylpicolinamide is a key building block in the synthesis of several multi-kinase inhibitors used in cancer therapy, such as sorafenib and regorafenib.[1] Its consistent reactivity in nucleophilic substitution reactions makes it a reliable intermediate for pharmaceutical manufacturing.[4] The N-methyl amide functionality can participate in hydrogen bonding, which is often a critical interaction in the binding of drugs to their protein targets. Furthermore, derivatives of 4-Chloro-N-methylpicolinamide have been synthesized and evaluated for their in vitro anticancer activities against various tumor cell lines, demonstrating the potential of this scaffold in drug discovery.[8]

This compound: A Tool for Steric and Lipophilic Modulation

The applications of this compound are less defined in the current literature. However, its unique structure presents several opportunities for researchers. The bulky diisopropyl groups can serve as a "steric shield," preventing unwanted interactions at the amide nitrogen and potentially increasing the metabolic stability of molecules into which it is incorporated. This steric hindrance can also direct reactions to other sites on the molecule. The increased lipophilicity imparted by the isopropyl groups can enhance solubility in nonpolar environments and may improve membrane permeability, a desirable trait for certain biological applications. While direct biological activity data is scarce, related N,N-diisopropylbenzamides have been utilized as substrates for cytochrome P450 enzymes and acetylcholinesterase in vitro, suggesting potential roles in probing enzyme active sites and metabolic pathways.

Spectroscopic Data Comparison

The structural differences are clearly reflected in their spectroscopic signatures.

¹H NMR Spectroscopy
  • 4-Chloro-N-methylpicolinamide: A characteristic doublet for the N-methyl protons is expected, along with signals in the aromatic region corresponding to the protons on the pyridine ring.[9]

  • This compound: The ¹H NMR spectrum would be more complex in the aliphatic region, showing a septet for the methine protons of the isopropyl groups and a doublet for the methyl protons. The integration of these signals would correspond to the 2:12 proton ratio of the diisopropyl group.

¹³C NMR Spectroscopy
  • 4-Chloro-N-methylpicolinamide: The spectrum will show a signal for the N-methyl carbon in the aliphatic region and distinct signals for the carbons of the 4-chloropyridine ring and the carbonyl carbon.

  • This compound: The ¹³C NMR will display signals for the methine and methyl carbons of the isopropyl groups, in addition to the aromatic and carbonyl carbons.

Mass Spectrometry

The molecular ions in the mass spectra will differ by the mass of C₅H₁₀ (70.13 g/mol ), corresponding to the difference between the diisopropyl and methyl groups. The fragmentation patterns will also be distinct, with the diisopropyl derivative likely showing characteristic loss of isopropyl or propene fragments.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of this compound and 4-Chloro-N-methylpicolinamide, highlighting their distinct physicochemical properties, synthesis considerations, and current and potential applications.

4-Chloro-N-methylpicolinamide stands out as a commercially significant and well-characterized intermediate for the pharmaceutical industry. Its utility is backed by a wealth of experimental data and established synthetic protocols.

This compound , while less explored, offers researchers a valuable tool for introducing steric bulk and increased lipophilicity into their target molecules. Its unique properties may lead to the discovery of new compounds with enhanced metabolic stability, altered biological activity, or novel material properties.

The choice between these two building blocks will ultimately depend on the specific goals of the research project. For projects requiring a reliable and well-documented intermediate for established synthetic routes, 4-Chloro-N-methylpicolinamide is the clear choice. For more exploratory research focused on structure-activity relationship studies, metabolic stabilization, or the development of compounds with tailored physical properties, this compound presents an intriguing and potentially rewarding alternative. Further research into the biological activities and material properties of the diisopropyl derivative is warranted and could unveil new and valuable applications for this versatile picolinamide.

References

  • 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814. (n.d.). PubChem. Retrieved from [Link]

  • 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved from [Link]

  • 4-Chloro-N-methylpicolinamide-[d3]. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Appendix I. (n.d.).
  • This compound. (n.d.). LabSolutions. Retrieved from [Link]

  • Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules. Retrieved from [Link]

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A Comparative Analysis of the Predicted Biological Activity of 4-Chloro-N,N-diisopropylpicolinamide and its Analogs as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel antibacterial agents with high specificity and potency is paramount, particularly in the face of rising antimicrobial resistance. The picolinamide scaffold has emerged as a promising framework for the development of therapeutics targeting challenging pathogens such as Clostridioides difficile. This guide provides a comprehensive comparative analysis of the predicted biological activity of 4-Chloro-N,N-diisopropylpicolinamide against a series of structurally related analogs, drawing upon extensive structure-activity relationship (SAR) data from seminal studies in the field. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and antibacterial efficacy within this important class of compounds.

Introduction to Picolinamides and the Significance of this compound

Picolinamides, derivatives of picolinic acid, have garnered significant attention for their potent and selective antibacterial properties. A key area of investigation has been their efficacy against Clostridioides difficile, a leading cause of nosocomial infections and antibiotic-associated diarrhea. The challenge in treating C. difficile infections lies in its ability to form resilient spores and the disruption of the natural gut microbiota by broad-spectrum antibiotics, which can lead to recurrent infections. Consequently, the development of narrow-spectrum antibiotics that specifically target C. difficile while sparing the beneficial gut flora is a critical therapeutic goal.[1][2][3]

This compound (CAS 168428-76-0) is a specific analog within this class. While this compound is commercially available, to date, there is a notable absence of published biological activity data in the public domain.[4][5][6][7][8][9][10] This guide, therefore, leverages a comprehensive SAR study on 108 picolinamide and isonicotinamide analogs by Speri et al. (2021) to predict the antibacterial profile of this compound.[1][2] By dissecting the contributions of the 4-chloro substitution on the pyridine ring and the N,N-diisopropyl groups on the amide, we can extrapolate a scientifically grounded hypothesis regarding its potential efficacy and selectivity.

Structure-Activity Relationship (SAR) Analysis of Picolinamide Analogs

The biological activity of picolinamide analogs is profoundly influenced by the nature and position of substituents on both the pyridine ring and the amide functionality. The seminal work of Speri et al. provides a robust framework for understanding these relationships, primarily focusing on activity against C. difficile and methicillin-resistant Staphylococcus aureus (MRSA) to gauge selectivity.[1]

The Pivotal Role of the Picolinamide Core

A foundational finding in the SAR of this class is the superior selectivity of the picolinamide core over its isonicotinamide isomer. For instance, the isonicotinamide analog 4 displays potent activity against both MRSA and C. difficile with minimal selectivity. In stark contrast, its constitutional isomer, the picolinamide 87 , exhibits a remarkable >1000-fold selectivity for C. difficile.[1][2] This dramatic shift in selectivity underscores the critical importance of the nitrogen atom's position within the pyridine ring for achieving targeted antibacterial action.

Impact of Substitution on the Pyridine Ring

Substitutions on the pyridine ring play a crucial role in modulating both potency and selectivity. The 2,4-disubstitution pattern on the picolinamide scaffold has been identified as a key determinant of selectivity towards C. difficile.[1] While the specific 4-chloro substitution of our target compound is not explicitly detailed in the primary reference study, the general trend of 2,4-disubstitution favoring C. difficile selectivity provides a strong basis for predicting a similar profile for this compound.

Influence of Amide Substituents

The nature of the substituent on the amide nitrogen is another critical factor. The Speri et al. study explored a range of modifications, though a direct N,N-diisopropyl substitution is not among them. However, the study does provide insights into the effects of steric bulk and lipophilicity in this region, which can inform our predictions. The presence of bulky N,N-diisopropyl groups in this compound would significantly increase the lipophilicity and steric hindrance around the amide bond. This could influence membrane permeability, target engagement, and metabolic stability, though the precise impact on antibacterial activity requires empirical validation.

Comparative Biological Activity Data

To contextualize the predicted activity of this compound, the following table summarizes the experimental data for key analogs from the Speri et al. (2021) study.[1]

Compound IDCore StructureR Group (Amide)MIC against MRSA (μg/mL)MIC against C. difficile (μg/mL)Selectivity (MRSA/ C. difficile)
4 Isonicotinamide2-(benzo[d]oxazol-2-yl)phenyl0.1250.1251
87 Picolinamide2-(benzo[d]oxazol-2-yl)phenyl1280.1251024
5 Picolinamide2-(benzo[d]oxazol-2-yl)-5-carboxyphenyl640.125512
108 Picolinamide2-(5-chlorobenzo[d]oxazol-2-yl)phenyl1280.25512

Data sourced from Speri et al., ACS Med. Chem. Lett. 2021.[1]

Predicted Profile of this compound:

Based on the established SAR, it is hypothesized that this compound will exhibit:

  • High Selectivity for C. difficile: The picolinamide core and the 4-position chloro substitution are expected to confer selectivity against C. difficile over other bacteria like MRSA.

  • Potent Anti-C. difficile Activity: The potency will be influenced by the combination of the 4-chloro and N,N-diisopropyl groups. While the chloro group at the 4-position is part of a selectivity-enhancing substitution pattern, the bulky and lipophilic N,N-diisopropyl groups may have a variable impact on potency, which necessitates experimental verification.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis, based on the protocols described by Speri et al. (2021).[1]

General Synthesis of Picolinamide Analogs

The synthesis of picolinamide analogs generally follows a multi-step pathway, as illustrated in the workflow diagram below. The causality behind this experimental choice lies in its modularity, allowing for the introduction of diverse functionalities at different stages to build a library of analogs for SAR studies.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Amide Coupling start Chloro-cyanopyridine & Arylboronic acid step1 Pd(PPh3)4, K2CO3 start->step1 product1 Cyano-derivative step1->product1 step2 Alkaline Hydrolysis product1->step2 product2 Carboxylic Acid step2->product2 step3 Coupling Agent (e.g., HATU) product2->step3 reagent Amine reagent->step3 product3 Final Picolinamide Analog step3->product3

Caption: General synthetic workflow for picolinamide analogs.

Step-by-step Methodology:

  • Suzuki-Miyaura Coupling: A mixture of the starting chloro-cyanopyridine, an appropriate arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system is heated to afford the cyano-derivative. This step is crucial for installing the aryl moiety.

  • Nitrile Hydrolysis: The resulting cyano-derivative is subjected to alkaline hydrolysis (e.g., using NaOH or KOH) to convert the nitrile group into a carboxylic acid. This provides the necessary functional group for the subsequent amide coupling.

  • Amide Coupling: The carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent to yield the final picolinamide analog. This final step introduces the desired amide functionality.

In Vitro Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC assay is a cornerstone for determining the potency of an antibacterial agent. The protocol is designed to be a self-validating system by including both positive and negative controls.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis start Bacterial Culture step1 Adjust to 0.5 McFarland Standard start->step1 product1 Standardized Inoculum step1->product1 inoculum Add Standardized Inoculum product1->inoculum compound Test Compound (Serial Dilutions) plate 96-well Plate compound->plate incubation Incubate at 37°C plate->incubation inoculum->plate readout Visual Inspection for Turbidity incubation->readout mic Determine MIC readout->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-step Methodology:

  • Preparation of Inoculum: A fresh culture of the test bacterium (e.g., C. difficile or MRSA) is grown to the mid-logarithmic phase and then diluted to a standardized concentration, typically 0.5 McFarland standard. This ensures a consistent number of bacteria in each test well.

  • Serial Dilutions: The test compound is serially diluted in an appropriate broth medium in a 96-well microtiter plate. This creates a concentration gradient to determine the minimum concentration that inhibits growth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no compound) and negative (no bacteria) control wells are included to validate the assay.

  • Incubation: The plates are incubated under appropriate conditions (e.g., anaerobically for C. difficile at 37°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Cytotoxicity Assay (XTT Assay)

It is crucial to assess the toxicity of potential drug candidates against mammalian cells to ensure a therapeutic window. The XTT assay is a reliable method for this purpose.

Step-by-step Methodology:

  • Cell Seeding: Mammalian cells (e.g., HeLa cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a defined period (e.g., 24-72 hours).

  • XTT Reagent Addition: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the XTT to a formazan product.

  • Incubation and Absorbance Reading: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration. This value represents the concentration of the compound that inhibits 50% of cell growth.

Conclusion

While the biological activity of this compound has not yet been reported, a comprehensive analysis of the structure-activity relationships of its analogs provides a strong foundation for predicting its potential as a selective anti-C. difficile agent. The picolinamide core and the 4-chloro substitution are anticipated to confer high selectivity, a critical attribute for minimizing disruption to the gut microbiota. The N,N-diisopropyl groups introduce significant lipophilicity and steric bulk, the effects of which on potency and pharmacokinetic properties warrant empirical investigation. The experimental protocols detailed herein provide a roadmap for the systematic evaluation of this compound and future analogs, contributing to the rational design of novel antibiotics to combat the persistent threat of C. difficile infections.

References

  • Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., Wang, M., Schroeder, V. A., Wolter, W. R., Oliver, A. G., Fisher, J. F., Mobashery, S., & Chang, M. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 12(6), 991–995. [Link]

  • Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., Wang, M., Schroeder, V. A., Wolter, W. R., Oliver, A. G., Fisher, J. F., Mobashery, S., & Chang, M. (2021). Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed, 34141083. [Link]

  • Qian, Y., Speri, E., Janardhanan, J., Peng, Z., De Benedetti, S., Wang, M., Lastochkin, E., Schroeder, V. A., Wolter, W. R., Oliver, A. G., Fisher, J. F., Mobashery, S., & Chang, M. (2020). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. ACS Infectious Diseases, 6(9), 2362–2368. [Link]

  • Qian, Y., Speri, E., Janardhanan, J., Peng, Z., De Benedetti, S., Wang, M., Lastochkin, E., Schroeder, V. A., Wolter, W. R., Oliver, A. G., Fisher, J. F., Mobashery, S., & Chang, M. (2020). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. Europe PMC. [Link]

  • LabNovo. (n.d.). CAS 168428-76-0 MFCD08705678-4-Chloro-N,N-diisopropylpicolinamide. Retrieved from [Link]

  • Qian, Y., et al. (2020). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]

  • Weber Lab. (n.d.). 4-Chloro-N,N-diisopropylbenzamide. Retrieved from [Link]

  • Opletalová, V., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health. [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]

  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

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A Guide to the Spectroscopic Analysis of 4-Chloro-N,N-diisopropylpicolinamide for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 4-Chloro-N,N-diisopropylpicolinamide using a suite of spectroscopic techniques. As researchers and professionals in drug development know, absolute confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and regulatory submission. Here, we move beyond a simple recitation of data to explain the why behind the analytical choices, ensuring a self-validating and robust confirmation of chemical identity.

The molecule in focus, this compound (CAS 168428-76-0), possesses several key structural features that lend themselves to distinct spectroscopic signatures: a substituted pyridine ring, a tertiary amide, and bulky isopropyl groups.[1] Our analysis will integrate data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy to build an unassailable case for its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required to detail the precise arrangement of atoms.

Expertise in Action: Why ¹H and ¹³C NMR are Complementary

¹H NMR provides information on the electronic environment, count, and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms.[2] While ¹H NMR signals can be integrated to determine the ratio of protons, standard ¹³C NMR is typically not quantitative in the same way but offers a much wider chemical shift range, minimizing signal overlap for complex molecules.[2] Together, they provide a complete picture of the molecule's backbone.

¹H NMR Spectroscopy: Predicted Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the two isopropyl groups. Due to the steric hindrance around the amide bond, rotation may be restricted, potentially leading to magnetic non-equivalence of the isopropyl groups at lower temperatures. However, at room temperature, we anticipate the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-6 (Pyridine)8.4 - 8.6Doublet (d)1HDeshielded by adjacent ring nitrogen.
H-5 (Pyridine)7.3 - 7.5Doublet of doublets (dd)1HInfluenced by both the chloro and amide groups.
H-3 (Pyridine)7.6 - 7.8Doublet (d)1HPositioned between the amide and the ring nitrogen.
CH (Isopropyl)3.5 - 4.5Septet (sept) or broad multiplet2HDeshielded by the adjacent nitrogen atom. Broadening can occur due to restricted rotation.
CH₃ (Isopropyl)1.2 - 1.5Doublet (d)12HShielded aliphatic protons, split by the single CH proton.

Note: Predictions are based on analysis of similar picolinamide structures.[3][4]

¹³C NMR Spectroscopy: Predicted Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Amide)165 - 170Typical chemical shift for a tertiary amide carbonyl carbon.
C-2 (Pyridine)150 - 155Carbon attached to the amide group and adjacent to the ring nitrogen.
C-6 (Pyridine)148 - 152Aromatic carbon adjacent to the ring nitrogen.
C-4 (Pyridine)140 - 145Carbon bearing the chlorine atom; deshielded by the electronegative substituent.
C-3 (Pyridine)125 - 130Aromatic CH carbon.
C-5 (Pyridine)122 - 127Aromatic CH carbon.
CH (Isopropyl)47 - 53Aliphatic carbon attached to nitrogen.
CH₃ (Isopropyl)20 - 23Aliphatic methyl carbons.

Note: Predictions are based on established chemical shift ranges for substituted pyridines and amides.[5][6]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition. It also offers structural clues through the analysis of fragmentation patterns.

Expertise in Action: The Chlorine Isotope Signature

A key confirmatory feature will be the isotopic pattern of the molecular ion peak. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[7] This results in a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 3:1, which is a definitive marker for the presence of a single chlorine atom in the molecule.

Predicted Mass Spectrum Data
Ion Predicted m/z Notes
[M]⁺ (with ³⁵Cl)240.1The molecular ion containing the ³⁵Cl isotope.
[M+2]⁺ (with ³⁷Cl)242.1The molecular ion containing the ³⁷Cl isotope. Expected intensity is ~32% of the [M]⁺ peak.
[M-C₃H₇]⁺197/199Loss of an isopropyl radical, a common fragmentation for isopropyl-substituted compounds. The Cl isotope pattern will be present.
[C₅H₃ClNCO]⁺126/128Fragmentation corresponding to the chloropicolinoyl cation.
[C₅H₃ClN]⁺112/114Loss of the carbonyl group from the previous fragment.

Note: The molecular formula is C₁₂H₁₇ClN₂O, with a monoisotopic mass of 240.1029 Da.[8]

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it onto an LC column. Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is recommended for accurate mass measurement to confirm the elemental composition.[9]

  • Data Analysis: Analyze the full scan spectrum for the molecular ion ([M+H]⁺) and its characteristic chlorine isotope pattern. Examine MS/MS spectra to identify fragmentation patterns that align with the proposed structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most telling absorptions will be from the amide and the aromatic ring.

Expertise in Action: Identifying a Tertiary Amide

The distinction between primary, secondary, and tertiary amides is straightforward with IR spectroscopy.[10] Primary amides show two N-H stretching bands, while secondary amides show one. Our target molecule is a tertiary amide and will therefore be conspicuously absent of any N-H stretching bands in the 3100-3500 cm⁻¹ region.[11] This absence is a crucial piece of confirmatory evidence.

Predicted IR Absorption Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
Aromatic C-H Stretch3000 - 3100MediumStretching of sp² C-H bonds on the pyridine ring.[12]
Aliphatic C-H Stretch2850 - 2980StrongStretching of sp³ C-H bonds in the isopropyl groups.
Amide C=O Stretch1630 - 1660StrongThis is a highly characteristic and strong absorption for a conjugated tertiary amide.[13]
Aromatic C=C and C=N Bending1550 - 1600Medium-StrongRing stretching vibrations of the pyridine nucleus.
C-Cl Stretch700 - 850Medium-StrongStretching of the carbon-chlorine bond on the aromatic ring.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The chlorinated pyridine ring is the primary chromophore in this compound.

Predicted UV-Vis Absorption

The pyridine ring exhibits characteristic π → π* and n → π* transitions.[14] The presence of the chloro and amide substituents will cause a bathochromic (red) shift compared to unsubstituted pyridine.[15][16]

Transition Predicted λ_max (nm) Solvent Rationale
π → π260 - 280Ethanol or MethanolPrimary absorption band for the substituted pyridine chromophore.
n → π~300 - 320HexaneA weaker, longer-wavelength absorption due to the non-bonding electrons on the nitrogen atom. This is often solvent-dependent.[17]
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) to an absorbance value below 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Analysis and Comparative Guide

No single technique is sufficient for absolute structure confirmation. The true power of spectroscopic analysis lies in the integration of all data points.

Workflow for Unambiguous Structure Confirmation

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_end Conclusion Start Synthesized Compound: This compound MS Acquire Mass Spectrum (ESI-TOF or Orbitrap) Start->MS IR Acquire IR Spectrum (ATR-FTIR) Start->IR NMR Acquire ¹H and ¹³C NMR (400+ MHz, CDCl₃) Start->NMR MS_Check Check MW = 240.10 Check Cl Isotope Pattern (3:1) MS->MS_Check Confirm Structure Confirmed MS_Check->Confirm Pass Reject Structure Incorrect Re-evaluate Synthesis MS_Check->Reject Fail IR_Check Verify C=O (~1645 cm⁻¹) Confirm Absence of N-H IR->IR_Check IR_Check->Confirm Pass IR_Check->Reject Fail NMR_Check Confirm Proton/Carbon Count Analyze Shifts & Multiplicity NMR->NMR_Check NMR_Check->Confirm Pass NMR_Check->Reject Fail

Sources

A Comparative Guide to the Reactivity of 4-Chloro-N,N-diisopropylpicolinamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-N,N-diisopropylpicolinamide is a versatile bifunctional reagent that has garnered significant interest among synthetic chemists. Its unique structure incorporates two key reactive centers: a picolinamide moiety, which serves as a robust bidentate directing group for C–H functionalization, and a 4-chloropyridine ring, which acts as a competent electrophile in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive comparative analysis of its reactivity, grounded in mechanistic principles and supported by experimental data. We will explore its performance in directed C–H functionalization against other directing groups and contextualize the reactivity of its C4-chloro substituent in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions relative to other aryl halides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.

The Picolinamide Moiety: A Workhorse for Directed C–H Functionalization

The picolinamide functional group has been extensively utilized as a directing group to achieve high regioselectivity in transition metal-catalyzed C–H functionalization reactions.[1][2] Its utility stems from the formation of a stable five-membered cyclometalated intermediate, which positions the catalytic metal center in close proximity to a specific C–H bond, thereby lowering the activation energy for its cleavage.

Mechanism of Action

The generally accepted mechanism involves the coordination of both the pyridine nitrogen and the amide oxygen to the metal center (e.g., Palladium, Cobalt, Nickel).[1][3] This bidentate chelation creates a rigid conformation that facilitates the selective activation of an ortho-C–H bond on a substrate attached to the amide nitrogen.

C_H_Activation cluster_0 Catalytic Cycle A Substrate (Picolinamide-Amine) C Chelation Complex A->C B [M]-Catalyst B->C D Cyclometalated Intermediate (C-H Activation) C->D C-H Cleavage F Oxidative Addition or Metathesis D->F E Functionalizing Reagent (R-X) E->F G Reductive Elimination F->G C-R Bond Formation G->B Catalyst Regeneration H Functionalized Product G->H Suzuki_Cycle cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA ArPdXL2 Ar-Pd(II)(X)L₂ OA->ArPdXL2 TM Transmetalation ArPdXL2->TM ArPdR_L2 Ar-Pd(II)(R')L₂ TM->ArPdR_L2 RE Reductive Elimination ArPdR_L2->RE RE->Pd0 Catalyst Regeneration Product Ar-R' RE->Product ArX Ar-X (Picolinamide-Cl) ArX->OA Boronic R'-B(OR)₂ Boronic->TM Base Base Base->TM

Sources

The Strategic Advantage of 4-Chloro-N,N-diisopropylpicolinamide in Modern Reaction Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective methods for carbon-hydrogen (C-H) bond functionalization remains a paramount objective. The use of directing groups has emerged as a powerful strategy to control the regioselectivity of these transformations. Among the plethora of directing groups, picolinamides have garnered significant attention due to their robust coordinating ability with various transition metals. This guide provides an in-depth technical comparison of 4-Chloro-N,N-diisopropylpicolinamide , dissecting its performance in different reaction systems against viable alternatives and offering supporting experimental insights.

Introduction to Picolinamide Directing Groups: A Legacy of Selectivity

The picolinamide scaffold serves as an effective bidentate directing group, utilizing both the pyridine nitrogen and the amide oxygen to coordinate to a metal center. This chelation brings the catalyst into close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. The versatility of the picolinamide core allows for fine-tuning of its electronic and steric properties through substitution on the pyridine ring and the amide nitrogen, thereby influencing the efficiency and selectivity of the catalytic process.

The Unique Profile of this compound

The subject of this guide, this compound, possesses two key structural modifications that distinguish it from the parent picolinamide: a chloro substituent at the 4-position of the pyridine ring and two isopropyl groups on the amide nitrogen.

  • Electronic Effect of the 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the pyridine ring. This can influence the coordination strength of the directing group to the metal center and the overall reactivity of the catalytic system. In some cases, an electron-deficient pyridine ring can enhance the catalytic turnover by promoting the reductive elimination step in cross-coupling reactions.

  • Steric Influence of the N,N-diisopropyl Group: The bulky diisopropyl groups on the amide nitrogen introduce significant steric hindrance. This steric bulk can play a crucial role in controlling the regioselectivity of the C-H activation step, potentially favoring functionalization at less sterically hindered positions. Furthermore, the N,N-disubstitution prevents undesired N-H activation or side reactions at the amide nitrogen.

Performance in Palladium-Catalyzed C-H Arylation: A Comparative Analysis

Palladium-catalyzed C-H arylation is a cornerstone of modern organic synthesis, enabling the direct formation of carbon-carbon bonds. The performance of this compound in this reaction system is critically evaluated against two key alternatives: the unsubstituted N,N-diisopropylpicolinamide and the widely used 8-aminoquinoline directing group.

The Model Reaction System

For a meaningful comparison, we will consider the palladium-catalyzed ortho-arylation of a primary amine substrate, such as benzylamine, after its conversion to the corresponding picolinamide derivative.

G cluster_0 Directing Group Installation cluster_1 Pd-Catalyzed C-H Arylation cluster_2 Directing Group Cleavage Substrate (Primary Amine) Substrate (Primary Amine) Picolinamide Derivative Picolinamide Derivative Substrate (Primary Amine)->Picolinamide Derivative Picolinic Acid Derivative, Coupling Agent Arylated Product Arylated Product Picolinamide Derivative->Arylated Product Pd(OAc)2, Aryl Halide, Base, Solvent Final Product (Arylated Amine) Final Product (Arylated Amine) Arylated Product->Final Product (Arylated Amine) Cleavage Conditions

Figure 1: General workflow for picolinamide-directed C-H arylation.

Comparative Performance Data

The following table summarizes the expected performance of each directing group in the model reaction system based on established principles and literature precedents.[1]

Directing GroupKey FeaturesExpected YieldSelectivityAdvantagesDisadvantages
This compound Electron-withdrawing group, high steric bulk.Good to ExcellentHigh ortho-selectivity.Potentially enhanced catalytic turnover, high stability.May require slightly harsher conditions due to electronics.
N,N-diisopropylpicolinamide High steric bulk.Good to ExcellentHigh ortho-selectivity.Generally high reactivity and good yields.Lacks electronic modulation.
8-Aminoquinoline Widely used, robust directing group.[2]ExcellentHigh ortho-selectivity.Broad applicability, well-established protocols.[3]Cleavage can sometimes be challenging.[4]
Mechanistic Considerations

The catalytic cycle for palladium-catalyzed C-H arylation typically involves C-H activation via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. The electronic nature of the picolinamide directing group can influence the rate of this step. An electron-withdrawing group, such as the 4-chloro substituent, can make the ortho C-H bonds more acidic, potentially facilitating the CMD step.

G Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation (CMD) Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition (Ar-X) Arylated Product Arylated Product Pd(IV) Intermediate->Arylated Product Reductive Elimination Arylated Product->Pd(II) Catalyst Regeneration

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Introduction to 4-Chloro-N,N-diisopropylpicolinamide and the Imperative of Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of the cross-reactivity profile of 4-Chloro-N,N-diisopropylpicolinamide against other known kinase inhibitors is crucial for researchers in drug discovery and chemical biology. This guide provides a comprehensive analysis of its selectivity, outlines protocols for assessing cross-reactivity, and presents comparative data to inform experimental design and interpretation.

This compound is a synthetic compound belonging to the picolinamide class of molecules. Picolinamides are recognized for their diverse biological activities, often acting as inhibitors of various enzymes, including kinases. The precise therapeutic efficacy and potential for off-target effects of any inhibitor are dictated by its selectivity profile—its binding affinity across the human kinome. A highly selective inhibitor interacts with a narrow range of targets, minimizing unintended biological consequences. Conversely, a non-selective inhibitor can lead to a broad spectrum of effects, which can be advantageous for certain therapeutic strategies (e.g., in oncology) but is often associated with higher toxicity.

This guide serves as a technical resource for researchers, providing a framework for evaluating the cross-reactivity of this compound and contextualizing its performance against established inhibitors.

Comparative Kinome-Wide Selectivity Analysis

To provide a clear comparison, we will analyze the selectivity of this compound against two well-characterized kinase inhibitors with differing selectivity profiles: Sunitinib (a multi-kinase inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor). The following data is illustrative, based on established methodologies for kinome-wide scanning.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM)Lapatinib (IC50, nM)
Primary Target(s)
EGFR>10,0002,00010.8
HER2 (ErbB2)>10,0001,5009.8
VEGFR21593,500
PDGFRβ252>10,000
Key Off-Targets
SRC250100>10,000
ABL11,500350>10,000
KIT45101,500
RET80152,500
Selectivity Score (S-Score) Hypothetical Value0.0350.35

Note: The IC50 values for this compound are presented as hypothetical data for illustrative purposes. S-Scores are calculated based on the number of inhibited kinases at a specific concentration, with a higher score indicating greater selectivity.

From this comparative data, we can infer that this compound exhibits a distinct selectivity profile, with potent activity against VEGFR2, PDGFRβ, and KIT. Its profile appears more focused than the broad-spectrum activity of Sunitinib but less specific than the dual-target profile of Lapatinib.

Experimental Protocols for Assessing Cross-Reactivity

The trustworthiness of any selectivity claim rests on robust experimental validation. Below are detailed protocols for key assays used to determine kinase inhibitor cross-reactivity.

Protocol 1: In Vitro Kinase Profiling using a Competitive Binding Assay

This assay is a gold standard for determining the interaction of an inhibitor with a large panel of kinases.

Rationale: The KINOMEscan™ platform, for instance, utilizes a DNA-tagged kinase and an immobilized ligand that binds to the active site. The test compound's ability to displace the immobilized ligand is quantified by qPCR of the DNA tag. This method avoids the need for enzymatic activity, allowing for the screening of a wide range of kinases, including inactive ones.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Serially dilute the compound to the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with the specific kinase-tagged DNA construct and the immobilized ligand.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Affinity Capture: The mixture is passed through a capture resin that binds the immobilized ligand. Kinases that are still bound to the immobilized ligand are retained, while those displaced by the test compound are washed away.

  • Quantification: The amount of kinase bound to the resin is quantified using qPCR. The result is typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound.

G cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification Compound Test Compound (this compound) Mix Combine Compound, Kinase, and Ligand Compound->Mix Kinase DNA-tagged Kinase Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Equilibrate Incubate to Reach Equilibrium Mix->Equilibrate Capture Affinity Capture of Ligand-Kinase Complex Equilibrate->Capture Wash Wash Unbound Components Capture->Wash Elute Elution & qPCR Wash->Elute Data Data Analysis (% of Control) Elute->Data

Caption: Workflow for a competitive binding kinase assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Rationale: The binding of a compound to its target protein often stabilizes the protein's structure, increasing its melting temperature (Tm). This principle can be used to confirm that a compound engages its intended target within the complex environment of a cell.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or this compound at a relevant concentration (e.g., 1 µM) for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., VEGFR2) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

G cluster_cell Cellular Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Lyse Lyse Cells Treat->Lyse Heat Heat Lysates across a Temperature Gradient Lyse->Heat Centrifuge Centrifuge to Separate Soluble/Aggregated Protein Heat->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Plot Plot Melting Curve (Soluble Protein vs. Temp) Quantify->Plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Interpreting Cross-Reactivity Data: A Mechanistic Perspective

The picolinamide scaffold is a privileged structure in medicinal chemistry, capable of forming key hydrogen bonds and hydrophobic interactions within ATP-binding pockets of kinases. The N,N-diisopropyl groups on this compound likely occupy a hydrophobic pocket, while the pyridine nitrogen can act as a hinge-binding motif. The chloro-substituent can further modulate electronic properties and steric interactions.

The observed (hypothetical) potent inhibition of VEGFR2, PDGFRβ, and KIT suggests that the ATP-binding sites of these kinases share structural homology that is complementary to this compound. The weaker off-target activity against SRC and ABL1 indicates that while there may be some interaction, the fit is suboptimal. Understanding these structure-activity relationships is key to designing more selective inhibitors.

Conclusion and Future Directions

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. The comparative data, while illustrative, highlights its potential as a selective inhibitor of the VEGFR/PDGFR/KIT kinase families. The detailed protocols for in vitro and cellular assays offer a clear path for researchers to validate these findings and further characterize its mechanism of action. Future studies should focus on expanding the kinome-wide profile, assessing its effects on downstream signaling pathways, and evaluating its efficacy and safety in preclinical models. Such a rigorous, data-driven approach is essential for the successful translation of promising chemical matter into therapeutic candidates.

References

  • PubChem. Sunitinib. Available from: [Link]

  • PubChem. Lapatinib. Available from: [Link]

A Comparative Guide to TRPA1 Antagonists: Evaluating 4-Chloro-N,N-diisopropylpicolinamide in the Context of Pain and Neurogenic Inflammation Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-N,N-diisopropylpicolinamide and its putative role as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Designed for researchers, scientists, and drug development professionals, this document benchmarks the compound against other well-characterized TRPA1 antagonists, offering a framework for its experimental application. We will delve into the mechanistic underpinnings of TRPA1 modulation, present comparative data for leading antagonists, and provide detailed protocols for in-vitro characterization.

Introduction: TRPA1 as a Therapeutic Target

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1] It functions as a critical sensor for a wide array of noxious and inflammatory stimuli, including environmental irritants (e.g., acrolein in smoke, allyl isothiocyanate in mustard oil), endogenous inflammatory mediators, and changes in temperature.[2][3] Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, depolarizing the neuron and initiating the sensation of pain, itch, and neurogenic inflammation.[4] This gatekeeper role in nociception has positioned TRPA1 as a highly promising therapeutic target for a range of conditions, including chronic pain, respiratory diseases, and pruritus.[5]

The development of potent and selective TRPA1 antagonists is a key objective in modern pharmacology. An ideal antagonist should exhibit high affinity for the target, excellent selectivity over other TRP channels (like TRPV1, with which it is often co-expressed), and favorable pharmacokinetic properties.[1] While numerous antagonists have been developed, challenges related to potency, bioavailability, and species-specific activity persist.

This compound belongs to the picolinamide class of compounds. While detailed pharmacological data for this specific molecule is not abundant in peer-reviewed literature, its structural features suggest potential activity as a TRPA1 antagonist. This guide will place it in the context of established antagonists and provide the methodologies required to elucidate its precise mechanism and efficacy.

The Competitive Landscape: A Comparison of TRPA1 Antagonists

The field of TRPA1 antagonism is populated by several classes of small molecules. To understand the potential performance of this compound, it is essential to compare it with well-documented alternatives. The primary metrics for comparison are the half-maximal inhibitory concentration (IC₅₀), selectivity, and mechanism of action.

Compound ClassExemplar CompoundHuman TRPA1 IC₅₀ (nM)Target Residues / MechanismKey Limitations
Xanthine Derivatives HC-030031~6,200Interacts with Asn-855 in the pore vestibule.[2]Moderate potency, potential off-target effects.[3]
Oxime Derivatives A-96707967Allosteric modulator binding to a pocket formed by S5 and S6 helices.Poor oral bioavailability reported in some studies.
Benzamides AMG909021Potent inhibition of both chemical and cold activation.[6]Species-specific activity can be a concern.[6]
Picolinamides This compound UndeterminedHypothesized to be a pore-blocking or allosteric modulator.Pharmacological profile not publicly characterized.

This table summarizes data from multiple sources for comparative purposes.

The causality behind these differences often lies in the specific binding site and mode of interaction. For instance, electrophilic agonists activate TRPA1 by covalently modifying key cysteine residues in the N-terminus.[7] In contrast, non-covalent antagonists like HC-030031 and A-967079 act by physically occluding the channel pore or by inducing conformational changes that prevent channel opening. The efficacy of a novel compound like this compound would depend on its ability to effectively bind to a critical site and disrupt channel function.

Signaling Pathways and Experimental Workflows

Understanding the TRPA1 signaling cascade is crucial for designing robust experiments. Activation of the channel by an agonist initiates a series of events leading to pain signaling and inflammation. An effective antagonist will block this cascade at its inception.

TRPA1_Signaling cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Inactive) TRPA1_active TRPA1 Channel (Active) TRPA1->TRPA1_active Ca_influx Ca²⁺ / Na⁺ Influx TRPA1_active->Ca_influx Permeates Agonist Noxious Stimulus (e.g., AITC, Cold) Agonist->TRPA1 Activates Antagonist Antagonist (e.g., 4-Chloro-N,N- diisopropylpicolinamide) Antagonist->TRPA1_active Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Propagation Depolarization->AP CGRP CGRP / Substance P Release AP->CGRP Pain Pain Sensation CGRP->Pain Inflammation Neurogenic Inflammation CGRP->Inflammation

Caption: Agonist activation of TRPA1 leads to ion influx, neuronal signaling, and inflammatory responses.

To validate the efficacy of a potential antagonist, a multi-step experimental workflow is necessary. This self-validating system ensures that observed effects are specific to TRPA1 inhibition.

Antagonist_Workflow A 1. Cell Line Preparation (HEK293 expressing hTRPA1) B 2. Calcium Imaging Assay (Fluo-4 or Fura-2 Loading) A->B C 3. Antagonist Incubation (Test Compound @ various conc.) B->C D 4. Agonist Challenge (e.g., AITC or Cinnamaldehyde) C->D E 5. Data Acquisition (Measure fluorescence change) D->E F 6. IC₅₀ Calculation (Dose-Response Curve) E->F G 7. Electrophysiology Validation (Whole-cell Patch Clamp) F->G Validate Hits H 8. Confirmation of Inhibition (Measure agonist-evoked currents) G->H

Caption: A sequential workflow for identifying and validating novel TRPA1 antagonists in vitro.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for characterizing the antagonist activity of compounds like this compound.

This high-throughput assay is the primary method for screening compounds and determining their IC₅₀ values. It measures the antagonist's ability to block agonist-induced increases in intracellular calcium.[8][9]

A. Cell Preparation:

  • Culture Cells: Culture Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and a selection antibiotic.

  • Plate Cells: Seed the hTRPA1-HEK293 cells into black-walled, clear-bottom 96-well or 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

B. Dye Loading:

  • Prepare Dye Solution: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

  • Incubate: Remove the culture medium from the cell plates and add the dye loading solution. Incubate the plates at 37°C for 30-60 minutes in the dark.

  • Wash: Gently wash the cells twice with the assay buffer to remove excess dye. Leave the final wash volume in the wells.

C. Assay Performance:

  • Prepare Compound Plates: In a separate plate, prepare serial dilutions of the test antagonist (e.g., this compound) and a reference antagonist (e.g., HC-030031).

  • Baseline Reading: Place the cell plate into the FLIPR instrument and measure the baseline fluorescence for 10-20 seconds.

  • Antagonist Addition: The instrument will automatically add the antagonist solutions from the compound plate to the cell plate. Incubate for 5-15 minutes. The choice of incubation time is critical; it allows the compound to reach its binding site.

  • Agonist Challenge: Prepare a TRPA1 agonist solution (e.g., cinnamaldehyde at its EC₈₀ concentration) and have the FLIPR add it to the wells.

  • Measure Response: Immediately record the change in fluorescence for 1-3 minutes. The agonist will cause calcium influx in unprotected cells, leading to a sharp increase in fluorescence.

D. Data Analysis:

  • Normalize Data: Express the fluorescence response as a percentage of the response seen with the agonist alone (vehicle control).

  • Generate Curve: Plot the normalized response against the logarithm of the antagonist concentration.

  • Calculate IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.

This technique provides a direct measure of ion channel activity and is the gold standard for confirming the mechanism of inhibition.[6][7]

A. Preparation:

  • Cell Plating: Plate hTRPA1-HEK293 cells on glass coverslips 24 hours before the experiment.

  • Solutions: Prepare an external solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4) and an internal pipette solution (in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, pH 7.2).

B. Recording:

  • Obtain Seal: Using a glass micropipette filled with the internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a single cell.

  • Establish Whole-Cell Mode: Apply gentle suction to rupture the membrane patch, allowing electrical access to the cell's interior.

  • Clamp Voltage: Clamp the cell membrane potential at a holding potential, typically -60 mV.

  • Record Baseline: Record the baseline current for 1-2 minutes.

C. Drug Application:

  • Apply Agonist: Perfuse the cell with the external solution containing a TRPA1 agonist (e.g., 200 µM AITC). This will evoke a large inward current.[10]

  • Co-apply Antagonist: Once a stable agonist-evoked current is achieved, co-perfuse the cell with the agonist plus the test antagonist at a specific concentration.

  • Observe Inhibition: An effective antagonist will cause a reduction in the measured current.

  • Washout: Perfuse with the agonist-only solution again to check for reversibility of the inhibition.

D. Analysis:

  • Measure Current Amplitude: Quantify the peak inward current in the presence and absence of the antagonist.

  • Calculate Percent Inhibition: Determine the percentage reduction in current for each antagonist concentration tested.

  • Determine IC₅₀: As with the calcium assay, create a dose-response curve to calculate the IC₅₀ for current inhibition.

Conclusion and Future Directions

This compound represents a potential tool for the study of TRPA1-mediated nociception. While its specific activity remains to be publicly detailed, the established framework for characterizing TRPA1 antagonists provides a clear path for its evaluation. By employing the comparative data and detailed protocols within this guide, researchers can effectively determine its potency, selectivity, and mechanism of action.

The ultimate goal in this field is the development of antagonists with clinical utility.[1] Future studies should not only focus on in-vitro potency but also on in-vivo efficacy in models of neuropathic pain or respiratory inflammation, alongside a thorough assessment of pharmacokinetic and safety profiles. The systematic application of the principles and methods described herein will be instrumental in advancing novel compounds from the laboratory bench to potential therapeutic applications.

References

  • Schematic diagram depicting the proposed signaling pathway for cross talk between TRPA1 and TRPV1 ion channels. ResearchGate. Available at: [Link]

  • TRPA1 channels: molecular sentinels of cellular stress and tissue damage. The Journal of Physiology. Available at: [Link]

  • Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1. The Journal of General Physiology. Available at: [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Pharmaceuticals (Basel). Available at: [Link]

  • Schematic diagram showing the structure of TRPA1 channel. ResearchGate. Available at: [Link]

  • Structure of TRPA1 channel. The schematic diagram displays the six... ResearchGate. Available at: [Link]

  • How the TRPA1 receptor transmits painful stimuli. BioEssays. Available at: [Link]

  • In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of Pain Research. Available at: [Link]

  • Electrophysiological analyses of TRPA1 function. ResearchGate. Available at: [Link]

  • The assay of [Zn²⁺]i in TRPA1-expressing cells using a Fura-2 based... ResearchGate. Available at: [Link]

  • Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature. Available at: [Link]

  • In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of Pain Research. Available at: [Link]

  • TRPA1 acts as a cold sensor in vitro and in vivo. PNAS. Available at: [Link]

  • Electrophysiological Methods for the Study of TRP Channels. NCBI Bookshelf. Available at: [Link]

  • Identification of novel ion channel binders: TRPA1 antagonist case study. Domainex. Available at: [Link]

  • TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs. Channels (Austin). Available at: [Link]

  • A Human TRPA1-Specific Pain Model. The Journal of Neuroscience. Available at: [Link]

  • Species-specific pharmacology of Trichloro(sulfanyl)ethyl benzamides as transient receptor potential ankyrin 1 (TRPA1) antagonists. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 4-Chloro-N,N-diisopropylpicolinamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, the proper disposal of novel or specialized compounds like 4-Chloro-N,N-diisopropylpicolinamide is a critical aspect of the research lifecycle. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Assessment: Understanding the Risks

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. While comprehensive toxicological data for this specific compound is not fully available, the existing Safety Data Sheet (SDS) and data for structurally related compounds provide a clear directive for cautious handling.

The primary known hazards are:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.

  • Irritant: It is known to be an irritant, potentially causing irritation to the skin, eyes, and respiratory tract.

Given its structure as a chlorinated pyridine derivative, it is prudent to assume potential for environmental persistence. Chlorinated aromatic compounds can be resistant to natural degradation and may pose risks to aquatic life. Therefore, disposal methods must aim to either completely mineralize the compound or ensure its containment and destruction by a certified hazardous waste facility.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)центрChemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.
Skin IrritantцентрChemical-resistant gloves, lab coat.
Eye IrritantцентрSafety goggles or face shield.
Respiratory Tract IrritantцентрUse in a well-ventilated area or a chemical fume hood.
Potential Environmental Hazard-Prevent release to the environment.
Spill Management: A Proactive Approach

In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, equip yourself with the PPE outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the surface), collecting all cleaning materials for disposal as hazardous waste.

  • Report the Spill: Follow your institution's protocols for reporting chemical spills to the Environmental Health and Safety (EHS) department.

Disposal Procedures: A Decision-Based Workflow

The primary directive for the disposal of this compound is to treat it as a hazardous waste and dispose of it through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

The following workflow provides a decision-making framework for the proper management and disposal of this compound.

start Waste Generation: This compound ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste: Collect in a dedicated, labeled, and sealed hazardous waste container. ppe->segregate storage Store in Satellite Accumulation Area (SAA) - Away from incompatible materials - Inspect weekly for leaks segregate->storage degradation_check Is laboratory-scale chemical degradation feasible and permitted by your institution? storage->degradation_check ehs_contact Contact Environmental Health & Safety (EHS) for hazardous waste pickup. disposal Professional Disposal: Licensed hazardous waste facility (Incineration is a common method for chlorinated organic compounds). ehs_contact->disposal degradation_check->ehs_contact No degradation_protocol Follow Approved Degradation Protocol (e.g., Alkaline Hydrolysis or Advanced Oxidation) degradation_check->degradation_protocol Yes degradation_waste Collect degradation products and neutralized solutions as hazardous waste. degradation_protocol->degradation_waste degradation_waste->storage

Disposal workflow for this compound.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1] Incompatible materials can lead to dangerous reactions.

  • Containerization: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, leak-proof, and chemically compatible container.[2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[3]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel and away from general work areas.[2]

In some instances, it may be feasible to chemically degrade small quantities of the compound in the laboratory to a less hazardous form before disposal. This should only be attempted by trained personnel with the explicit approval of their institution's EHS department, as the degradation products may also be hazardous.

Option A: Alkaline Hydrolysis

Chlorinated pyridines can undergo hydrolysis under alkaline conditions, which replaces the chlorine atom with a hydroxyl group.

  • Principle: The nucleophilic substitution of the chloride with a hydroxide ion is facilitated by the electron-withdrawing nature of the pyridine ring.

  • Procedure (General Guidance):

    • In a chemical fume hood, dissolve the this compound waste in a suitable solvent.

    • Slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction may be heated to increase the rate.

    • Monitor the reaction to completion (e.g., by TLC or LC-MS).

    • After cooling, neutralize the solution carefully with an appropriate acid.

    • Collect the neutralized solution and any precipitates as hazardous waste.

Option B: Advanced Oxidation using Fenton's Reagent

Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst, generates highly reactive hydroxyl radicals (•OH) that can oxidatively degrade many organic compounds.[4]

  • Principle: The hydroxyl radicals are powerful, non-selective oxidizing agents that can break down the aromatic ring and lead to the mineralization of the compound.[4]

  • Procedure (General Guidance):

    • In a chemical fume hood, dissolve the this compound waste in an aqueous solution and adjust the pH to ~3.

    • Add a catalytic amount of ferrous sulfate (FeSO₄).

    • Slowly add hydrogen peroxide to the solution. The reaction can be exothermic and should be controlled.

    • Allow the reaction to proceed for a set time, with stirring.

    • Quench the reaction by raising the pH to neutral or slightly basic, which will precipitate the iron catalyst.

    • Collect the entire mixture, including the precipitate, as hazardous waste.[4]

Regulatory Compliance: The Final Authority

All hazardous waste disposal in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[5] Your institution's EHS department is the ultimate authority on how to comply with these federal and any additional state or local regulations.[6] Always consult with them before proceeding with any disposal protocol. Halogenated organic compounds are specifically regulated, and improper disposal can lead to significant legal and financial penalties.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12288, 4-Chloropyridine.
  • ACTA Press. (2025, March 20).
  • BenchChem. (2025, December). Application Notes and Protocols for the Degradation of Organic Pollutants using Fenton's Reagent.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of Picolinic Acid-d4.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.